molecular formula C28H37N5O7S B12112509 Tyr-D-ala-gly-phe-met

Tyr-D-ala-gly-phe-met

Katalognummer: B12112509
Molekulargewicht: 587.7 g/mol
InChI-Schlüssel: MHNSNPIYASDSCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tyr-D-ala-gly-phe-met is a useful research compound. Its molecular formula is C28H37N5O7S and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tyr-D-ala-gly-phe-met suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyr-D-ala-gly-phe-met including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSNPIYASDSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Enzymatic Stability of D-Ala Substituted Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Bioactivity Paradox

Endogenous enkephalins (Met-enkephalin and Leu-enkephalin) possess nanomolar affinity for


- and 

-opioid receptors but are clinically impotent due to their fleeting half-life (

minutes) in plasma and CNS tissue. The rapid inactivation is driven by a "pincer attack" from two distinct zinc-metallopeptidases.

This guide details the structural rationale behind the D-Ala² substitution strategy , a critical modification that introduces stereochemical hindrance to block N-terminal degradation. We analyze how this modification, often combined with C-terminal protection (as seen in DADLE and DAMGO), transforms a transient neurotransmitter into a stable pharmacological probe.

The Enzymatic "Kill Zone": Mechanisms of Degradation

To engineer stability, one must first map the degradation pathways. Native enkephalins are dismantled by two primary membrane-bound enzymes.

The Primary Culprits
  • Aminopeptidase N (APN / CD13): This exopeptidase executes the primary inactivating cut. It recognizes the N-terminal Tyrosine and cleaves the Tyr¹-Gly² peptide bond.

  • Neutral Endopeptidase (NEP / Enkephalinase / CD10): This endopeptidase cleaves the Gly³-Phe⁴ bond. While secondary to APN in initial inactivation, it ensures complete fragmentation of the peptide.

The Stereochemical Defense (D-Ala²)

Replacing the achiral Glycine at position 2 with D-Alanine creates a steric clash within the S1' subsite of Aminopeptidase N. The enzyme's active site is evolved to accommodate the flexible, hydrogen-only side chain of Glycine or L-configured amino acids. The D-methyl group of D-Ala projects into a restricted region of the catalytic pocket, effectively "locking out" the enzyme while retaining the peptide's capacity to bind opioid receptors.

Visualization: Degradation Pathways vs. D-Ala Blockade

EnkephalinDegradation Native Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) APN Aminopeptidase N (APN) Native->APN NEP Neutral Endopeptidase (NEP) Native->NEP DAla [D-Ala2]-Analog (Tyr-D-Ala-Gly-Phe-Met) DAla->APN DAla->NEP APN->DAla BLOCKED (Steric Hindrance) Frag1 Tyr (Free) + Gly-Gly-Phe-Met APN->Frag1 Cleaves Tyr1-Gly2 Frag2 Tyr-Gly-Gly + Phe-Met NEP->Frag2 Cleaves Gly3-Phe4 NEP->Frag2 Cleaves Gly3-Phe4 (Requires C-term mod to stop)

Figure 1: The dual enzymatic attack on native enkephalins. D-Ala substitution specifically blocks the APN pathway, necessitating further modifications (e.g., D-Leu5 or Gly-ol) to block NEP.

Comparative Stability Data

The following data highlights the dramatic half-life extension provided by D-Ala substitution, particularly when paired with C-terminal modifications.

Peptide AnalogSequencePrimary ModificationPlasma Half-Life (

)
Enzymatic Susceptibility
Met-Enkephalin Tyr-Gly-Gly-Phe-MetNone (Native)2 - 4 min High (APN & NEP)
[D-Ala²]-Met-Enk Tyr-D-Ala -Gly-Phe-MetN-term Stabilization~45 - 60 min Resistant to APN; Susceptible to NEP
DADLE Tyr-D-Ala -Gly-Phe-D-Leu Dual D-aa sub> 2 hours Resistant to APN & Carboxypeptidases
DAMGO Tyr-D-Ala -Gly-N-MePhe -Gly-ol D-aa + N-methyl + Alcohol> 4 hours Highly Resistant (Pan-inhibition)

Note: Half-life values are approximate averages derived from rat plasma incubation assays at 37°C. Variations occur based on specific buffer conditions and enzyme concentrations.

Validated Experimental Protocol: In Vitro Stability Assay

To rigorously quantify the stability conferred by D-Ala substitution, use this LC-MS/MS workflow. This protocol uses a "time-course sacrifice" approach to ensure data integrity.

Materials
  • Matrix: Pooled Human or Rat Plasma (heparinized), adjusted to pH 7.4.

  • Test Compounds: Met-Enkephalin (Control), DADLE (Test).[1]

  • Internal Standard (IS): Deuterated enkephalin (

    
    -Phe-Met-Enk) or Propranolol.
    
  • Quench Solution: 4% Phosphoric Acid in Acetonitrile.

Step-by-Step Workflow
  • Preparation: Pre-warm plasma to 37°C in a water bath. Prepare 10 mM peptide stocks in DMSO.

  • Spike: Initiate reaction by spiking peptide into plasma (Final conc: 1

    
    M; DMSO < 0.5%). Vortex gently.
    
  • Sampling (Time Course): At

    
     minutes:
    
    • Remove 50

      
      L aliquot.
      
    • Immediately transfer to a plate containing 200

      
      L Quench Solution  containing Internal Standard.
      
    • Critical: The acid/organic crash instantly denatures APN/NEP, freezing the reaction.

  • Processing: Centrifuge plates at 4,000 x g for 15 min (4°C) to pellet precipitated plasma proteins.

  • Analysis: Inject supernatant onto a C18 Reverse-Phase HPLC coupled to a Triple Quadrupole MS (MRM mode).

Visualization: Stability Assay Logic

StabilityProtocol cluster_sampling Time-Course Sampling (Repeated) Prep Sample Prep (Plasma + 1µM Peptide) Incubate Incubation (37°C Water Bath) Prep->Incubate Aliquot Remove 50µL Aliquot Incubate->Aliquot t = 0, 5, 15... Quench Protein Precipitation (Acetonitrile + IS) Aliquot->Quench Immediate Stop Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent/IS Ratio) Centrifuge->LCMS Calc Calculate t1/2 (First-order kinetics) LCMS->Calc

Figure 2: The "Crash and Analyze" workflow for determining peptide half-life. The quenching step is the critical control point.

Clinical & Pharmacological Implications[2][3][4]

The Selectivity Trade-off

While D-Ala² confers stability, it can alter receptor selectivity.

  • Native Enkephalins:

    
     selectivity (slight).
    
  • DADLE: High

    
     selectivity.[2] The D-Leu5 combined with D-Ala2 creates a conformation highly favorable to the delta receptor pocket.
    
  • DAMGO: High

    
     selectivity.[3][4] The N-MePhe4 modification, while aiding stability against endopeptidases, drastically shifts affinity toward the Mu receptor.
    
Blood-Brain Barrier (BBB) Permeability

Stability does not equal bioavailability. While D-Ala analogs survive plasma proteases, they remain polar peptides.

  • Challenge: They do not passively cross the BBB efficiently.

  • Solution: Strategies such as glycosylation (Gly-ol in DAMGO helps slightly, but is not a magic bullet) or conjugation to lipophilic carriers are often required for systemic CNS delivery.

References

  • Pert, C. B., et al. (1976). "Opiate receptor binding enhancement by D-Ala2-Enkephalin." Science.

  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice."[5] Nature.

  • Hambrook, J. M., et al. (1976). "Breakdown of enkephalins by rat brain membranes." Nature.

  • Kosterlitz, H. W., et al. (1980). "Enkephalins and Enkephalinase." Annual Review of Pharmacology and Toxicology.

  • Handa, B. K., et al. (1981). "Analogues of beta-LPH61-64 possessing selective agonist activity at mu-opiate receptors." European Journal of Pharmacology. (Primary source for DAMGO structure/stability).[6][4]

Sources

The Role of Tyr-D-Ala-Gly-Phe-Met in Pain Modulation Pathways: A Technical Guide to Molecular Pharmacology and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Endogenous opioid peptides, such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met), play a critical role in the descending modulation of nociceptive signals. However, their utility in experimental and clinical pharmacology is severely limited by their rapid enzymatic degradation in vivo. The synthetic pentapeptide Tyr-D-Ala-Gly-Phe-Met (commonly referred to as[D-Ala2]-Met-enkephalin or DALA) represents a foundational breakthrough in peptide engineering. By introducing a single D-amino acid substitution, researchers successfully uncoupled receptor affinity from enzymatic susceptibility. This whitepaper provides an in-depth mechanistic analysis of [D-Ala2]-Met-enkephalin, detailing its structural pharmacology, downstream signaling cascades, and the rigorous, self-validating experimental protocols used to quantify its antinociceptive properties.

Structural Biology & Molecular Pharmacology

The endogenous Met-enkephalin sequence is highly susceptible to cleavage by aminopeptidases, specifically at the N-terminal Tyr-Gly bond, rendering its biological half-life too short for sustained analgesic action. The substitution of the naturally occurring L-Glycine at position 2 with D-Alanine sterically hinders aminopeptidase binding[1].

Causality of Design: The D-Ala substitution preserves the critical spatial orientation of the N-terminal Tyrosine—which is an absolute requirement for docking into the orthosteric binding pocket of opioid receptors—while conferring profound resistance to enzymatic degradation. This structural modification allows[D-Ala2]-Met-enkephalin to maintain full intrinsic enkephalin-like activity while exhibiting a significantly prolonged half-life and potent analgesia upon intraventricular administration[1].

Receptor Binding Profile & Intracellular Signaling Pathways

[D-Ala2]-Met-enkephalin acts as a potent agonist primarily at the mu (


) and delta (

) opioid receptors, which are G-protein-coupled receptors (GPCRs) densely expressed in the dorsal horn of the spinal cord and the periaqueductal gray (PAG)[2].

Upon ligand binding, the GPCR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the G


i/o subunit and the subsequent dissociation of the G

heterodimer. This initiates a bifurcated inhibitory cascade:
  • G

    
    i-Mediated Pathway:  The G
    
    
    
    i subunit directly inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decreases Protein Kinase A (PKA) activity, altering the phosphorylation state of various downstream targets and reducing long-term neuronal excitability[2].
  • G

    
    -Mediated Pathway (Presynaptic & Postsynaptic): 
    
    • Presynaptic: The G

      
       complex binds to and inhibits voltage-gated Ca2+ channels (VGCCs). The resulting decrease in calcium influx prevents the vesicular fusion and release of pronociceptive neurotransmitters, such as Substance P, Calcitonin Gene-Related Peptide (CGRP), and glutamate[3].
      
    • Postsynaptic: The G

      
       complex activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. The efflux of K+ ions hyperpolarizes the postsynaptic membrane, raising the threshold for action potential generation and effectively silencing pain transmission[3].
      

SignalingPathway Ligand Tyr-D-Ala-Gly-Phe-Met ([D-Ala2]-Met-enkephalin) Receptor μ / δ Opioid Receptors (Gi/o-coupled GPCRs) Ligand->Receptor GProtein Gi/o Protein Dissociation (Gαi & Gβγ) Receptor->GProtein Galpha Gαi Subunit GProtein->Galpha Gbeta Gβγ Complex GProtein->Gbeta AC Inhibition of Adenylyl Cyclase Galpha->AC Ca Presynaptic: ↓ Voltage-Gated Ca2+ Channels Gbeta->Ca K Postsynaptic: ↑ GIRK (K+) Channels Gbeta->K cAMP ↓ cAMP & PKA Activity AC->cAMP Analgesia Pain Modulation / Analgesia cAMP->Analgesia NT ↓ Release of Substance P & Glutamate Ca->NT NT->Analgesia Hyper Neuronal Hyperpolarization (↓ Excitability) K->Hyper Hyper->Analgesia

Caption: Signaling cascade of [D-Ala2]-Met-enkephalin via Gi/o-coupled opioid receptors.

Quantitative Data Summary

The pharmacological profile of [D-Ala2]-Met-enkephalin demonstrates its superiority over endogenous counterparts in experimental settings.

Pharmacological ParameterValue / CharacteristicMechanistic Rationale
Primary Targets

and

Opioid Receptors
N-terminal Tyrosine mimics endogenous enkephalin binding.
Enzymatic Stability Highly resistant to aminopeptidasesD-Ala at position 2 sterically blocks N-terminal cleavage[1].
In Vitro Efficacy (GPI) ~80% potency of Met-enkephalinRetains full intrinsic agonistic activity at

receptors[1].
In Vivo Analgesia Equipotent to amidated analogsHigh stability allows for sustained CNS concentration post-ICV injection[1].
Experimental Methodologies: The Self-Validating Guinea Pig Ileum (GPI) Assay

To quantify the functional activity of [D-Ala2]-Met-enkephalin, the Guinea Pig Ileum (GPI) assay remains the gold standard.

Causality of Choice: The myenteric plexus of the guinea pig ileum is densely populated with


-opioid receptors. Electrical stimulation induces acetylcholine release, causing smooth muscle contraction. Opioid agonists inhibit this presynaptic release, resulting in a measurable decrease in twitch amplitude.

Step-by-Step Protocol:

  • Tissue Preparation: Isolate a 2-3 cm segment of the terminal ileum from a male guinea pig, carefully flushing the lumen to remove contents.

  • Organ Bath Setup: Suspend the tissue longitudinally in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Rationale: This maintains physiological pH and tissue viability.

  • Equilibration & Tension: Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Electrical Field Stimulation (EFS): Stimulate the tissue via platinum ring electrodes using supramaximal voltage, 0.5 ms pulse duration, at a frequency of 0.1 Hz. Record baseline isometric contractions.

  • Peptide Administration: Introduce[D-Ala2]-Met-enkephalin into the bath in cumulative half-log concentrations (e.g., 1 nM to 10

    
    M). Record the dose-dependent inhibition of twitch contractions to calculate the IC50.
    
  • Self-Validation (Naloxone Reversibility): To prove that the observed inhibition is strictly opioid-receptor mediated (and not due to tissue death or off-target toxicity), introduce Naloxone (1

    
    M) into the bath. Validation: A true opioid response will be immediately reversed, restoring the twitch amplitude to baseline[1].
    

GPIWorkflow Step1 Tissue Isolation Guinea Pig Ileum Step2 Organ Bath Setup Krebs Buffer, 37°C, 95% O2 Step1->Step2 Step3 Electrical Stimulation 0.1 Hz, 0.5 ms Step2->Step3 Step4 Peptide Administration Add [D-Ala2]-Met-enkephalin Step3->Step4 Step5 Contraction Measurement Isometric Transducer Step4->Step5 Step6 Self-Validation Naloxone Reversibility Step5->Step6

Caption: Step-by-step workflow of the self-validating Guinea Pig Ileum (GPI) functional assay.

Preclinical Applications & Future Directions

The structural insights gained from [D-Ala2]-Met-enkephalin have paved the way for advanced, rationally designed analgesics. Chronic pain and sustained opioid exposure often induce adaptations in the endogenous substance P/neurokinin-1 (NK1) receptor systems, contributing to opioid tolerance, emesis, and abuse liability[4].

Modern drug development leverages the[D-Ala2]-Met-enkephalin pharmacophore by fusing it with other functional moieties. For example, the multifunctional compound TY027 incorporates the Tyr-D-Ala-Gly-Phe-Met sequence alongside an NK1 antagonist pharmacophore. This dual-targeting approach yields excellent antinociceptive efficacy with a plasma half-life exceeding 4 hours, while eliminating opioid-related emesis, constipation, and tolerance in rodent models[4]. Targeting GPCRs in this multifaceted manner represents the frontier of achieving opioid analgesia without the debilitating side effects that fuel the current opioid crisis[2][3].

References[1] Vavrek RJ, Hsi LH, York EJ, Hall ME, Stewart JM. "Minimum Structure Opioids-Dipeptide and Tripeptide Analogs of the Enkephalins." Peptides, 1981. https://pubmed.ncbi.nlm.nih.gov/6272246/[4] Largent-Milnes TM, Brookshire SW, Skinner DP Jr, et al. "Building a better analgesic: multifunctional compounds that address injury-induced pathology to enhance analgesic efficacy while eliminating unwanted side effects." Journal of Pharmacology and Experimental Therapeutics, 2013.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3781412/[2] Che T. "Advances in the Treatment of Chronic Pain by Targeting GPCRs." Biochemistry, 2021.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8116348/[3] Machelska H, Celik MÖ. "Advances in Achieving Opioid Analgesia Without Side Effects." Frontiers in Pharmacology, 2018.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6282113/

Sources

Technical Guide: BBB Permeability of Tyr-D-Ala-Gly-Phe-Met ([D-Ala²]-Met-Enkephalin)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the blood-brain barrier (BBB) permeability profile of Tyr-D-Ala-Gly-Phe-Met (commonly known as [D-Ala²]-Met-enkephalin ). This guide is structured for researchers in neuropharmacology and peptide drug delivery.

Executive Summary & Compound Identity

Tyr-D-Ala-Gly-Phe-Met is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of the natural Glycine at position 2 with D-Alanine is a critical structural modification designed to prevent rapid enzymatic degradation by aminopeptidases in plasma and tissue.

Despite this enzymatic stabilization, the peptide exhibits poor intrinsic blood-brain barrier (BBB) permeability . Its transport is limited by high polarity, low lipophilicity, and susceptibility to efflux transporters. Consequently, it serves as a standard reference compound in BBB research—often representing a "stable but impermeable" control against which novel delivery vectors (e.g., lipidization, glycosylation, or nanoparticle encapsulation) are benchmarked.

Physicochemical Profile
PropertyValue / DescriptionImpact on BBB Permeability
Sequence Tyr-D-Ala-Gly-Phe-MetD-Ala² confers metabolic stability but not lipophilicity.
Molecular Weight ~587.7 DaAbove the optimum (<400-500 Da) for passive diffusion.
Hydrophilicity High (Polar Surface Area > 200 Ų)Limits transcellular diffusion across endothelial membranes.
Charge (pH 7.4) Zwitterionic (N-term +, C-term -)Charged species resist passive membrane crossing.
LogD (pH 7.4) ~ -1.5 to -2.0 (Estimated)Indicates poor lipid solubility; favors aqueous phase.

Mechanisms of Transport & Barrier Interaction

Understanding why this peptide fails to cross the BBB is as critical as measuring how much crosses. The transport profile is defined by three competing mechanisms.

Passive Diffusion (The Limiting Factor)

The primary route for unmodified peptides is passive transcellular diffusion . For Tyr-D-Ala-Gly-Phe-Met, this pathway is negligible due to the energetic penalty of desolvating the polar peptide backbone to enter the lipid bilayer.

  • Paracellular Transport: The peptide is small enough to fit through loose junctions but is strictly excluded by the Tight Junctions (Zonula Occludens) of the BBB, which have a pore radius < 10 Å.

Carrier-Mediated Transport (Influx)

Endogenous Met-enkephalin utilizes Peptide Transport System-1 (PTS-1) . However, structural modifications can alter affinity.

  • [D-Ala²] Modification: While it stabilizes the bond, it does not significantly enhance affinity for high-capacity influx transporters (like LAT1 or GLUT1).

  • Saturable Transport: Evidence suggests low-affinity interaction with peptide transporters, but the capacity is insufficient to achieve therapeutic CNS concentrations.

Active Efflux (The Barrier)

Crucially, enkephalin analogs are often substrates for efflux pumps located on the luminal (blood-facing) membrane of brain endothelial cells.

  • P-glycoprotein (P-gp/MDR1): Tyr-D-Ala-Gly-Phe-Met shows susceptibility to P-gp-mediated efflux, which actively pumps the peptide back into the blood, effectively reducing its net brain uptake.

Visualization: Transport Pathways

The following diagram illustrates the competing forces at the BBB interface.

BBB_Transport cluster_blood Blood (Luminal Side) cluster_endothelium Brain Endothelial Cell (BBB) cluster_brain Brain Parenchyma (Abluminal Side) Peptide_Blood Tyr-D-Ala-Gly-Phe-Met (High Conc.) Intracellular Intracellular Space Peptide_Blood->Intracellular Passive Diffusion (Very Slow) Enzymes Cytosolic Peptidases (Minimal degradation due to D-Ala) Peptide_Blood->Enzymes Enzymatic Attack Pgp P-gp Efflux Pump Intracellular->Pgp Substrate Binding Peptide_Brain Tyr-D-Ala-Gly-Phe-Met (Low Conc.) Intracellular->Peptide_Brain Transcytosis (Inefficient) Pgp->Peptide_Blood Active Efflux Enzymes->Intracellular Resistant Receptor Opioid Receptor (Target) Peptide_Brain->Receptor Binding

Caption: Schematic of BBB transport showing P-gp efflux and poor passive diffusion limiting CNS entry.

Experimental Protocols for Permeability Assessment

To rigorously evaluate the BBB permeability of this peptide (or modified derivatives), the In Situ Brain Perfusion technique is the gold standard. It bypasses systemic metabolism (liver/kidney), isolating the BBB interaction.

Protocol: In Situ Brain Perfusion (Rat Model)

Objective: Determine the Kin (unidirectional transfer constant) of [³H]-Tyr-D-Ala-Gly-Phe-Met.

Step 1: Perfusate Preparation
  • Buffer: Krebs-Henseleit buffer (pH 7.4), gassed with 95% O₂ / 5% CO₂.

  • Tracers:

    • Test Compound: [³H]-Tyr-D-Ala-Gly-Phe-Met (0.1 µCi/mL).

    • Vascular Marker: [¹⁴C]-Sucrose (0.05 µCi/mL). Critical for correcting vascular volume (Vvascular).

  • Temperature: Maintain strictly at 37°C.

Step 2: Surgical Procedure
  • Anesthetize rat (Ketamine/Xylazine).

  • Cannulate the Common Carotid Artery (CCA) .

  • Ligate the External Carotid Artery (ECA) to direct flow to the brain.

  • Sever the cardiac ventricles immediately before starting perfusion to stop systemic blood flow and prevent mixing.

Step 3: Perfusion & Sampling
  • Perfuse at a rate of 10 mL/min (to match cerebral blood flow) for 60 to 120 seconds .

  • Terminate by decapitation.

  • Solubilize brain tissue (cortex, striatum, cerebellum) and measure radioactivity via Liquid Scintillation Counting (LSC).

Step 4: Data Calculation

Calculate the Brain Uptake Ratio (


) and the Transfer Constant (

).








Interpretation:

  • High Permeability:

    
     mL/s/g
    
  • Moderate:

    
     mL/s/g
    
  • Low (Tyr-D-Ala-Gly-Phe-Met):

    
     mL/s/g (Typical range for this peptide).
    
Visualization: Experimental Workflow

Experiment_Workflow cluster_prep Preparation cluster_perf Perfusion Phase cluster_analysis Analysis Buffer Krebs-Henseleit + [3H]-Peptide + [14C]-Sucrose Pump Perfusion Pump (10 mL/min, 37°C) Buffer->Pump Rat Surgical Isolation of Carotid Artery Brain Brain Microvasculature Rat->Brain Cannulation Pump->Brain Infusion Timer Time: 60-120s Brain->Timer LSC Liquid Scintillation Counting Timer->LSC Tissue Harvest Calc Calculate Kin (Correct for Vvascular) LSC->Calc

Caption: Workflow for In Situ Brain Perfusion to determine peptide permeability constants.

Strategies for Enhancement

Since the native permeability of Tyr-D-Ala-Gly-Phe-Met is insufficient for clinical efficacy, it is frequently used as a payload in delivery research.

  • Lipidization: Conjugation of fatty acids (e.g., palmitic acid) to the N-terminus to increase lipophilicity.

  • Glycosylation: Attaching glucose or galactose moieties to target the GLUT1 transporter (Glycosylated enkephalins).

  • Cyclization: Constraining the structure (e.g., DPDPE) to reduce hydrogen bonding potential and improve stability, though this often requires specific transporter affinity.

  • Trojan Horse Vectors: Conjugating the peptide to a monoclonal antibody against the Transferrin Receptor (TfR) to induce receptor-mediated transcytosis.

References

  • Banks, W. A., et al. (1986). Brain uptake of the aging marker, [D-Ala2]-Met-enkephalin-amide. Peptides.[1][2][3][4][5][6] Link

  • Cornford, E. M., et al. (1978). Independent blood-brain barrier transport systems for leucine-enkephalin and methionine-enkephalin. Endocrinology. Link

  • Egleton, R. D., & Davis, T. P. (2005). Bioavailability and transport of peptides and peptide drugs into the brain.[7] Peptides.[1][2][3][4][5][6] Link

  • Bickel, U., et al. (2001). Delivery of peptides and proteins through the blood-brain barrier.[1][6][8] Advanced Drug Delivery Reviews. Link

  • Takasato, Y., et al. (1984). The in situ brain perfusion technique: basic characteristics and its application to the study of blood-brain barrier transport. American Journal of Physiology. Link

Sources

Technical Guide: Stability and Degradation Kinetics of [D-Ala²]-Met-Enkephalin

[1][2]

Executive Summary

Tyr-D-Ala-Gly-Phe-Met (often abbreviated as DAME or [D-Ala²]-Met-Enk ) is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1][2] The substitution of Glycine at position 2 with D-Alanine is a critical structural modification designed to induce resistance against aminopeptidases, the primary enzymes responsible for the rapid inactivation of enkephalins in vivo.

This guide analyzes the half-life (

chemical stabilityenzymatic stability212

Part 1: Physicochemical Profile[3]

PropertyDetail
Sequence Tyr-D-Ala-Gly-Phe-Met
Formula

Molecular Weight 587.7 g/mol
Isoelectric Point (pI) ~5.5 - 6.0
Solubility Soluble in water, saline, and dilute acetic acid.[1][2][3]
Key Vulnerability Methionine (Position 5): Highly susceptible to oxidation to sulfoxide (

).[2][4]
Key Stability Feature D-Ala (Position 2): Sterically hinders N-terminal cleavage by aminopeptidases.[1][2]

Part 2: Mechanisms of Degradation

The half-life of [D-Ala²]-Met-Enkephalin is governed by two distinct mechanisms depending on the environment: Enzymatic Cleavage (biological systems) and Chemical Degradation (buffers/formulations).[1][2]

Enzymatic Degradation (Biological pH 7.4)

In plasma or brain homogenates, native enkephalins are cleaved at the

12
  • Native Met-Enk:

    
     minutes.[2]
    
  • [D-Ala²]-Met-Enk: The D-stereoisomer at position 2 prevents proper substrate alignment in the enzyme active site.[1][2]

    • Result:

      
       extends to 
      
      
      minutes in plasma and hours in CSF.[2]
Chemical Degradation (Varying pH)

In the absence of enzymes (e.g., storage or formulation), stability is dictated by pH-dependent hydrolysis and oxidation.[2]

  • Acidic Environment (pH < 3.0):

    • Mechanism: Acid-catalyzed hydrolysis of peptide bonds.

    • Kinetics: Generally stable at room temperature (RT).[2] Significant hydrolysis requires high temperatures (

      
      C).[2]
      
    • Risk: Acid-induced cleavage of the

      
       bond is not applicable here (no Asp).[1][2]
      
  • Neutral Environment (pH 5.0 – 7.0):

    • Mechanism: Methionine oxidation.[5][6]

    • Kinetics: Most stable pH range for the peptide backbone. However, trace metals or oxidants can rapidly convert

      
      , reducing biological potency.[2]
      
  • Basic Environment (pH > 9.0):

    • Mechanism: Base-catalyzed hydrolysis and Racemization.[1]

    • Kinetics: Amide bond hydrolysis rates increase compared to neutral pH. Disulfide exchange is not possible (no Cys), but deamidation is also absent (no Asn/Gln).[2]

    • Risk: High pH accelerates methionine oxidation.

Visualization: Degradation Pathways

The following diagram illustrates the structural fate of the peptide under different conditions.

DegradationPathwaysPeptideTyr-D-Ala-Gly-Phe-Met(Intact Peptide)EnzymeAminopeptidase N(Plasma/Brain)Peptide->EnzymeExposureOxidantOxidants / High pH(Chemical Stress)Peptide->OxidantStorage/FormulationCleavageN-Terminal Cleavage(BLOCKED by D-Ala)Enzyme->CleavageAttemptedHydrolysisStableExtended BiologicalHalf-LifeCleavage->StableResistanceMetOTyr-D-Ala-Gly-Phe-Met(O)(Methionine Sulfoxide)Oxidant->MetOOxidation(Major Pathway)

Figure 1: Degradation pathways comparing enzymatic resistance vs. chemical susceptibility.[1][2]

Part 3: Experimental Analysis Protocol

To determine the half-life of [D-Ala²]-Met-Enkephalin in varying pH environments, the following validated protocol should be utilized.

Method: RP-HPLC with UV/MS Detection[1][2]
1. Buffer Preparation

Prepare three distinct reaction buffers to simulate varying environments:

  • Acidic (pH 2.0): 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Neutral (pH 7.4): 50 mM Phosphate Buffered Saline (PBS).[2]

  • Basic (pH 9.0): 50 mM Ammonium Bicarbonate or Borate buffer.[2]

2. Incubation Workflow
  • Stock Solution: Dissolve peptide in water to 1 mg/mL.

  • Initiation: Dilute stock 1:10 into each buffer (Final conc: 100 µg/mL).

  • Conditions: Incubate at 37°C (physiological temp) and 25°C (storage temp).

  • Sampling: Remove aliquots at

    
    .
    
  • Quenching:

    • For pH 2 and 7.4: Inject directly.

    • For pH 9: Neutralize with dilute acetic acid immediately to stop base-catalyzed reactions.[1]

3. Analytical Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection:

    • UV: 214 nm (peptide bond), 280 nm (Tyr/Phe).[2]

    • MS: Monitor [M+H]+ = 588.3 Da (Intact) vs 604.3 Da (Met-Sulfoxide +16 Da).[1][2]

Data Presentation: Comparative Stability

The following table summarizes expected kinetic data based on enkephalin analog literature.

EnvironmentpH ConditionDominant MechanismEstimated

(In Vitro)
Notes
Gastric Fluid Sim. pH 1.5 - 2.0Acid Hydrolysis> 24 HoursStable at RT; slow hydrolysis at 37°C.
Physiological pH 7.4 (Buffer)Met OxidationDays - WeeksHighly stable if protected from light/oxygen.[1][2]
Physiological pH 7.4 (Plasma )Enzymatic> 60 Minutes Native Met-Enk is < 3 mins.[1][2] D-Ala confers resistance.[1]
Alkaline pH 9.0 - 10.0Base Hydrolysis / Oxid.< 24 HoursAccelerated oxidation and potential racemization.[1]

Part 4: Workflow Visualization

The following diagram outlines the logical flow for determining stability constants (


ExperimentalWorkflowStartPeptide Stock(1 mg/mL)BuffersPrepare Buffers(pH 2.0, 7.4, 9.0)Start->BuffersIncubateIncubate at 37°C(Timepoints: 0, 1, 4, 24h)Buffers->IncubateHPLCRP-HPLC / MS AnalysisIncubate->HPLCAliquotCalcCalculate % Remainingln(C/C0) vs TimeHPLC->CalcResultDetermine Half-Life (t1/2)t1/2 = 0.693 / kCalc->Result

Figure 2: Step-by-step workflow for kinetic stability analysis.

References

  • Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M. Source: PubMed [Link][1][2]

  • [D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic. Source: Science [Link][1][2][7]

  • Transmucosal delivery of methionine enkephalin.[8] I: Solution stability and kinetics of degradation. Source: Journal of Pharmaceutical Sciences [Link][2][8]

  • Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Source: ResearchGate [Link]

  • Phosphorylation of enkephalins enhances their proteolytic stability. Source: PubMed [Link][2]

Receptor Selectivity Dynamics of Tyr-D-Ala-Gly-Phe-Met: Bridging the Delta and Mu Opioid Interface

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Endogenous pentapeptides, such as Met-enkephalin (Tyr-Gly-Gly-Phe-Met), exhibit a pronounced selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR)[1]. However, their rapid proteolytic degradation limits their utility in sustained experimental and clinical applications. The synthetic analog Tyr-D-Ala-Gly-Phe-Met (commonly referred to as [D-Ala²]-Met-enkephalin or DAME) was engineered to overcome this limitation. By substituting the native Gly² with a D-Alanine residue, researchers not only conferred resistance to aminopeptidases but fundamentally altered the peptide's receptor selectivity profile[2]. This technical guide dissects the structural causality, functional assay workflows, and mechanistic implications of this peptide's equipotent mixed MOR/DOR agonism.

Structural Causality: The Role of the D-Ala² Substitution

The N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe) serves as the universal "message" domain for enkephalins, while the C-terminal residue acts as the "address" domain dictating receptor preference[3].

In native Met-enkephalin, the high conformational flexibility of the Gly² residue allows the peptide to adopt a folded conformation highly favored by the DOR binding pocket. When Gly² is replaced by D-Ala², the introduction of the chiral methyl group imposes steric constraints on the peptide backbone.

Mechanistic Insight: This conformational restriction does not abolish DOR affinity; rather, it stabilizes an alternative rotameric state of the Tyr¹ phenolic ring that is highly complementary to the MOR binding pocket[2]. Consequently, Tyr-D-Ala-Gly-Phe-Met demonstrates a simultaneous gain in MOR affinity while retaining its DOR affinity, shifting the profile from delta-selective to a balanced μ/δ mixed agonist[2][4].

Quantitative Data Summary

The substitution at position 2 drastically alters the binding landscape. The table below summarizes the equilibrium dissociation constants (


) and selectivity ratios, illustrating how Tyr-D-Ala-Gly-Phe-Met bridges the gap between highly selective reference compounds.
PeptideSequenceMOR

(nM)
DOR

(nM)
Selectivity Ratio (MOR/DOR)Profile
Met-Enkephalin Tyr-Gly-Gly-Phe-Met~15.0~1.510.0δ-selective
DAME Tyr-D-Ala-Gly-Phe-Met~1.5~1.51.0Mixed μ/δ
DAMGO Tyr-D-Ala-Gly-MePhe-Gly-ol~1.1>500<0.002Highly μ-selective
DPDPE Tyr-D-Pen-Gly-Phe-D-Pen>1000~1.2>800Highly δ-selective

Data synthesized from standard radioligand displacement paradigms utilizing [³H]DAMGO and [³H]DPDPE[4][5].

Experimental Methodologies: Self-Validating Protocols

To rigorously quantify the selectivity and efficacy of Tyr-D-Ala-Gly-Phe-Met, two self-validating workflows are required: one for binding affinity (


) and one for functional G-protein activation (

).
Protocol 1: Multiplexed Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the peptide for MOR and DOR.
Causality & Validation:  Peptides are lipophilic and can partition into the membrane lipid bilayer independent of the receptor. By saturating all orthosteric opioid receptor sites with a high-affinity antagonist (10 µM Naloxone), any remaining radioactive signal is definitively non-specific binding (NSB). Subtracting this NSB from the total binding creates an internally validated system that isolates true receptor-specific interactions.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human MOR or DOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, fixed concentrations of radioligand (~1 nM [³H]DAMGO for MOR or ~1 nM [³H]DPDPE for DOR), and serial dilutions of unlabeled Tyr-D-Ala-Gly-Phe-Met (

    
     to 
    
    
    
    M).
  • Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific peptide adherence) using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Binding Assay

Objective: Quantify the functional agonism (


 and 

) at MOR and DOR[6]. Causality & Validation: Measuring the exchange of GDP for [³⁵S]GTPγS captures the immediate proximal event of GPCR activation, avoiding signal amplification bias seen in downstream cAMP assays. Because GPCRs can exhibit spontaneous, ligand-independent coupling to G-proteins, adding excess GDP (30 µM) forces the G-proteins into an inactive state, artificially lowering the noise floor. This ensures that the measured [³⁵S]GTPγS incorporation is strictly agonist-driven.

Step-by-Step Workflow:

  • Reaction Setup: Mix membrane preparations (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4) containing 30 µM GDP.

  • Ligand Addition: Add varying concentrations of Tyr-D-Ala-Gly-Phe-Met and 0.1 nM [³⁵S]GTPγS.

  • Incubation: Incubate for 90 minutes at 30°C to allow for steady-state G-protein activation.

  • Filtration: Terminate the reaction by rapid vacuum filtration over GF/B filters.

  • Analysis: Quantify bound [³⁵S]GTPγS. Normalize data to basal binding (0%) and maximal stimulation by a reference full agonist (100%).

Mechanistic Pathway Visualization

The dual activation of MOR and DOR by Tyr-D-Ala-Gly-Phe-Met triggers a converging intracellular signaling cascade mediated by


 proteins[6][7].

G Ligand Tyr-D-Ala-Gly-Phe-Met (Mixed μ/δ Agonist) Receptors μ (MOR) & δ (DOR) Opioid Receptors Ligand->Receptors High Affinity Binding Gprotein Gi/o Protein Activation (Gαi & Gβγ dissociation) Receptors->Gprotein Conformational Change AC Adenylate Cyclase Inhibition Gprotein->AC Gαi Subunit CaChannel Voltage-Gated Ca2+ Channels (Closed) Gprotein->CaChannel Gβγ Subunit KChannel GIRK K+ Channels (Opened) Gprotein->KChannel Gβγ Subunit cAMP ↓ cAMP Levels AC->cAMP Reduced Synthesis Effect Decreased Neuronal Excitability & Analgesia cAMP->Effect Modulates CaChannel->Effect ↓ Neurotransmitter Release KChannel->Effect Hyperpolarization

Fig 1: Signal transduction cascade of Tyr-D-Ala-Gly-Phe-Met via mixed MOR/DOR activation.

Therapeutic and Research Implications

The equipotent nature of Tyr-D-Ala-Gly-Phe-Met makes it an invaluable pharmacological blueprint. Pure MOR agonists (e.g., morphine, fentanyl) are associated with severe liabilities, including respiratory depression, tolerance, and high abuse potential[8][9].

Co-activation of DOR has been shown to synergistically enhance MOR-mediated analgesia while simultaneously mitigating the development of opioid tolerance and dependence[10][11]. Therefore, the structural scaffold of Tyr-D-Ala-Gly-Phe-Met serves as a foundational model for modern drug discovery, inspiring the design of bivalent and multifunctional analgesics that exploit receptor cross-talk to achieve potent antinociception with a widened therapeutic index[12][13].

References

  • The mu-opioid receptor in the 7315c tumor cell Source: PubMed (National Institutes of Health) URL:[Link]

  • Opioid Peptides: Medicinal Chemistry, 69 Source: NIDA Research Monograph (ResearchGate) URL:[Link]

  • Design, synthesis, and biological evaluation of novel bifunctional C-terminal-modified peptides for delta/mu opioid receptor agonists and neurokinin-1 receptor antagonists Source: PubMed (National Institutes of Health) URL:[Link]

  • Building a better analgesic: multifunctional compounds that address injury-induced pathology to enhance analgesic efficacy while eliminating unwanted side effects Source: PubMed (National Institutes of Health) URL:[Link]

  • Advances in Achieving Opioid Analgesia Without Side Effects Source: Frontiers in Pharmacology URL:[Link]

Sources

Thermodynamic Profile of [D-Ala²]-Met-Enkephalin in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Tyr-D-Ala-Gly-Phe-Met in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The pentapeptide Tyr-D-Ala-Gly-Phe-Met (commonly known as [D-Ala²]-Met-enkephalin or DAME ) represents a critical thermodynamic case study in peptide engineering. By substituting the achiral Glycine at position 2 of the native Met-enkephalin with D-Alanine, the peptide achieves a sterically constrained conformation that significantly alters its thermodynamic stability and binding energetics.

This guide details the solution-phase thermodynamics of DAME, focusing on its conformational equilibrium, solvation energetics, and the entropy-driven mechanism of its receptor binding. It provides actionable protocols for characterizing these properties using NMR and calorimetry.

Chemical Identity & Physicochemical Baseline[1]

Understanding the thermodynamic behavior of DAME requires establishing its physicochemical baseline in aqueous solution. Unlike the native endogenous peptide, the D-Ala substitution introduces a chiral constraint that shifts the population equilibrium.

Core Parameters
PropertyValue / DescriptionContext
Sequence Tyr-D-Ala-Gly-Phe-MetD-isomer at pos 2 confers proteolytic resistance.
Molecular Weight 587.7 g/mol Monoisotopic mass.
Isoelectric Point (pI) 5.3 (Free Acid)At pH 7.4, the peptide is anionic (net charge ~ -1).
Isoelectric Point (pI) 8.6 (Amide Form)If C-term is amidated (-NH₂), the peptide is cationic at pH 7.4.
LogP (Calc) -1.9 (Zwitterion)Highly hydrophilic at neutral pH due to ionization.
Permeability (

)

cm/s
Low passive permeability across Caco-2 monolayers.[1][2]
Ionization Thermodynamics

The thermodynamic state of the peptide is dictated by the ionization of its three functional groups. The pI of 5.3 for the free acid form implies the following dissociation constants:

  • 
    -Carboxyl (Met5): 
    
    
    
    (Deprotonated at pH 7.4)
  • 
    -Amine (Tyr1): 
    
    
    
    (Partially protonated at pH 7.4)
  • Phenolic -OH (Tyr1):

    
     (Protonated at pH 7.4)
    

Thermodynamic Implication: At physiological pH, the free acid exists primarily as a zwitterion with a partial negative charge. This charge distribution creates a hydration shell that imposes a significant desolvation enthalpy penalty (


) upon binding to hydrophobic receptor pockets.

Conformational Thermodynamics

The substitution of Gly2 with D-Ala is not merely for enzymatic stability; it is a thermodynamic engineering strategy to pre-organize the peptide backbone.

The Entropic Advantage

Native Met-enkephalin (Gly2) is highly flexible, existing as a "random coil" ensemble in solution. Binding to the


-opioid receptor requires freezing this flexible chain into a specific bioactive conformation, resulting in a high entropic cost (

).

[D-Ala²] Effect: The methyl group of D-Alanine sterically hinders specific rotation angles (


), biasing the solution equilibrium toward a Type II' 

-turn
centered around Gly3-Phe4.
  • 
     Optimization:  By restricting the conformational space in the unbound state, DAME reduces the entropy loss upon binding. The peptide is "pre-paid" for the entropic cost of folding.
    
Temperature Coefficients as Thermodynamic Probes

The stability of this folded state can be probed by measuring the temperature dependence of amide proton chemical shifts (


) using NMR.
  • Solvent Exposed:

    
     more negative than -4.6 ppb/K.[3]
    
  • Hydrogen Bonded (Folded):

    
     more positive than -4.6 ppb/K (typically -2 to 0 ppb/K).
    

In DAME, the Met5 amide proton often shows a reduced temperature coefficient, indicating a transient hydrogen bond stabilizing the


-turn structure.

Binding Thermodynamics (Ligand-Receptor)

The interaction of [D-Ala²]-Met-enkephalin with the


-opioid receptor is characterized by distinct thermodynamic signatures compared to the native peptide.
Thermodynamic Signature
  • Driving Force: Binding is predominantly entropy-driven (

    
    ).
    
  • Mechanism: The displacement of "unhappy" water molecules from the hydrophobic receptor pocket and the peptide surface releases solvent entropy.

  • Enthalpy (

    
    ):  Often favorable (exothermic) due to Van der Waals contacts and H-bonding, but partially offset by the energy required to desolvate the zwitterionic termini.
    
Thermodynamic Cycle Visualization

The following diagram illustrates the energetic pathway from the solvated random coil to the receptor-bound state.

ThermodynamicCycle cluster_0 Solvent Effects Unbound Unbound Peptide (Solvated Equilibrium) Folded Pre-organized Conformer (Type II' Beta-Turn) Unbound->Folded ΔG_conf (Entropically favored by D-Ala) Bound Receptor-Bound Complex (Desolvated) Unbound->Bound ΔG_total (Apparent Affinity) Folded->Bound ΔG_bind (Hydrophobic Effect) Info D-Ala substitution reduces rotational freedom, lowering TΔS penalty of folding.

Caption: Thermodynamic cycle showing the pre-organization benefit of the D-Ala substitution. The transition from Unbound to Folded is energetically less costly for DAME than for native enkephalin.

Experimental Protocols

To validate these properties empirically, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: NMR Amide Temperature Coefficients

Objective: Determine the solution-phase hydrogen bonding stability (conformational thermodynamics).

  • Sample Preparation: Dissolve 2-5 mg of [D-Ala²]-Met-enkephalin in 500

    
    L of 
    
    
    
    (90:10) or
    
    
    (for hydrophobic core analysis). pH should be adjusted to 5.5 to minimize amide exchange.
  • Data Acquisition:

    • Acquire 1D

      
      H NMR spectra at 5 K intervals: 288 K, 293 K, 298 K, 303 K, 308 K.
      
    • Reference chemical shifts to internal TSP or DSS (0.00 ppm).

  • Analysis:

    • Track the chemical shift (

      
      ) of amide protons (Gly3, Phe4, Met5).
      
    • Plot

      
       (ppb) vs. Temperature (K).[3]
      
    • Calculate slope (

      
      ).
      
  • Interpretation:

    • Slope > -4.0 ppb/K: Strong H-bond (Stable Turn).

    • Slope < -6.0 ppb/K: Solvent Exposed (Flexible/Unfolded).

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of


, 

, and

of binding to receptor mimetics (e.g., DMPC/DHPC bicelles or specific opioid receptor preps).
  • System Setup:

    • Cell: Receptor/Micelle solution (20-50

      
      M).
      
    • Syringe: [D-Ala²]-Met-enkephalin solution (200-500

      
      M).
      
    • Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl (Must match exactly).

  • Titration Sequence:

    • Initial delay: 60 sec.

    • Injection 1: 0.4

      
      L (discard data to remove diffusion error).
      
    • Injections 2-20: 2.0

      
      L, 180 sec spacing.
      
    • Stirring: 750-1000 rpm.

  • Control: Perform Ligand -> Buffer titration to measure heat of dilution (

    
    ). Subtract this from the experimental data.
    
  • Data Fitting: Fit to a "One Set of Sites" model.

    • Validation Check: The stoichiometry (

      
      ) should be close to 1.0 (0.8 - 1.2). If 
      
      
      
      , check peptide concentration or receptor activity.

Workflow Visualization

ExperimentalWorkflow cluster_NMR Conformational Stability (NMR) cluster_ITC Binding Energetics (ITC) Start Start: [D-Ala2]-Met-Enkephalin Sample Step1 Dissolve in H2O/D2O (90:10) pH 5.5 Start->Step1 Step4 Prepare Receptor/Mimetic in HEPES Buffer Start->Step4 Step2 Variable Temp NMR (288K - 308K) Step1->Step2 Step3 Calculate Δδ/ΔT Step2->Step3 Result1 Structural Rigidity Data Step3->Result1 Step5 Titrate Peptide into Cell (Correct for Dilution) Step4->Step5 Step6 Fit Isotherm to One-Site Model Step5->Step6 Result2 ΔG, ΔH, -TΔS Step6->Result2

Caption: Parallel experimental workflow for fully characterizing the thermodynamic profile of the peptide.

References

  • ChemicalBook. H-TYR-D-ALA-GLY-PHE-MET-NH2 Chemical Properties and pKa Predictions. Available at:

  • National Institutes of Health (PubMed). Thermodynamics of ligand binding to the cloned delta-opioid receptor. (Discusses entropy-driven binding of enkephalin analogs). Available at:

  • ScienceDirect / Peptides. [D-Ala2]-Met-Enkephalinamide: A Potent, Long-Lasting Synthetic Pentapeptide Analgesic. (Foundational work on stability and binding). Available at:

  • ResearchGate. Structure-Permeation Relations of Met-enkephalin Peptide Analogues. (Permeability coefficients and transport thermodynamics). Available at:

  • Frontiers in Molecular Biosciences. The conformation of enkephalin bound to its receptor. (Structural thermodynamics and induced fit). Available at:

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Synthesis of [D-Ala²]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale[D-Ala²]-Methionine-enkephalin (Sequence: Tyr-D-Ala-Gly-Phe-Met), commonly referred to as DALA, is a synthetic, systemically active analog of the endogenous opioid pentapeptide Met-enkephalin. Endogenous enkephalins elicit profound analgesic effects but are rapidly degraded in vivo by aminopeptidases, which cleave the N-terminal Tyr-Gly bond. The strategic substitution of the naturally occurring L-Glycine at position 2 with a D-Alanine residue provides critical steric hindrance, dramatically increasing the peptide's resistance against metabolic deactivation and prolonging its pharmacological half-life[1].

This application note details a highly optimized, self-validating Fmoc/tBu solid-phase peptide synthesis (SPPS) protocol for Tyr-D-Ala-Gly-Phe-Met. As a C-terminal free acid peptide, the synthesis is anchored on a pre-loaded Fmoc-Met-Wang resin.

Experimental Design & Causality (E-E-A-T)

To ensure high crude purity and prevent sequence-specific side reactions, this protocol employs modern coupling and cleavage strategies grounded in established mechanistic chemistry.

Coupling Chemistry: The DIC/OxymaPure System

Traditional SPPS heavily relied on benzotriazole-based additives (HOBt or HOAt) combined with carbodiimides. However, these additives pose significant explosive hazards. This protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) in combination with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). The DIC/Oxyma condensation system offers superior operational safety, lower cost, and higher coupling efficiency[1]. Mechanistically, DIC activates the carboxylic acid to form an O-acylurea intermediate, which OxymaPure rapidly converts into a highly reactive, non-explosive active ester. This pathway effectively suppresses the epimerization of the chiral alpha-carbon, ensuring the stereochemical integrity of the D-Ala and L-amino acid residues[2].

Cleavage & Scavenging Strategy: Protecting Methionine

The sequence contains Methionine (Met) and Tyrosine (Tyr), both of which are highly susceptible to electrophilic attack during the final Trifluoroacetic Acid (TFA) cleavage step. When the tert-butyl (tBu) protecting group is cleaved from Tyrosine, it generates highly reactive tert-butyl carbocations. Without intervention, these cations will alkylate the thioether of Methionine or the aromatic ring of Tyrosine[3]. Furthermore, Methionine is prone to acid-catalyzed oxidation, forming methionine sulfoxide.

To prevent this, Ethanedithiol (EDT) is incorporated into the cleavage cocktail. EDT acts as a potent "soft" nucleophile, scavenging t-butyl cations far faster than the peptide residues can react, while simultaneously maintaining a reducing environment to suppress Met oxidation[4].

Scavenger_Mechanism TFA TFA Cleavage tBu t-Butyl Cations (Reactive Electrophiles) TFA->tBu Generates Met Methionine / Tyrosine (Nucleophilic Targets) tBu->Met Attacks if unprotected EDT EDT Scavenger (Soft Nucleophile) tBu->EDT Trapped by Alkylated Alkylated Peptide (Impurity) Met->Alkylated Side Reaction Clean Native Peptide (Desired Product) EDT->Clean Protects

Mechanism of EDT scavenging t-butyl cations to prevent methionine alkylation.

Materials and Reagents

The following tables summarize the quantitative stoichiometry and reagent compositions required for a 0.1 mmol scale synthesis.

Table 1: Amino Acid Building Blocks

Coupling Order Amino Acid Protecting Group Mass (0.3 mmol, 3 eq) Role / Notes
1 (Resin) Fmoc-Met-Wang None ~167 mg Pre-loaded resin (assumes 0.6 mmol/g loading).
2 Fmoc-Phe-OH None 116 mg Hydrophobic spacer.
3 Fmoc-Gly-OH None 89 mg Achiral flexible linker.
4 Fmoc-D-Ala-OH None 93 mg Confers resistance to aminopeptidases.

| 5 | Fmoc-Tyr(tBu)-OH | tBu (tert-butyl) | 138 mg | N-terminal residue; requires side-chain protection. |

Table 2: Coupling Reagents (Per Cycle)

Reagent Equivalents Amount per Cycle Function
Fmoc-AA-OH 3.0 eq See Table 1 Incoming protected amino acid.
DIC 3.0 eq 47 µL Carbodiimide activator.
OxymaPure 3.0 eq 43 mg Epimerization suppressor; forms active ester.

| DMF | N/A | 3.0 mL | Primary reaction solvent. |

Table 3: Cleavage Cocktail Composition

Component Volume % Volume (for 5 mL) Function
TFA 94.0% 4.70 mL Primary cleavage acid; removes tBu and cleaves resin linker.
EDT 2.5% 125 µL Primary scavenger; prevents Met oxidation and alkylation.
H₂O 2.5% 125 µL Secondary scavenger for t-butyl cations.

| TIS | 1.0% | 50 µL | Tertiary scavenger for carbocations. |

Step-by-Step SPPS Protocol

This protocol operates as a self-validating system. The inclusion of the Kaiser test provides immediate, binary visual feedback on the success of the amidation reaction, ensuring that incomplete couplings do not propagate into deletion sequences.

SPPS_Workflow A Fmoc-Met-Wang Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash (DMF) B->C D Amino Acid Coupling (Fmoc-AA-OH, DIC, OxymaPure) C->D E Wash (DMF) D->E F Kaiser Test E->F F->D Positive (Blue) Incomplete G Next AA Cycle F->G Negative (Yellow) Complete G->B Repeat 4x H Global Cleavage (TFA/EDT/H2O/TIS) G->H After Tyr coupling

Iterative Fmoc SPPS workflow for Tyr-D-Ala-Gly-Phe-Met assembly.

Phase 1: Resin Preparation
  • Weigh ~167 mg of Fmoc-Met-Wang resin (0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Add 5 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polystyrene matrix. Drain the solvent.

Phase 2: Iterative Assembly (Repeat for Phe, Gly, D-Ala, Tyr)

Step 2.1: Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL, 1 minute each) to remove all traces of piperidine. Causality: Residual base will neutralize the acidic coupling reagents in the next step, causing synthesis failure.

Step 2.2: Amino Acid Coupling

  • In a separate vial, dissolve 0.3 mmol of the incoming Fmoc-amino acid and 43 mg of OxymaPure in 3 mL of DMF.

  • Add 47 µL of DIC to the solution. Pre-activate for 2 minutes.

  • Transfer the activated solution to the reaction vessel containing the resin.

  • Agitate at room temperature for 60 minutes. Drain the reaction mixture.

  • Wash the resin with DMF (3 x 5 mL).

Step 2.3: Validation (Kaiser Test)

  • Transfer a few resin beads to a glass tube. Add 2 drops each of Kaiser Test reagents (Ninhydrin, Phenol, and KCN solutions).

  • Heat at 100°C for 3 minutes.

  • Interpretation :

    • Yellow beads/solution: Coupling is complete (free amines are capped). Proceed to the next cycle.

    • Blue beads/solution: Coupling is incomplete. Repeat Step 2.2.

Phase 3: Final Deprotection and Cleavage
  • After the final Fmoc-Tyr(tBu)-OH coupling, perform one last Fmoc deprotection (Step 2.1) to yield the free N-terminus.

  • Wash the resin with DMF (3 x 5 mL) followed by Dichloromethane (DCM) (3 x 5 mL) to shrink the resin. Dry under vacuum for 10 minutes.

  • Prepare the cleavage cocktail in a fume hood: 4.70 mL TFA, 125 µL EDT, 125 µL H₂O, and 50 µL TIS.

  • Add the cocktail to the dry resin. Agitate gently for 2 hours at room temperature. Note: The EDT will generate a strong sulfurous odor; keep strictly within the fume hood.

Phase 4: Precipitation and Isolation
  • Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the depleted resin with an additional 1 mL of neat TFA and combine the filtrates.

  • Add 30 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide. Validation: A white, flocculent precipitate should form immediately, confirming successful synthesis and cleavage.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.

  • Wash the pellet with an additional 20 mL of cold ether, centrifuge, and decant.

  • Dry the crude Tyr-D-Ala-Gly-Phe-Met pellet under a gentle stream of nitrogen, followed by vacuum desiccation. The peptide is now ready for RP-HPLC purification and LC-MS characterization.

References

  • Design and synthesis of systemically active enkephalin-like peptides. Indian Academy of Sciences.
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry Org.
  • DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). Benchchem.

Sources

Application Note: Optimal Solvent Systems for Reconstitution of [D-Ala²]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met)

[1][2][3]

Executive Summary & Molecule Identification

This guide details the physicochemical properties and optimal solubilization protocols for the pentapeptide Tyr-D-Ala-Gly-Phe-Met .[1]

Crucial Distinction: While functionally related to the mu-opioid agonist DAMGO, this specific sequence is identified as [D-Ala²]-Met-Enkephalin (DAME).[1] Unlike native Met-enkephalin, the D-Alanine at position 2 confers resistance to aminopeptidase degradation, retaining the biological activity of the native opioid peptide while extending its half-life.[1]

Physicochemical Profile
PropertyValueImplication for Solubility
Sequence Tyr-D-Ala-Gly-Phe-MetAmphipathic nature.[1]
Molecular Weight ~587.7 g/mol Small molecule, generally kinetically fast to dissolve.
Isoelectric Point (pI) ~5.5 - 6.0Critical: Minimal solubility occurs near pH 5.[1]5. Avoid buffers in this range during initial reconstitution.
Hydrophobicity ModerateContains 3 hydrophobic residues (Tyr, Phe, Met).[1] Prone to aggregation at high concentrations.
Chemical Liability Methionine (Pos 5) High Risk: Susceptible to oxidation (Met-sulfoxide).[1][2] Requires degassed solvents.

Solvent System Selection Strategy

The choice of solvent is dictated by the required concentration and the downstream application (in vivo vs. in vitro).

Decision Matrix: Solvent Selection

The following logic gate determines the optimal solvent system based on your experimental constraints.

SolventSelectionStartStart: Define RequirementConcCheckTarget Concentration?Start->ConcCheckLowConcLow (< 1 mg/mL)ConcCheck->LowConcHighConcHigh (> 1 mg/mL)ConcCheck->HighConcAppCheckApplication Type?LowConc->AppCheckSystemCSystem C (Stock):10-50% DMSO in Water(Max Solubility)HighConc->SystemCInVivoIn Vivo / Cell CultureAppCheck->InVivoChemAnalytical / ChemicalAppCheck->ChemSystemASystem A:Sterile Water or 0.9% Saline(pH adjusted > 7)InVivo->SystemASystemBSystem B (Recommended):5% Acetic Acid(Prevents Aggregation)Chem->SystemBSystemB->InVivoDilute 1:100before use

Figure 1: Solvent Selection Logic. Use System B for general handling to ensure monomeric state, then dilute for biological assays.

Detailed Protocols

Pre-Requisite: Mitigating Methionine Oxidation

Scientific Rationale: The Methionine (Met) residue is highly prone to oxidation into methionine sulfoxide, which renders the peptide biologically inactive. Standard "bench" water contains dissolved oxygen sufficient to degrade the peptide over 24 hours.

Protocol:

  • Use degassed buffers/solvents . Sonicate the solvent under vacuum for 15 minutes or bubble high-purity Nitrogen/Argon gas through the solvent for 10 minutes prior to use.

  • Flush the headspace of the storage vial with Nitrogen/Argon before sealing.

Protocol A: Standard Aqueous Reconstitution (Low Concentration)

Best for: Immediate use in cell culture where organic solvents (DMSO) are toxic.[1]

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20-25°C) before opening to prevent condensation (hygroscopic uptake).

  • Solvent Addition: Add Sterile Water or PBS (pH 7.4) to yield a concentration of 0.5 – 1.0 mg/mL .

    • Note: If the solution appears cloudy, the peptide is near its pI. Add 0.1 M NH₄OH dropwise to raise pH slightly (Tyr solubility increases at higher pH), or switch to Protocol B.

  • Mixing: Vortex gently for 10-15 seconds. Do not sonicate excessively as this generates heat and free radicals.

  • Filtration: If used for cell culture, filter through a 0.22 µm PVDF membrane (low protein binding).[1]

Protocol B: Acidic Reconstitution (The "Gold Standard")

Best for: Stock solutions, preventing aggregation, and analytical HPLC.[1]

Rationale: [D-Ala²]-Met-Enkephalin contains hydrophobic domains.[1] Weak acid protonates the terminal amine and ensures the peptide carries a net positive charge, repelling intermolecular aggregation.

  • Preparation: Prepare a 5% (v/v) Acetic Acid solution in sterile, degassed water.

  • Dissolution: Add the acetic acid solution to the peptide powder to achieve a target concentration of 1 – 5 mg/mL .

  • Verification: The solution should be clear and colorless.

  • Storage: Aliquot immediately into polypropylene tubes (reduce adsorption) and freeze at -20°C or -80°C.

  • Usage: When ready to use in an assay, dilute this stock at least 1:50 into your assay buffer (e.g., PBS or Krebs-Ringer) to neutralize the acid.[1]

Protocol C: High-Concentration Organic Stock

Best for: High-throughput screening stocks or in vivo osmotic pumps.[1]

  • Solvent: Use 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Dissolution: Add DMSO to the peptide to achieve 10 – 20 mg/mL .

    • Caution: DMSO is hygroscopic. Ensure the DMSO is fresh.

  • Dilution: Slowly add sterile water or buffer to the DMSO-peptide mix to reach the final working concentration.

    • Rule of Thumb: Keep final DMSO concentration < 0.1% for cell-based assays and < 1-2% for chemical analysis.[1]

Troubleshooting & Stability Guide

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Gel formation / Cloudiness Aggregation near pI (pH 5.5-6.[1]0)Add 10% Acetic Acid (dropwise) to lower pH or 0.1M Ammonium Hydroxide to raise pH.[1]
Loss of Activity over time Methionine OxidationCheck mass spec for +16 Da shift (Met-Sulfoxide).[1] Use degassed solvents; add 0.1% DTT or TCEP if assay permits.
Precipitation upon dilution "Salting out" in PBSDissolve in water/DMSO first, then add concentrated buffer (e.g., 10x PBS) to the solution.[1]
Storage Workflow

StorageWorkflowLyophilizedLyophilized Powder(-20°C, Desiccated)ReconReconstitute(Protocol B or C)Lyophilized->ReconWarm to RTAliquotAliquot(Avoid Freeze-Thaw)Recon->AliquotArgon FlushFreezeFlash Freeze(Liquid N2 or Dry Ice)Aliquot->FreezeStoreLong Term Storage(-80°C)Freeze->Store

Figure 2: Optimal Storage Workflow to maximize peptide half-life.

References

  • Bachem. (2021). Peptide Solubility and Handling Guide.[3][4] Bachem Technical Library. Link

  • Sigma-Aldrich. (n.d.).[1] [D-Ala2]-Leucine Enkephalin Product Information. (Used as physicochemical proxy for D-Ala-Met Enkephalin solubility parameters).[1] Link[1]

  • PubChem. (2023).[1] Compound Summary: [D-Ala2]-Met-Enkephalin.[1] National Library of Medicine. Link[1]

  • Cayman Chemical. (2022).[1] Met-Enkephalin Solubility and Stability Data.Link[1]

Application Note: Preparation of High-Integrity [D-Ala²]-Met-Enkephalin Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-fidelity stock solutions of Tyr-D-Ala-Gly-Phe-Met ([D-Ala²]-Met-Enkephalin) for sensitive in vitro assays (e.g., GPCR binding, cAMP inhibition).[1]

Introduction & Scientific Rationale

Tyr-D-Ala-Gly-Phe-Met (CAS: 61370-87-4), commonly known as [D-Ala²]-Met-Enkephalin or DAME , is a synthetic opioid peptide analogue.[1] The substitution of Glycine at position 2 with D-Alanine confers resistance to enzymatic degradation by aminopeptidases, significantly increasing its half-life compared to native Met-Enkephalin.[1]

Critical Formulation Challenges

Preparing stock solutions of DAME presents two specific physicochemical challenges that, if ignored, compromise assay reproducibility:

  • Methionine Oxidation (The "Silent Killer"): The C-terminal Methionine (Met) residue is highly susceptible to oxidation, forming Methionine Sulfoxide (Met(O)). This chemical modification significantly reduces affinity for opioid receptors (particularly

    
    -opioid receptors).[1] Standard "open-bench" preparation often results in 10–30% oxidized species within hours.[1]
    
  • Solubility vs. Aggregation: While short, the peptide carries a net charge of near zero at neutral pH (Zwitterionic: N-term amine protonated, C-term carboxyl deprotonated).[1] This can lead to slow aggregation in pure water or PBS at high concentrations (>1 mM).

This protocol utilizes a "Solvent-First" approach with inert gas shielding to guarantee >98% active peptide integrity. [1]

Physicochemical Profile

PropertyDataNotes
Sequence Tyr-D-Ala-Gly-Phe-MetY-a-G-F-M
Molecular Weight 587.7 g/mol Based on free acid form
Isoelectric Point (pI) ~5.5 - 6.0Net charge is ~0 at pH 7.4
Solubility Profile Moderate (Water), High (DMSO, 10% Acetic Acid)Hydrophobic/Neutral character
Extinction Coeff.[1][2] (

)
1490 M⁻¹cm⁻¹Dominated by Tyrosine residue
Stability Risk High (Met Oxidation)Requires Argon/Nitrogen blanket

Protocol: Stock Solution Preparation (10 mM)

Target Concentration: 10 mM (Recommended for 1000x dilution into assays). Solvent System: Anhydrous DMSO (Preferred) or 10% Acetic Acid.

Phase 1: Materials Preparation[1]
  • Peptide: [D-Ala²]-Met-Enkephalin (Store lyophilized at -20°C).[1]

  • Solvent: High-grade Anhydrous DMSO (Sigma Hybridoma grade or equivalent).

    • Alternative: If DMSO is toxic to your specific cells, use 10% Acetic Acid in degassed water.

  • Gas: Nitrogen (

    
    ) or Argon (Ar) stream.
    
  • Labware: Low-protein-binding microcentrifuge tubes (e.g., Eppendorf LoBind).[1]

Phase 2: The "Inert-Drop" Dissolution Method

Use this method to prevent Methionine oxidation during solubilization.[1]

  • Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, causing hydrolysis and weighing errors.

  • Weighing: Weigh approximately 5.9 mg of peptide.

    • Calculation:

      
      [1]
      
    • Example: For 1 mL of 10 mM stock:

      
      .
      
  • Degassing (Critical):

    • Place the required volume of DMSO (or Acetic Acid) in a tube.

    • Gently bubble

      
       or Ar gas through the solvent for 1-2 minutes to displace dissolved oxygen.[1]
      
  • Dissolution:

    • Add the degassed solvent to the peptide powder.

    • Do not vortex vigorously immediately. Instead, pipette up and down gently or swirl.

    • Flush the headspace of the tube with inert gas and cap tightly.

    • Sonicate briefly (10-15 seconds) in a water bath if visible particles remain.[1]

  • Verification: The solution should be crystal clear.

Phase 3: Quality Control (Concentration Verification)

Do not rely solely on gravimetric weight. Peptide powders often contain salts/water (peptide content is typically 70-80%).[1]

  • Dilution: Dilute 5

    
    L of stock into 995 
    
    
    
    L of Phosphate Buffer (pH 6.5-7.5) (1:200 dilution).
  • Measurement: Measure Absorbance at 280 nm (

    
    ) using a quartz cuvette or Nanodrop (select "Protein A280" -> "Other protein (E & MW)").[1]
    
  • Calculation:

    
    
    If 
    
    
    
    (pathlength 1cm):
    
    
    (Note: If the result is far off, adjust your stock volume accordingly).
Phase 4: Storage
  • Aliquot: Dispense into single-use aliquots (e.g., 10-50

    
    L) in LoBind tubes.
    
  • Blanket: Gently blow inert gas into each tube before closing.

  • Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C .

    • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles.[1]

Working Solution Preparation (Assay Day)

Workflow:

  • Thaw one aliquot on ice.

  • Serial Dilution: Perform dilutions in your Assay Buffer (e.g., HBSS + 0.1% BSA).

    • Note: BSA (Bovine Serum Albumin) is crucial to prevent the peptide from sticking to the plastic tips and plates at nanomolar concentrations.

Dilution Table (Example for


 Curve): 
StepSourceVolumeDiluent (Buffer)Final Conc.DMSO %
1 Stock (10 mM)10

L
990

L
100

M
1.0%
2 Step 1 (100

M)
100

L
900

L
10

M
0.1%
3 Step 2 (10

M)
100

L
900

L
1

M
0.01%
4 Step 3 (1

M)
100

L
900

L
100 nM <0.01%

Ensure the final DMSO concentration in the cell assay is < 0.1% to avoid solvent artifacts.

Visual Workflows

Figure 1: Stock Preparation Logic Flow

StockPrep Start Lyophilized Peptide (Tyr-D-Ala-Gly-Phe-Met) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh Peptide (Target: 10 mM) Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Standard) SolventChoice->DMSO Acid 10% Acetic Acid (If DMSO contraindicated) SolventChoice->Acid Degas CRITICAL: Degas Solvent (N2/Argon bubbling) DMSO->Degas Acid->Degas Dissolve Dissolve & Sonicate (Inert Atmosphere) Degas->Dissolve QC QC: A280 Measurement (Ext Coeff: 1490) Dissolve->QC Store Aliquot & Store -80°C (LoBind Tubes) QC->Store

Caption: Logic flow for preparing Methionine-sensitive peptide stocks. Red step indicates the critical control point for oxidation prevention.

Figure 2: Assay Dilution & Signaling Pathway

Signaling DAME [D-Ala2]-Met-Enkephalin (Ligand) DOR Delta Opioid Receptor (GPCR) DAME->DOR Binding (nM) Gi Gi/Go Protein DOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Phosphorylation Gi->MAPK Signaling cAMP cAMP Production (DECREASED) AC->cAMP Downregulation

Caption: Mechanism of Action. DAME binds the Delta Opioid Receptor, activating Gi proteins which inhibit Adenylyl Cyclase and modulate MAPK pathways.

Troubleshooting Guide

IssueProbable CauseSolution
Cloudiness/Precipitation Hydrophobic aggregation or salt effect.[1]Add 10-20% Acetic Acid or increase DMSO ratio.[1] Sonicate gently.
Low Assay Potency Methionine Oxidation.Discard stock. Re-prepare using fresh, degassed solvents and inert gas blanketing.
Inconsistent Replicates Adsorption to plastic.Ensure Assay Buffer contains carrier protein (0.1% BSA or 0.05% Tween-20).[1] Use LoBind tubes.
A280 Reading too low Peptide content < 100%.[3]Adjust concentration based on A280, not weight. Commercial peptides are often ~70% peptide by weight.

References

  • PubChem. (2025). Tyr-D-Ala-Gly-Phe-Met Compound Summary. National Library of Medicine. [Link][1]

  • Biotage. (2023). Strategies to prevent methionine oxidation in peptide synthesis and storage. [Link]

  • Haldar, J., et al. (1982).[4] Morphine, beta-endorphin and [D-Ala2] Met-enkephalin inhibit oxytocin release by acetylcholine and suckling.[1][4] Peptides.[4][5][6][7][8][9][10][11][12] [Link]

Sources

intracerebroventricular (ICV) administration dosage for [D-Ala2]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Intracerebroventricular Administration of [D-Ala2]-Met-enkephalin

Introduction

[D-Ala2]-Met-enkephalin is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of D-alanine for glycine at the second position confers significant resistance to degradation by brain enzymes, resulting in a potent and long-lasting analgesic effect when administered directly into the central nervous system (CNS).[1][2] Intracerebroventricular (ICV) injection is a critical research technique that bypasses the blood-brain barrier, allowing for the direct assessment of a compound's central effects.[3] This guide provides a comprehensive overview of the dosage considerations, underlying mechanisms, and detailed protocols for the successful ICV administration of [D-Ala2]-Met-enkephalin, intended for researchers, scientists, and drug development professionals.

Part 1: Scientific Background & Mechanism of Action

Pharmacology of [D-Ala2]-Met-enkephalin

[D-Ala2]-Met-enkephalin is a potent agonist primarily for the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor.[2] Its enhanced stability compared to native enkephalins makes it a valuable tool for investigating the physiological roles of opioid peptides in the CNS.[1][2] The primary rationale for choosing this analog is its prolonged duration of action, which allows for the study of sustained receptor activation and its downstream behavioral and physiological consequences.

Opioid Receptor Signaling Pathway

Opioid receptors are members of the G protein-coupled receptor (GPCR) family.[4] Upon binding of an agonist like [D-Ala2]-Met-enkephalin, the receptor undergoes a conformational change, activating coupled inhibitory G-proteins (Gi/o).[5][6] This activation initiates a cascade of intracellular events:

  • G-protein Dissociation: The activated G-protein releases its GDP, binds GTP, and dissociates into its Gα and Gβγ subunits.[5]

  • Downstream Effector Modulation:

    • The Gα-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

    • The Gβγ subunit directly interacts with ion channels, causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[6]

  • Neuronal Inhibition: The combined effect of reduced cAMP, potassium efflux (hyperpolarization), and reduced calcium influx (decreased neurotransmitter release) leads to a state of neuronal inhibition, which underlies the analgesic and other central effects of the peptide.[5][6]

Receptor signaling is terminated through a process involving G protein-coupled receptor kinases (GRKs) and β-arrestin, which promote receptor desensitization and internalization.[4][7]

OpioidSignaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space DAME [D-Ala2]-Met-enkephalin OpR Opioid Receptor (GPCR) DAME->OpR Binds Gi Gi/o Protein (αβγ) OpR->Gi Activates G_alpha Gα-GTP Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK Pathway G_alpha->MAPK Modulates K_Channel K+ Channel (GIRK) G_beta_gamma->K_Channel Activates Ca_Channel Ca2+ Channel G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->MAPK Modulates cAMP ↓ cAMP AC->cAMP Response Neuronal Inhibition (Analgesia) cAMP->Response K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx K_efflux->Response Ca_influx->Response

Caption: Opioid receptor signaling pathway initiated by [D-Ala2]-Met-enkephalin.

Part 2: Dosage Considerations for ICV Administration

Causality of Dose Selection

The selection of an appropriate dose for [D-Ala2]-Met-enkephalin is paramount and is dictated by the specific research objective. A low dose sufficient to modulate hormonal release may be ineffective for inducing analgesia. Conversely, a high analgesic dose could produce confounding side effects like hypotension or epileptogenic activity.[8] Therefore, it is essential for researchers to conduct a pilot dose-response study within the context of their specific animal model and behavioral or physiological endpoint. The data presented below serves as an authoritative starting point for experimental design.

Dose-Response Data Summary

The following table summarizes effective ICV doses of [D-Ala2]-Met-enkephalin and its amidated form ([D-Ala2]-Met-enkephalinamide, DAMA) reported in the literature.

Animal ModelCompoundDosage Range (per animal)Observed EffectReference(s)
Rat [D-Ala2]-Met-enkephalinamide5 - 10 µgProfound and long-lasting analgesia[1]
Rat [D-Ala2]-Met-enkephalin0.01 - 1 µgInhibition of oxytocin release[9][10]
Rat [D-Ala2]-Met-enkephalinamide1 - 3 µgInhibition of prostaglandin-induced intestinal fluid secretion[11]
Mouse [D-Ala2]-Met-enkephalin0.01 - 1 µgInhibition of suckling-induced oxytocin release[9][10]
Cat [D-Ala2]-Met-enkephalinamide500 µg/kgEpileptogenic activity and hypotension[8]

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating steps for verification and emphasizing consistency. They are based on established methodologies for rodent neurosurgery.[12][13][14]

Protocol 1: Stereotaxic Cannula Implantation (Rat Model)

This protocol describes the permanent implantation of a guide cannula into the lateral ventricle for repeated ICV injections.

Materials:

  • Stereotaxic apparatus with rat adaptor[12]

  • Anesthesia machine with isoflurane[13]

  • Heating pad to maintain body temperature[15]

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • 22-gauge stainless steel guide cannula and dummy cannula

  • Jeweler's screws

  • Dental cement

  • Eye lubricant

  • Betadine and 70% ethanol

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat (e.g., Sprague-Dawley, 300-400g) with 5% isoflurane, then maintain at 2-3%.[13] Shave the scalp and place the animal in the stereotaxic frame. Apply eye lubricant.[13][14]

  • Surgical Site Exposure: Clean the scalp with Betadine and ethanol. Make a midline incision to expose the skull. Remove the periosteum by scraping the skull surface.

  • Identify Bregma: Position the drill bit or a needle tip at the intersection of the coronal and sagittal sutures (bregma). Zero the coordinates on the stereotaxic manipulator.

  • Determine Injection Site: Based on the rat brain atlas, move the manipulator to the target coordinates for the lateral ventricle. A common coordinate is: Anterior/Posterior (AP): -0.8 mm; Medial/Lateral (ML): +1.5 mm from bregma.[12]

  • Drilling: Drill a burr hole at the marked coordinates, being careful not to damage the underlying dura mater. Drill additional holes for anchor screws.

  • Cannula Implantation: Replace the drill with the cannula holder. Lower the guide cannula through the burr hole to the target depth. A typical coordinate is: Dorsal/Ventral (DV): -4.0 mm from the skull surface.[12]

  • Fixation: Secure the cannula to the skull using dental cement, embedding the anchor screws to create a stable headcap.

  • Post-Operative Care: Insert the dummy cannula to keep the guide patent. Suture the scalp around the headcap. Administer post-operative analgesics and allow the animal to recover on a heating pad. Monitor the animal closely for at least 7 days before any injection experiments.[16]

ICV_Workflow cluster_Prep Preparation cluster_Surgery Surgery cluster_PostOp Post-Operative cluster_Injection Microinjection A1 Anesthetize Animal A2 Secure in Stereotaxic Frame A1->A2 A3 Surgical Site Prep A2->A3 B1 Expose Skull & Identify Bregma A3->B1 B2 Drill Burr Hole at Coordinates B1->B2 B3 Implant Anchor Screws B2->B3 B4 Lower Guide Cannula to Depth B3->B4 B5 Secure with Dental Cement B4->B5 C1 Insert Dummy Cannula & Suture B5->C1 C2 Administer Analgesia C1->C2 C3 Recovery & Monitoring (≥7 days) C2->C3 D1 Prepare Peptide Solution C3->D1 D2 Perform ICV Injection D1->D2 D3 Behavioral/Physiological Assay D2->D3

Caption: Experimental workflow for ICV cannulation and microinjection.

Protocol 2: ICV Microinjection Procedure

Materials:

  • Cannulated animal

  • [D-Ala2]-Met-enkephalin

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Internal injection cannula (e.g., 28-gauge, extending ~1 mm beyond the guide)

  • Polyethylene tubing

  • Hamilton syringe and microinjection pump

Procedure:

  • Peptide Preparation: Dissolve [D-Ala2]-Met-enkephalin in sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered.

  • Animal Handling: Gently restrain the conscious animal. For rats, this can often be done by hand without anesthesia for the brief injection period.

  • Injection Setup: Remove the dummy cannula from the guide. Connect the internal cannula to the Hamilton syringe via the tubing and prime the system to remove air bubbles.

  • Perform Injection: Carefully insert the internal cannula into the guide until it bottoms out. Infuse the desired volume (typically 1-5 µL for a rat) at a slow, controlled rate (e.g., 1 µL/min) using the microinjection pump.[17] A slow rate prevents a sudden increase in intracranial pressure.

  • Post-Injection: Leave the injector in place for an additional 60 seconds to allow for diffusion away from the cannula tip and prevent backflow upon withdrawal.

  • Final Steps: Slowly withdraw the internal cannula and replace it with the clean dummy cannula. Return the animal to its home cage and begin observational studies.

Part 4: Validation and Troubleshooting

  • Validating Cannula Placement: At the end of the study, it is crucial to verify the cannula placement. This can be done by injecting a small volume of dye (e.g., Evans Blue) and subsequently performing histological analysis of brain sections to confirm the dye is localized within the ventricular system.[13]

  • Troubleshooting:

    • Blocked Cannula: If the internal cannula cannot be inserted, the guide may be blocked. Attempt to clear it with a sterile stylet. If unsuccessful, the animal cannot be used.

    • No Behavioral Effect: This could be due to incorrect cannula placement (requiring histological verification), an incorrect dose, or degradation of the peptide solution.

    • Adverse Reactions: If the animal shows signs of distress, seizure, or severe motor impairment, this may indicate an overly concentrated solution, too rapid an injection rate, or a misplaced cannula causing tissue damage.

References

  • Molecular basis of opioid receptor signaling. (n.d.). National Institutes of Health.
  • Arce Gálvez, L., Hernández Abuchaibe, D., Cuervo Pulgarín, J. L., & Buitrago Martín, C. L. (2024). Current understanding of opioid receptors and their signaling pathways. Colombian Journal of Anesthesiology.
  • Opioid receptor signaling pathway. All four types of opioid receptor... (n.d.). ResearchGate.
  • [D-Ala2]-Met-Enkephalin | Opioid Agonist. (n.d.). MedchemExpress.com.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381. Retrieved March 7, 2026, from [Link]

  • Opioid Signaling Pathway. (n.d.). QIAGEN.
  • Ten-Powr, K., & Bass, C. E. (2014). Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. Journal of Visualized Experiments, (91), 51968. Retrieved March 7, 2026, from [Link]

  • Intracerebroventricular injection. (n.d.). Wikipedia.
  • Intracerebroventricular Injection in Mouse: An Ommaya Mediated Direct Drug Administration Method to Deliver Drugs to Cerebral Ventricles of Mouse Brain. (2020). Journal of Visualized Experiments.
  • Intracerebroventricular (ICV) Injection: Precision CNS Delivery For Preclinical Research. (2024). Prisys Biotechnology.
  • An optimized intracerebroventricular injection of CD4+ T cells into mice. (2021). STAR Protocols. Retrieved March 7, 2026, from [Link]

  • AN INEXPENSIVE METHOD FOR FABRICATION OF INTRACEREBRO- VENTRICULAR CANNULAE FOR RATS. (1993). Indian Journal of Physiology and Pharmacology.
  • Twaroski, D., & Kiyatkin, E. A. (2021). Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study. Journal of Visualized Experiments, (173). Retrieved March 7, 2026, from [Link]

  • Pert, C. B., Pert, A., Chang, J. K., & Fong, B. T. (1976). (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic. Science, 194(4262), 330–332. Retrieved March 7, 2026, from [Link]

  • [D-Ala2]-Met-Enkephalin | Opioid Agonist. (n.d.). MedChemExpress.
  • Mathias, J. R., Carlson, G. M., & Said, S. I. (1987). [D-Ala2, Met5]-enkephalinamide: CNS-mediated inhibition of prostaglandin-stimulated intestinal fluid and ion transport in the rat. Peptides, 8(6), 1029–1033. Retrieved March 7, 2026, from [Link]

  • Neves, S. P., Marques, F., & Sousa, J. C. (2023). Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents. Animals, 13(16), 2640. Retrieved March 7, 2026, from [Link]

  • Plá, V., Ma, M., & Nedergaard, M. (2022). Chronic Intraventricular Cannulation for the Study of Glymphatic Transport. eNeuro.
  • Naranjo, J. R., & Del Rio, J. (1982). Differential effects of D-Ala2 analogues of enkephalins on substance P-induced analgesia in rodents. European Journal of Pharmacology, 82(3-4), 213–216. Retrieved March 7, 2026, from [Link]

  • Met-enkephalin. (n.d.). Wikipedia.
  • Lathers, C. M., & Schraeder, P. L. (1984). The effect of intracerebroventricular D-ALA2 methionine enkephalinamide and naloxone on cardiovascular parameters in the cat. Proceedings of the Western Pharmacology Society, 27, 211–216. Retrieved March 7, 2026, from [Link]

Sources

Application Notes and Protocols for Radiolabeling of Tyr-D-Ala-Gly-Phe-Met ([D-Ala², Met⁵]-Enkephalin) for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the radiolabeling of Tyr-D-Ala-Gly-Phe-Met, a metabolically stable analog of Met-enkephalin, for use in high-sensitivity receptor binding studies. We delve into the strategic selection of radionuclides, comparing Iodine-125 and Tritium, and present step-by-step protocols for three distinct radioiodination methodologies: the oxidative Chloramine-T and Iodogen methods, and the non-oxidative indirect Bolton-Hunter method. The causality behind experimental choices, particularly concerning the preservation of the peptide's biological integrity, is a central theme. This document includes essential procedures for post-labeling purification via HPLC, rigorous quality control assays to determine specific activity and radiochemical purity, and a foundational protocol for applying the final radioligand in competitive binding assays. This content is designed for researchers, scientists, and drug development professionals seeking to produce and validate high-quality radiotracers for opioid receptor research.

Chapter 1: Strategic Considerations for Radiolabeling Peptides

The successful radiolabeling of a bioactive peptide like Tyr-D-Ala-Gly-Phe-Met hinges on a critical balance: achieving high specific activity for sensitive detection while rigorously preserving the peptide's structure and, consequently, its affinity for the target receptor.[1] Tyr-D-Ala-Gly-Phe-Met is an analog of the endogenous Met-enkephalin (Tyr-Gly-Gly-Phe-Met), where the substitution of Glycine with a D-Alanine at position 2 confers significant resistance to degradation by aminopeptidases.[2][3] This stability makes it an excellent candidate for in vitro binding studies.

Choosing the Right Radionuclide: ¹²⁵I vs. ³H

The choice of radionuclide is the first and most critical decision, directly influencing the experimental design and sensitivity. Iodine-125 (¹²⁵I) and Tritium (³H) are the most common choices for peptide binding studies, each with distinct advantages and disadvantages.

  • Iodine-125 (¹²⁵I) is a gamma-emitter, which allows for easy and highly efficient detection using a gamma counter without the need for scintillation fluid. Its primary advantage is the potential for extremely high specific activity (theoretical max ~2200 Ci/mmol for a single iodine atom), which is crucial for detecting receptors expressed at low densities.[4] However, the introduction of a large iodine atom onto the tyrosine ring can potentially alter the peptide's conformation and binding affinity.[5] Furthermore, direct iodination methods often employ oxidizing agents that can damage sensitive amino acid residues like Methionine.[6][7]

  • Tritium (³H) is a low-energy beta-emitter. Tritium labeling is often considered the "gold standard" for preserving biological activity because it involves replacing a hydrogen atom with its isotope, causing a negligible change to the peptide's structure and pharmacology.[8][9] The major limitation is a significantly lower maximum specific activity (theoretical max ~29 Ci/mmol per tritium atom) compared to ¹²⁵I.[4] This may limit its utility in systems with very low receptor numbers.

Table 1: Comparison of ¹²⁵I and ³H for Peptide Labeling

FeatureIodine-125 (¹²⁵I)Tritium (³H)Rationale & Causality
Specific Activity Very High (up to 2200 Ci/mmol)Moderate (~20-100 Ci/mmol)High specific activity allows for the use of lower radioligand concentrations, minimizing ligand depletion and improving detection of high-affinity, low-density sites.[4][5]
Half-life ~60 days~12.3 yearsThe shorter half-life of ¹²⁵I necessitates more frequent labeling but also simplifies waste disposal.[10]
Detection Method Gamma CountingLiquid Scintillation CountingGamma counting is generally simpler, faster, and does not require costly scintillation cocktails.
Impact on Structure Potentially significantMinimal to noneThe large iodine atom can cause steric hindrance. Tritium is structurally almost identical to hydrogen, preserving the native conformation.[8][9]
Chemical Stability Potential for de-iodinationVery stable C-³H bondThe covalent C-³H bond is extremely stable under typical assay conditions.
Primary Use Case Low-density receptor systems; high-throughput screening.High-affinity studies where preserving native pharmacology is paramount.The choice is a trade-off between the sensitivity afforded by ¹²⁵I and the structural integrity offered by ³H.

For Tyr-D-Ala-Gly-Phe-Met, direct iodination of the N-terminal tyrosine is the most straightforward approach. Given the high affinity of this ligand for opioid receptors, the specific activity provided by ¹²⁵I is often advantageous and will be the focus of the detailed protocols below.

Chapter 2: Radioiodination with Iodine-125

Radioiodination of the peptide's tyrosine residue involves the electrophilic substitution of a hydrogen atom on the phenol ring with a radioactive iodine cation (I⁺). This reactive species is generated in situ from sodium iodide (Na¹²⁵I) using an oxidizing agent. The choice of oxidizing agent is critical, as harsher methods can lead to undesirable side reactions.

dot

Caption: General workflow for peptide radioiodination.

Method 1: The Chloramine-T Method (Direct, Oxidative)

The Chloramine-T method is a classic, rapid, and highly efficient technique for radioiodination.[6][11]

  • Expertise & Experience: Chloramine-T is a potent oxidizing agent that rapidly converts I⁻ to a reactive iodinating species.[6] Its primary drawback is the risk of over-oxidation. For Tyr-D-Ala-Gly-Phe-Met, the sulfur-containing Methionine residue is particularly susceptible to oxidation to methionine sulfoxide.[7] This modification can significantly reduce or abolish the peptide's binding affinity. Therefore, this method requires careful optimization, using the minimum possible concentration of Chloramine-T and a short reaction time to mitigate oxidative damage.[11]

Protocol: Chloramine-T Iodination

Safety Precaution: All steps involving Na¹²⁵I must be performed in a certified radioisotope fume hood with appropriate lead shielding by licensed personnel.

  • Reagent Preparation:

    • Peptide Stock: Prepare a 1 mg/mL solution of Tyr-D-Ala-Gly-Phe-Met in 10 mM HCl.

    • Phosphate Buffer: 0.25 M Sodium Phosphate, pH 7.5.

    • Chloramine-T Working Solution: Freshly prepare a 1 mg/mL solution in distilled water.

    • Quenching Solution: 2 mg/mL Sodium Metabisulfite in distilled water.

  • Reaction Setup (in a 1.5 mL microfuge tube):

    • Add 25 µL of 0.25 M Phosphate Buffer.

    • Add 5 µg of the peptide (5 µL of stock solution).

    • Add 1 mCi (37 MBq) of Na¹²⁵I.

  • Initiation and Quenching:

    • Initiate the reaction by adding 10 µL of the Chloramine-T working solution.

    • Gently vortex for 45-60 seconds at room temperature.[12]

    • Terminate the reaction by adding 20 µL of the Sodium Metabisulfite quenching solution. Let stand for 5 minutes.[12]

  • Purification:

    • Dilute the reaction mixture with 200 µL of HPLC mobile phase A (see Chapter 4).

    • Immediately proceed to HPLC purification.

Method 2: The Iodogen Method (Direct, Milder Oxidative)

The Iodogen method provides a gentler alternative by using a solid-phase oxidizing agent, which minimizes the peptide's direct exposure to harsh soluble oxidants.[13]

  • Expertise & Experience: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is coated onto the surface of the reaction vessel.[13] The reaction is initiated by adding the peptide and Na¹²⁵I, and it is terminated simply by removing the solution from the tube. This spatial separation of the oxidant from the peptide in solution significantly reduces the risk of oxidative damage compared to the Chloramine-T method, making it a preferred choice for sensitive peptides.

Protocol: Iodogen Iodination

  • Reagent Preparation:

    • Iodogen-Coated Tubes: Prepare by dissolving Iodogen in chloroform (1 mg/mL), adding 50 µL to a 1.5 mL polypropylene tube, and evaporating the solvent under a gentle stream of nitrogen. Store desiccated at -20°C.

    • All other reagents are the same as in the Chloramine-T method.

  • Reaction Setup:

    • To a pre-coated Iodogen tube, add 25 µL of 0.25 M Phosphate Buffer, pH 7.5.

    • Add 5 µg of the peptide (5 µL of stock solution).

    • Add 1 mCi (37 MBq) of Na¹²⁵I.

  • Initiation and Termination:

    • Gently vortex the tube every 2-3 minutes for a total reaction time of 10-15 minutes at room temperature.

    • Terminate the reaction by carefully aspirating the reaction mixture and transferring it to a new, clean tube.

    • Add 20 µL of Sodium Metabisulfite solution to the new tube to scavenge any residual reactive iodine.

  • Purification:

    • Dilute the mixture with 200 µL of HPLC mobile phase A and proceed to purification.

Method 3: The Bolton-Hunter Method (Indirect, Non-Oxidative)

This method avoids oxidation altogether by first iodinating a separate molecule, the Bolton-Hunter reagent, which is then conjugated to the peptide.[14]

  • Expertise & Experience: The Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate) is an active ester.[15] The pre-iodinated form, [¹²⁵I]Bolton-Hunter reagent, acylates primary amino groups.[16] Since Tyr-D-Ala-Gly-Phe-Met lacks a lysine residue, the reaction will occur at the N-terminal α-amino group of Tyrosine.[14] This method is ideal for peptides that are highly susceptible to oxidation. However, it adds a more substantial chemical moiety to the peptide compared to direct iodination, which carries a higher risk of altering the binding pharmacology. The reaction pH can be adjusted to favor acylation of α-amino groups (pH ~6.5-7.0) over ε-amino groups (pH ~8.5) if lysine were present.[17]

Protocol: Bolton-Hunter Iodination

  • Reagent Preparation:

    • [¹²⁵I]Bolton-Hunter Reagent: This is typically purchased pre-labeled and is supplied in a solvent like benzene, which must be evaporated under nitrogen immediately before use.

    • Peptide Stock: Prepare a 1 mg/mL solution of Tyr-D-Ala-Gly-Phe-Met in 0.1 M Borate Buffer, pH 8.5.

    • Quenching Buffer: 0.2 M Glycine in 0.1 M Borate Buffer, pH 8.5.

  • Reaction Setup:

    • In the vial containing the dried [¹²⁵I]Bolton-Hunter reagent (e.g., 0.5 mCi), add 10 µL of the peptide stock solution (10 µg).

    • Incubate on ice for 30 minutes with occasional gentle mixing.

  • Quenching:

    • Add 100 µL of the Quenching Buffer (Glycine) to react with and cap any unreacted Bolton-Hunter reagent.

    • Incubate on ice for an additional 10 minutes.

  • Purification:

    • Dilute the mixture with 200 µL of HPLC mobile phase A and proceed to purification.

Chapter 3: Purification and Quality Control

Post-labeling purification and rigorous quality control are non-negotiable steps to ensure the integrity of binding assay data. The goal is to obtain a radioligand that is pure, stable, and possesses high specific activity.[18]

Purification by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying radiolabeled peptides.[13][19] It effectively separates the desired mono-iodinated peptide from unreacted (free) Na¹²⁵I, unlabeled peptide, di-iodinated peptide, and any oxidatively damaged products.

Protocol: HPLC Purification

  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detector: In-line UV detector (220 nm or 280 nm) followed by a radioactivity detector.

  • Gradient Elution:

    • Inject the diluted reaction mixture onto the column.

    • Elute with a linear gradient, for example, from 20% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Causality: The unlabeled peptide will elute first, followed by the more hydrophobic mono-iodinated and then di-iodinated species. Free ¹²⁵I will pass through in the void volume.

  • Fraction Collection:

    • Collect 0.5 mL fractions throughout the run.

    • Identify the peak corresponding to the mono-iodinated peptide using the radioactivity detector.

  • Solvent Removal:

    • Pool the fractions containing the pure radiolabeled peptide.

    • Remove the acetonitrile using a centrifugal vacuum concentrator or by gentle evaporation under nitrogen.

    • Reconstitute the final product in a suitable assay buffer containing a carrier protein like 0.1% BSA to prevent adsorption to vials.

Quality Control Assays

1. Radiochemical Purity (RCP): This determines the percentage of radioactivity that is incorporated into the desired peptide.

  • Protocol (Radio-TLC): Spot a small aliquot of the final product onto a C18 TLC plate. Develop the plate using a solvent system like 60:40 acetonitrile:water with 0.1% TFA. The labeled peptide should move up the plate (e.g., Rf ≈ 0.5-0.7), while free iodide remains at the origin (Rf ≈ 0). Scan the plate with a radio-TLC scanner or cut and count the sections.

  • Acceptance Criteria: RCP should be >95%.[18]

2. Specific Activity (SA): Specific activity is the amount of radioactivity per mole of peptide (units: Ci/mmol or Bq/mol).[10] It is essential for accurately determining receptor density (Bmax) and affinity (Kd) in saturation binding experiments.[20]

  • Protocol (Self-Displacement Assay): A simple method involves performing a competitive binding assay where the unlabeled "competitor" is the exact same peptide that was labeled. By comparing the IC50 of the unlabeled peptide to a known standard or by using specific graphical analysis methods, the concentration of the labeled ligand, and thus its specific activity, can be determined.[21]

  • Calculation: A more direct, though less accurate, method assumes 100% recovery of the initial peptide mass and calculates SA based on the total radioactivity incorporated divided by the starting moles of peptide.

    • SA (Ci/mmol) = (Incorporated Radioactivity (Ci) / Moles of Peptide) x 1000

  • Expected Values: For ¹²⁵I-labeling, a specific activity of 1500-2200 Ci/mmol is typically achievable.

Table 2: Summary of Quality Control Specifications

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity Radio-HPLC or Radio-TLC> 95%Ensures that observed binding is from the intended radioligand, not from radioactive contaminants.[18][22]
Specific Activity Self-Displacement Assay> 1500 Ci/mmol (for ¹²⁵I)High specific activity is required for high signal-to-noise ratio and detection of low-abundance receptors.[4]
Biological Activity Pilot Binding AssayDemonstrable specific bindingConfirms that the labeling process did not destroy the peptide's ability to bind to its target receptor.

Chapter 4: Application in Receptor Binding Assays

Once purified and validated, [¹²⁵I]Tyr-D-Ala-Gly-Phe-Met can be used as a powerful tool in various binding assays to characterize opioid receptors.[23][24]

Principle of Competitive Radioligand Binding

Competitive binding assays measure the ability of an unlabeled test compound to compete with the radioligand for binding to a receptor. The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity. The assay is performed by incubating a fixed concentration of the radioligand and receptor source with varying concentrations of the unlabeled test compound.

dot

Competitive_Binding Receptor Receptor RadioLigand [¹²⁵I]-Peptide RadioLigand->Receptor Binds Unlabeled Test Ligand Unlabeled->Receptor Competes label_low At low [Test Ligand], [¹²⁵I]-Peptide binding is high. label_high At high [Test Ligand], [¹²⁵I]-Peptide binding is displaced.

Caption: Principle of a competitive binding assay.

Protocol: Competitive Binding Assay
  • Materials:

    • Receptor Source: Membrane preparations from cells or tissues expressing opioid receptors (e.g., rat brain homogenate).[19]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: Purified [¹²⁵I]Tyr-D-Ala-Gly-Phe-Met, diluted in assay buffer to a final concentration near its Kd (e.g., 0.1-0.5 nM).

    • Test Compounds: Serial dilutions of unlabeled ligands.

    • Nonspecific Control: A high concentration (e.g., 10 µM) of a non-radioactive opioid ligand like Naloxone.[25]

    • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.[25]

  • Assay Procedure:

    • Set up assay tubes (in triplicate) for total binding, nonspecific binding, and each concentration of the test compound.

    • Total Binding: 100 µL Assay Buffer + 50 µL Radioligand + 50 µL Receptor Membranes.

    • Nonspecific Binding: 100 µL Nonspecific Control + 50 µL Radioligand + 50 µL Receptor Membranes.

    • Competition: 100 µL Test Compound Dilution + 50 µL Radioligand + 50 µL Receptor Membranes.

  • Incubation:

    • Incubate all tubes for 60-90 minutes at room temperature to reach equilibrium.[25]

  • Separation and Counting:

    • Rapidly terminate the binding by filtering the contents of each tube through the glass fiber filters under vacuum.

    • Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.[25]

    • Place the filters in counting vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use nonlinear regression analysis to fit the data to a one-site competition model and determine the IC50 value.[25]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

  • Zolotarev, Y. A., Dorokhova, E. M., Nezavibatko, V. N., Borisov, Y. A., & Myasoedov, N. F. (2003). New development in the tritium labelling of peptides and proteins using solid catalytic isotopic exchange with spillover-tritium. Journal of Labelled Compounds and Radiopharmaceuticals, 46(12), 1141-1154. [Link]

  • Lévesque, L., & Côté, J. (1992). Selective labeling of alpha- or epsilon-amino groups in peptides by the Bolton-Hunter reagent. Peptides, 13(6), 1187-1192. [Link]

  • Peng, C. T., & Williams, P. (1986). Tritium labeling of amino acids and peptides with liquid and solid tritium. Fusion Technology, 10(3P2B), 1187-1194. [Link]

  • Iodination Consultancy Group. Technical information for iodinating proteins and peptides with iodine 125. Iodination Consultancy Group. [Link]

  • Mező, G., & Gulyás, J. (2007). Radiotracers, Tritium Labeling of Neuropeptides. Arkivoc, 2007(5), 13-26. [Link]

  • GroPep Bioreagents. Procedure for the Iodination of IGFs (Chloramine-T method). GroPep Bioreagents. [Link]

  • Marek, A., Baun, M., Bruun, S. W., & Pedersen, M. H. F. (2012). Tritium labelling of peptides using synthetic incorporated diiodinated tyrosine amino acid residues as precursor. Technical University of Denmark. [Link]

  • Woltanski, K.P., Besch, W., Keilacker, H., Ziegler, M., & Kohnert, K.D. (1980). Radioiodination of peptide hormones and immunoglobuline preparations: comparison of the chloramine T and Iodogen method. Zentralinstitut fuer Diabetes, 'Gerhardt Katsch', Karlsburg (German Democratic Republic). [Link]

  • National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. [Link]

  • Chapman, R.S. (1983). Chapter 8 RADIOLABELLING FOR IMMUNO ASS AY. International Atomic Energy Agency. [Link]

  • G-Biosciences. Bolton-Hunter Reagent (SHPP). G-Biosciences. [Link]

  • Marchalonis, J. J. (1969). An enzymic method for the trace iodination of immunoglobulins and other proteins. Biochemical Journal, 113(2), 299-305. [Link]

  • Le, T. (2017). Radioligand Binding Assays. Bio-protocol, 7(14), e2413. [Link]

  • Verhoff, F. H., Lisi, P. J., Fischer, C. D., Teipel, J. W., Goldstein, G., & Schiffman, M. B. (1980). Graphical determination of specific activity, binding constants, and antibody-site concentrations for radioimmunoassays, with application to thymopoietin. Clinical Chemistry, 26(6), 718-723. [Link]

  • Villereal, M. L., & Kosterlitz, H. W. (1982). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. Journal of Pharmacology and Experimental Therapeutics, 222(2), 379-384. [Link]

  • Hunter, W. M. (2009). William Hunter and radioiodination. Biochemical Society Transactions, 37(Pt 1), 36-40. [Link]

  • Pasternak, G. W., & Wilson, R. S. (2001). Generation of novel radiolabeled opiates through site-selective iodination. Journal of Medicinal Chemistry, 44(23), 3929-3932. [Link]

  • Open MedScience. (2025). Radiolabelled Peptides: Where the Field Is Heading Next. Open MedScience. [Link]

  • G-Biosciences. (2019, July 9). Iodination of Proteins with Bolton-Hunter Reagent. G-Biosciences. [Link]

  • ResearchGate. (2025). Chloramine-T in Radiolabeling Techniques. ResearchGate. [Link]

  • Taylor & Francis. Chloramine-t – Knowledge and References. Taylor & Francis. [Link]

  • Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Bio-protocol, 4(23), e1315. [Link]

  • Marchalonis, J. J. (1969). An enzymic method for the trace iodination of immunoglobulins and other proteins. Biochemical Journal, 113(2), 299-305. [Link]

  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Bayse, G. S., Michaels, A. W., & Morrison, M. (1972). Lactoperoxidase-catalyzed iodination of tyrosine peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure, 284(1), 30-33. [Link]

  • Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Morrison, M., & Bayse, G. S. (1970). Studies on the Mechanism of the Iodination of Tyrosine by Lactoperoxidase. Journal of Biological Chemistry, 245(8), 1889-1895. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. GraphPad. [Link]

  • Law, P. Y., & Loh, H. H. (1984). Radioiodinated [D-Ala2, Met5] enkephalin. Preparation, purification by high performance liquid chromatography and binding characteristics. Journal of Immunological Methods, 69(1), 101-109. [Link]

  • Miller, R. J., Chang, K. J., Leighton, J., & Cuatrecasas, P. (1978). Interaction of iodinated enkephalin analogues with opiate receptors. Life Sciences, 22(5), 379-388. [Link]

  • van der Meulen, N. P., Bunka, M., & Schibli, R. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 31. [Link]

  • Radiology Key. (2017, October 13). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Mollica, A., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3345. [Link]

  • Kumar, A., et al. (2016). Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Chemical Biology & Drug Design, 88(6), 884-888. [Link]

  • Fani, M., & Maecke, H. R. (2012). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. Current Pharmaceutical Design, 18(8), 1135-1151. [Link]

  • PolyPeptide Group. Radiolabeled peptide. Polypeptide. [Link]

  • Crowley, R. S., et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 24(24), 4581. [Link]

  • Wikipedia. Met-enkephalin. Wikipedia. [Link]

  • ResearchGate. (2002). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

  • Eriksson, O., et al. (2021). Radiolabelling and positron emission tomography imaging of a high-affinity peptide binder to collagen type 1. Nuclear Medicine and Biology, 94-95, 56-64. [Link]

  • An, H. J., et al. (2010). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3517-3520. [Link]

  • ResearchGate. (2014). Strategies for Site-Specific Radiolabeling of Peptides and Proteins. ResearchGate. [Link]

  • Niemelä, E., et al. (2021). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. Organic & Biomolecular Chemistry, 19(31), 6829-6838. [Link]

  • Faintuch-Linkowski, B., et al. (2022). Current State of Radiolabeled Heterobivalent Peptidic Ligands in Tumor Imaging and Therapy. Pharmaceuticals, 15(1), 93. [Link]

Sources

Advanced Fmoc SPPS Deprotection Protocols for Tyr-D-Ala-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The synthesis of the potent enkephalin analog Tyr-D-Ala-Gly-Phe-Met (often referred to as a [D-Ala²]-Met-enkephalin variant) via 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. While the sequence is relatively short, the presence of both Methionine (Met) and Tyrosine (Tyr) introduces critical vulnerabilities during the deprotection phases.

As an Application Scientist, it is imperative to understand that peptide synthesis is not merely a sequence of reagent additions, but an exercise in controlling reactive intermediates. This guide delineates the two distinct deprotection phases required for this peptide:

  • Iterative N-terminal Fmoc Deprotection: Managing the highly reactive dibenzofulvene (DBF) intermediate during chain elongation.

  • Global Deprotection and Cleavage: Quenching highly reactive tert-butyl carbocations to prevent the irreversible alkylation or oxidation of the Met thioether and Tyr phenolic ring.

Phase 1: Iterative Fmoc Deprotection (Chain Elongation)

The Causality of Fmoc Removal

The Fmoc protecting group is base-labile and is removed via an E1cB (Elimination unimolecular conjugate base) mechanism. A secondary amine abstracts the acidic proton at the C9 position of the fluorene ring, initiating a β-elimination that releases carbon dioxide and dibenzofulvene (DBF) [1].

If left unmanaged, DBF acts as a potent electrophile that will rapidly alkylate the newly exposed N-terminal amine, terminating chain elongation. Therefore, the deprotection reagent must serve a dual purpose: it must be basic enough to initiate the elimination, and nucleophilic enough to scavenge the liberated DBF by forming a stable adduct [2]. Piperidine (20% v/v in DMF) is the gold standard for this dual role.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (Remove DBF-Piperidine) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH + DIC/Oxyma) Wash1->Couple Wash2 DMF Wash (Remove Excess Reagents) Couple->Wash2 Decision Sequence Complete? Wash2->Decision Decision->Deprotect No (Next AA) Cleavage Global Cleavage (Reagent K) Decision->Cleavage Yes

Iterative Fmoc-SPPS cycle highlighting deprotection and coupling phases.

Self-Validating Protocol: Fmoc Deprotection

Note: This cycle is repeated for the sequential addition of Met, Phe, Gly, D-Ala, and Tyr.

  • Resin Swelling: Suspend the peptidyl-resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Initial Deprotection: Add 20% piperidine in DMF (approx. 10 mL per gram of resin). Agitate for 5 minutes. Causality: This initial short treatment removes the bulk of the Fmoc groups and saturates the solution with the DBF-piperidine adduct.

  • Drain and Refresh: Drain the reaction vessel to remove the saturated DBF-piperidine solution, preventing equilibrium stalling.

  • Secondary Deprotection: Add a fresh aliquot of 20% piperidine in DMF. Agitate for 15 minutes to ensure quantitative removal of residual Fmoc groups.

  • Rigorous Washing: Drain and wash the resin with DMF (5 × 1 minute). Validation step: The complete removal of piperidine is critical; residual base will prematurely deprotect the next incoming amino acid, leading to double couplings.

  • In-Process Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A deep blue color confirms the presence of free primary amines, validating a successful deprotection before proceeding to the next coupling step.

Phase 2: Global Deprotection and Cleavage

The Threat of Carbocations to Met and Tyr

Upon completion of the Tyr-D-Ala-Gly-Phe-Met sequence, the peptide must be cleaved from the resin, and the side-chain protecting groups (specifically the tert-butyl group on Tyrosine) must be removed. This is achieved using concentrated Trifluoroacetic Acid (TFA).

However, the acidolytic cleavage of the tert-butyl (tBu) group and the resin linker generates highly reactive carbocations. The sequence contains two highly nucleophilic targets for these cations:

  • Methionine (Met): The thioether side chain is highly susceptible to alkylation by tBu cations and oxidation to sulfoxide species during cleavage [3].

  • Tyrosine (Tyr): The phenolic ring is prone to electrophilic aromatic substitution (alkylation) by tBu cations, typically at the ortho position [4].

To prevent these irreversible modifications, a specialized cleavage cocktail containing highly nucleophilic scavengers must be used. For Met/Tyr-containing peptides, Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is the authoritative standard [1].

Scavenging_Mechanism TFA TFA (82.5%) Cleaves tBu & Resin Cation Reactive t-Butyl Cations (Electrophiles) TFA->Cation Generates Met Methionine (Met) Thioether Oxidation/Alkylation Cation->Met Threatens Tyr Tyrosine (Tyr) Phenol Alkylation Cation->Tyr Threatens EDT EDT (2.5%) & Thioanisole (5%) EDT->Cation Quenches EDT->Met Protects Phenol Phenol (5%) & Water (5%) Phenol->Cation Quenches Phenol->Tyr Protects

Reagent K scavenging mechanism protecting Met and Tyr from reactive cations.

Self-Validating Protocol: Reagent K Cleavage
  • Cocktail Preparation: In a fume hood, freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT) (v/v) [1]. Causality: EDT and Thioanisole act as sacrificial sulfur nucleophiles to protect Methionine, while Phenol saturates the solution with aromatic rings to competitively protect Tyrosine from alkylation.

  • Cleavage Reaction: Add 10 mL of Reagent K per gram of dry peptidyl-resin. Agitate gently at room temperature for 2 hours.

  • Resin Filtration: Filter the cleavage mixture through a sintered glass funnel into a round-bottom flask. Wash the spent resin with a small volume of neat TFA (2 mL) to maximize yield.

  • Peptide Precipitation: Concentrate the filtrate under a stream of nitrogen to approximately one-third of its original volume. Dropwise, add the concentrated solution into 10 volumes of ice-cold diethyl ether. Causality: The hydrophobic scavengers (phenol, thioanisole) and TFA remain soluble in ether, while the polar, unprotected peptide precipitates out as a white solid.

  • Isolation and Washing: Centrifuge the suspension at 3000 x g for 5 minutes. Decant the ether. Wash the peptide pellet with fresh ice-cold ether two more times to thoroughly extract residual EDT and phenol.

  • Drying and Validation: Dry the pellet under a vacuum. Validation step: Analyze the crude peptide via LC-MS. A successful cleavage will show the target mass of Tyr-D-Ala-Gly-Phe-Met without +56 Da (tBu adduct on Tyr) or +16 Da (Met oxidation) impurity peaks.

Quantitative Data: Cleavage Cocktail Efficacy

Selecting the wrong cleavage cocktail for a Met/Tyr-rich sequence results in catastrophic yield losses due to side reactions. The table below summarizes the expected purity outcomes when cleaving Tyr-D-Ala-Gly-Phe-Met using different standard cocktails.

Cleavage CocktailComposition (v/v)Target Peptide Purity (LC-MS)Primary Observed Impurities
Reagent K (Recommended)TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)> 92% Minor truncation products
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)~ 75%Met oxidation (+16 Da)
Standard TFA TFA/TIS/Water (95:2.5:2.5)< 60%Tyr-tBu adduct (+56 Da), Met oxidation (+16 Da)
Neat TFA TFA (100%)< 30%Massive alkylation and oxidation across the sequence

Data synthesis based on standard SPPS scavenger efficacy profiles for Met/Tyr containing peptides [1][3].

References

  • BenchChem. "Technical Support Center: Purification of Peptides Synthesized via Fmoc-SPPS with a Focus on Reagent K Cleavage." BenchChem Tech Support.
  • Aapptec. "Overview of Solid Phase Peptide Synthesis (SPPS)." Aapptec Peptides.
  • MilliporeSigma. "Fmoc Resin Cleavage and Deprotection." Sigma-Aldrich.
  • BenchChem. "Deprotection Strategies for the Fmoc Group from Tyrosine Residues: Application Notes and Protocols." BenchChem Tech Support.

Application Note & Protocol: Lyophilization and Storage of Tyr-D-Ala-Gly-Phe-Met Powder

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the lyophilization and subsequent storage of the synthetic opioid peptide, Tyr-D-Ala-Gly-Phe-Met. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the long-term stability, integrity, and biological activity of the peptide. We delve into the physicochemical rationale behind formulation and process parameter selection, offering a robust methodology grounded in established scientific principles. This guide includes a detailed step-by-step lyophilization cycle, recommendations for post-lyophilization analysis, and stringent long-term storage protocols to mitigate common degradation pathways.

Introduction: The Imperative for Peptide Stabilization

Tyr-D-Ala-Gly-Phe-Met is a synthetic pentapeptide and an analogue of Met-enkephalin. The incorporation of a D-Alanine residue at the second position confers significant resistance to enzymatic degradation by aminopeptidases, thereby increasing its in-vivo half-life and making it a valuable tool in neurological and pharmacological research. Like most peptides, it is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation, which compromises experimental reproducibility and therapeutic efficacy.

Lyophilization, or freeze-drying, is the gold standard for preserving peptide integrity.[1][2][3] This process removes water via sublimation under low pressure and temperature, converting the peptide solution into a stable, dry powder with a dramatically extended shelf-life.[3][4] Proper lyophilization is not merely dehydration; it is a carefully controlled process designed to protect the molecule's three-dimensional structure and prevent the formation of deleterious aggregates. This guide provides the foundational knowledge and actionable protocols to achieve this outcome.

Physicochemical Profile of Tyr-D-Ala-Gly-Phe-Met

A thorough understanding of the peptide's molecular characteristics is fundamental to designing a successful lyophilization and storage strategy. The properties of its constituent amino acids dictate its vulnerabilities and inform the selection of appropriate processing parameters.

Table 1: Physicochemical Properties of Tyr-D-Ala-Gly-Phe-Met

PropertyValueSourceSignificance for Protocol Design
Sequence Tyrosyl-D-alanyl-glycyl-phenylalanyl-methionineN/AThe specific sequence dictates folding, solubility, and stability.
Molecular Formula C₂₈H₃₇N₅O₇S[5][6]Used for accurate concentration calculations.
Molecular Weight 587.69 g/mol [5][6]Essential for molarity-based solution preparation.
Key Amino Acid Residues
Tyrosine (Tyr), Phenylalanine (Phe)Aromatic, Hydrophobic[7]Contribute to potential aggregation. Susceptible to photo-degradation.[8]
Methionine (Met)Thioether-containing, Hydrophobic[7]Highly susceptible to oxidation , forming methionine sulfoxide, which can alter conformation and reduce biological activity.[8][9][10] This is a primary degradation pathway to control.
D-Alanine (D-Ala)Non-polar, AliphaticN/ASteric hindrance from the D-isomer provides resistance to enzymatic cleavage, enhancing in-vivo stability. This does not affect lyophilization but is key to the peptide's function.

The Science of Peptide Lyophilization

Lyophilization is a three-stage process: Freezing, Primary Drying, and Secondary Drying. Each stage must be optimized to protect the peptide and produce a stable, elegant final product (the "cake").

  • Scientist's Note (The Critical Temperature): The single most important parameter for developing a lyophilization cycle is the collapse temperature (Tc) , or for amorphous products, the glass transition temperature (Tg') of the maximally freeze-concentrated solute.[11][12][13] This is the temperature above which the frozen product loses its structural rigidity and "collapses" during drying, leading to poor cake structure, incomplete drying, and reduced stability.[13] This temperature must be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) or Freeze-Drying Microscopy (FDM) before developing a cycle.[14][15] The protocols below assume a hypothetical, yet typical, Tg' of -25°C .

Lyophilization_Workflow cluster_0 Phase 1: Freezing cluster_1 Phase 2: Primary Drying (Sublimation) cluster_2 Phase 3: Secondary Drying (Desorption) cluster_3 Phase 4: Completion Formulation 1. Formulation Peptide + Excipients in WFI Filling 2. Sterile Filling Dispense into Vials Formulation->Filling Freezing 3. Thermal Treatment Cool below Tg' (e.g., -50°C) Filling->Freezing Annealing 4. Annealing (Optional) Hold at -15°C to grow ice crystals Freezing->Annealing Vacuum 5. Apply Vacuum ~100 mTorr Annealing->Vacuum Sublimation 6. Raise Shelf Temperature (Keep Product Temp < Tg') Vacuum->Sublimation Desorption 7. Raise Shelf Temperature (e.g., +25°C) to remove bound water Sublimation->Desorption Stoppering 8. Backfill & Stoppering Under N₂ atmosphere Desorption->Stoppering Sealing 9. Sealing & Crimping Stoppering->Sealing

Caption: The four-phase workflow for lyophilizing Tyr-D-Ala-Gly-Phe-Met.

Detailed Application Protocol for Lyophilization

This protocol is a robust starting point. It must be adapted based on the experimentally determined critical temperature (Tg') of the specific formulation and the performance characteristics of the lyophilizer.

Pre-Lyophilization Formulation
  • Solvent Selection: Use Water for Injection (WFI) as the primary solvent. Avoid organic co-solvents unless absolutely necessary for solubility, as they can depress the freezing point and complicate the drying process.

  • Excipient Selection: The use of excipients is highly recommended to produce a robust and stable lyophilized cake.[7][16]

    • Bulking Agent: Mannitol (2-5% w/v). Mannitol provides an elegant, crystalline structure to the cake, preventing vial breakage and improving appearance.[2][16]

    • Lyoprotectant (Amorphous Stabilizer): Sucrose or Trehalose (1-2% w/v). These sugars form a glassy, amorphous matrix around the peptide during freezing, protecting it from mechanical stress and preserving its native conformation.[17]

  • Peptide Concentration: Aim for a final concentration of 1-10 mg/mL. Higher concentrations can increase the propensity for aggregation.

  • Preparation:

    • Dissolve the excipients (e.g., Mannitol, Sucrose) in ~80% of the final volume of WFI.

    • Slowly add the Tyr-D-Ala-Gly-Phe-Met powder and mix gently until fully dissolved. Avoid vigorous vortexing to minimize shear stress and oxygen introduction.

    • Adjust the pH to 4.5-5.5 using dilute acetic acid or ammonium hydroxide. A slightly acidic pH can improve stability by reducing the rate of deamidation.[18]

    • Bring the solution to the final volume with WFI.

    • Sterile filter the final formulation through a 0.22 µm PVDF filter.

Lyophilization Cycle Parameters

The following cycle is designed for a formulation with an estimated Tg' of -25°C.

Table 2: Recommended Lyophilization Cycle for Tyr-D-Ala-Gly-Phe-Met

StageStepShelf Temp.Ramp TimeHold TimeVacuum PressureScientist's Note
Loading Load Vials5°CN/A30 minAtmosphericPre-cool shelves to ensure uniform temperature across all vials upon loading.
Freezing Initial Freezing-50°C2 hours3 hoursAtmosphericEnsures the product is solidly frozen, well below its critical temperature. A slow ramp rate promotes larger ice crystals, which facilitates faster sublimation.
Annealing (Optional)-15°C1 hour4 hoursAtmosphericThis step maximizes ice crystal size, creating larger pores for water vapor to escape during primary drying, thus shortening the drying time. Hold temperature must be below the eutectic melting point of any excipients.
Second Freezing-50°C1 hour2 hoursAtmosphericRe-freezes any portion that may have melted during annealing, ensuring the entire product is solidified before applying vacuum.
Primary Drying Evacuation & Sublimation-20°C2 hours24-48 hours100 mTorrCRITICAL STEP: Shelf temperature is raised to provide energy for sublimation, but must be set so the product temperature remains 3-5°C below Tg'.[13] This is the longest phase.
Secondary Drying Desorption25°C3 hours8-12 hours50 mTorrAfter all ice is gone, the temperature is raised to remove residual, bound water molecules from the peptide and excipient matrix. Final moisture content should be <1-2%.[1]
Completion Stoppering25°CN/AN/AAtmospheric (N₂)Chamber is backfilled with a dry, inert gas like Nitrogen to prevent moisture uptake by the hygroscopic cake and to minimize oxidation before vials are stoppered under pressure.[1]
Post-Lyophilization Analysis (Quality Control)
  • Visual Inspection: The cake should be uniform, of consistent color, and without evidence of collapse or cracking.

  • Residual Moisture: Use Karl Fischer titration to confirm moisture content is below 2%.

  • Reconstitution Time: The lyophilized cake should dissolve rapidly (e.g., < 60 seconds) in the intended solvent to form a clear, particle-free solution.

  • Purity Analysis: Use RP-HPLC to confirm the peptide's purity and identify any degradants (e.g., oxidized methionine) formed during the process. The purity should be comparable to the pre-lyophilization sample.

Long-Term Storage and Handling Protocols

Lyophilization renders the peptide stable, but improper storage can quickly negate this benefit.[8] The primary goals are to protect the powder from moisture and oxygen .[18][19]

  • Temperature: Store vials at -20°C or -80°C . Lower temperatures slow down all potential chemical degradation reactions.[9][18] While stable for short periods at room temperature, long-term storage requires cold temperatures.[1][4]

  • Atmosphere: Store in a dry environment. Vials should be tightly sealed. The inert nitrogen atmosphere from stoppering helps prevent oxidation of the methionine residue.[18]

  • Light: Protect from UV and visible light by storing vials in their original box or in an amber container to prevent photo-degradation of aromatic residues.[8][18]

  • Handling Before Use: Before opening a vial, allow it to equilibrate to room temperature for at least 30 minutes . Opening a cold vial will cause atmospheric moisture to condense on the cold powder, compromising its stability.

Degradation_Pathways cluster_chem Chemical Degradation cluster_phys Physical Degradation Peptide Tyr-D-Ala-Gly-Phe-Met (Lyophilized Powder) Moisture Moisture (from atmosphere) Oxygen Oxygen (from atmosphere) Temp High Temperature (>4°C) Oxidation Oxidation (Met -> Met-Sulfoxide) Hydrolysis Hydrolysis (Peptide Bond Cleavage) Aggregation Aggregation (Non-covalent Association) Adsorption Adsorption (Loss to Vial Surface) Moisture->Hydrolysis Catalyzes Oxygen->Oxidation Causes Temp->Oxidation Accelerates Temp->Hydrolysis Accelerates Temp->Aggregation Promotes

Caption: Key degradation pathways for lyophilized Tyr-D-Ala-Gly-Phe-Met.
Reconstitution Protocol
  • Allow the vial to warm to room temperature as described above.

  • Add the desired volume of a suitable sterile solvent (e.g., sterile water, PBS, or a buffer appropriate for the downstream application) using a sterile syringe.

  • Gently swirl or roll the vial to dissolve the powder. Do not shake or vortex.

  • Once reconstituted, the peptide is again susceptible to degradation. For maximal stability, it is recommended to prepare single-use aliquots and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles , as this is highly detrimental to peptide stability.[8][9]

References

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. [Link]

  • Paradigm Peptides. (n.d.). Peptide Storage & Stability: A Definitive Guide. [Link]

  • Blynskaya, E.V., Tishkov, S.V., Alekseev, K.V., & Marakhova, A.I. (2017). EXCIPIENTS IN THE TECHNOLOGY OF LYOPHILIZATION OF PEPTIDES AND PROTEINS. Pharmacy. [Link]

  • Bio-Synthesis. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. [Link]

  • Peptide Sciences. (n.d.). How to Store Peptides | Best Practices for Researchers. [Link]

  • Fissore, D., et al. (2014). Development of freeze-drying cycle for a peptide-based drug in trays. POLITECNICO DI TORINO Repository ISTITUZIONALE. [Link]

  • Tanner, J.J., et al. (2001). Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins. Oxford Academic. [Link]

  • Paradigm Peptides. (2024). The Importance of Proper Lyophilization for Research Peptides. [Link]

  • Wellbeing Magazine. (2026). What Should Researchers Know About Peptide Shelf Stability?. [Link]

  • Tetrahedron. (n.d.). 61370-87-4 | Tyr-d-ala-gly-phe-met. [Link]

  • BDMAI. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. [Link]

  • PCI Pharma Services. (2024). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. [Link]

  • Fogarasi, M., et al. (2018). Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. PubMed. [Link]

  • PCI Pharma Services. (2024). Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. [Link]

  • Medvix-Publication. (2025). Comprehensive Review: Lyophilization of Injectable Pharmaceuticals. [Link]

  • SP Industries. (n.d.). Basic Principles Of Freeze-Drying. [Link]

  • Pharmaceutical Technology. (2025). Lyophilization: A Primer. [Link]

  • Pharmaceutical Technology. (2025). Excipient Selection for Protein Stabilization. [Link]

  • A3P. (n.d.). Why and how to carry out thermal characterization of a product before lyophilization?. [Link]

  • A3P. (2022). Why and how to carry out thermal characterization of a product before lyophilization?. [Link]

  • European Journal of Pharmaceutics and Biopharmaceutics. (2024). DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. [Link]

Sources

Application Note: Designing Competitive Binding Assays with [D-Ala²]-Met-Enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide details the design and execution of competitive radioligand binding assays using Tyr-D-Ala-Gly-Phe-Met , commonly known as [D-Ala²]-Met-Enkephalin (or DAME).

Unlike the endogenous ligand Met-enkephalin (Tyr-Gly-Gly-Phe-Met), which is rapidly degraded by aminopeptidases in biological preparations, the substitution of D-Alanine at the second position confers significant resistance to enzymatic hydrolysis while retaining high affinity for opioid receptors.

Critical Pharmacological Profile:

  • Receptor Selectivity: [D-Ala²]-Met-Enkephalin is a non-selective opioid agonist , exhibiting high affinity for both Mu (MOR) and Delta (DOR) opioid receptors.

  • Assay Implication: When using this ligand in heterogeneous tissue preparations (e.g., brain homogenates), the assay measures the sum of Mu and Delta binding sites. To isolate a specific subtype, you must either use cell lines expressing a single receptor type (e.g., CHO-MOR) or include selective blockers (e.g., CTOP for Mu or Naltrindole for Delta) in the buffer.

Assay Design Principles

The Competitive Binding Model

In this assay, a fixed concentration of the radiolabeled tracer (e.g., [³H]-[D-Ala²]-Met-Enkephalin) competes with varying concentrations of an unlabeled "test compound" for binding sites.

The objective is to determine the IC50 (concentration of competitor displacing 50% of the radioligand) and convert it to the inhibition constant (Ki ), which is an intrinsic measure of affinity independent of radioligand concentration.[1]

The Cheng-Prusoff Correction

The Ki is calculated using the Cheng-Prusoff equation.[1][2] This calculation is mandatory for reporting valid affinity data.



  • [L]: Concentration of free radioligand used in the assay (nM).

  • Kd: Equilibrium dissociation constant of the radioligand (determined previously via Saturation Binding).

Materials & Preparation

Buffer Chemistry (The "Agonist" Requirement)

Opioid receptors are G-Protein Coupled Receptors (GPCRs).[3][4] Agonist binding is sensitive to ions, particularly Magnesium and Sodium.

ComponentConcentrationFunction
Tris-HCl 50 mM (pH 7.[5]4)Maintains physiological pH.
MgCl₂ 5 - 10 mMCritical: Promotes high-affinity agonist state (G-protein coupling).
BSA 0.1% - 0.2%Prevents peptide adsorption to plasticware (prevents "sticky" ligand loss).
Protease Inhibitors Cocktail (optional)Recommended for tissue homogenates; less critical for purified membranes due to D-Ala² stability.
Membrane Preparation[7]
  • Source: CHO-K1 cells stably expressing hMOR or hDOR are preferred for specificity.

  • Protein Conc: Target 5–20 µg of membrane protein per well. Excess protein leads to "ligand depletion" (where >10% of total ligand is bound), invalidating the Free Ligand assumption.

Detailed Experimental Protocol

Phase 1: Filter Plate Pre-treatment (The "PEI Soak")

Enkephalin analogues are cationic and hydrophobic; they stick non-specifically to glass fiber filters.

  • Prepare Solution: 0.3% to 0.5% Polyethylenimine (PEI) in distilled water.

  • Soak: Immerse GF/B filter mats or add 100 µL to each well of a filter plate (e.g., Millipore MultiScreen).

  • Incubation: Soak for at least 60 minutes at 4°C.

  • Wash: Vacuum off the PEI and wash once with cold buffer immediately before harvesting.

Phase 2: Reaction Assembly (96-well format)

Total Volume per well: 200 µL

  • Test Compounds: Add 20 µL of unlabeled competitor (10⁻¹¹ M to 10⁻⁵ M final conc).

  • Radioligand: Add 20 µL of [³H]-[D-Ala²]-Met-Enkephalin.

    • Target Concentration: ~1–2 nM (Close to its Kd).[6]

  • Non-Specific Binding (NSB) Controls: Add 20 µL of Naloxone (10 µM final) to defined wells.

  • Membranes: Initiate reaction by adding 160 µL of membrane suspension.

Phase 3: Incubation & Termination[6]
  • Incubate: 60 minutes at 25°C (Room Temp). Equilibrium is slower at 4°C.

  • Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters 3x with 300 µL ice-cold 50 mM Tris-HCl.

    • Note: Cold wash buffer prevents dissociation of the bound complex during filtration.

  • Counting: Dry filters, add liquid scintillant, and count on a Beta Counter.

Workflow Visualization

The following diagram illustrates the critical path for the assay, highlighting the parallel preparation of the PEI-treated filters which is the most common failure point.

BindingAssay cluster_prep Preparation Phase cluster_reaction Reaction Assembly cluster_term Termination & Analysis Start Start: Assay Design Membrane Membrane Prep (CHO-MOR or Brain) Start->Membrane Ligand Ligand Prep [3H]-D-Ala2-Met-Enk (~1-2 nM) Start->Ligand PEI CRITICAL STEP: Soak GF/B Filters in 0.5% PEI (1 hr) Start->PEI Plate 96-Well Plate Setup 1. Buffer/Competitors 2. Radioligand 3. Membranes Membrane->Plate Ligand->Plate Filter Rapid Vacuum Filtration (Wash 3x Ice-Cold Buffer) PEI->Filter Pre-treated filters Incubation Incubation 60 min @ 25°C Plate->Incubation Incubation->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis Non-Linear Regression Cheng-Prusoff -> Ki Count->Analyze

Caption: Workflow for [D-Ala²]-Met-Enkephalin competitive binding. The Red node highlights the PEI soak step, essential for reducing background noise with enkephalin peptides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Peptide sticking to filters.Ensure PEI soak is fresh. Add 0.1% BSA to the wash buffer.[6]
Low Specific Signal Receptor degradation or low Mg²⁺.Use fresh membranes. Ensure 5-10 mM MgCl₂ is in the binding buffer.
"Flat" Displacement Curve Ligand Depletion.You are adding too much receptor protein. The bound fraction must be <10% of total added radioligand.[7] Dilute membranes.[6]
Hill Slope < 1.0 Negative Cooperativity or Mixed Sites.Since DAME binds both MOR and DOR, a shallow slope in brain tissue suggests binding to multiple sites with different affinities. Use selective blockers.

References

  • IUPHAR/BPS Guide to Pharmacology. Opioid Receptors. [Link]

  • Kosterlitz, H. W., et al. (1980). Enkephalins and Endorphins. (Foundational text on enkephalin binding properties).[3][8]

  • GraphPad. The Cheng-Prusoff Equation. [Link]

Sources

Application Note: Directional Conjugation Strategies for [D-Ala2]-Met-Enkephalin to Carrier Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic opioid peptide [D-Ala2]-Met-enkephalin (Sequence: Tyr-D-Ala-Gly-Phe-Met ) is a potent neuromodulator. With a molecular weight of approximately 587.7 Da, it functions as a hapten; it is too small to contain the T-cell epitopes required to elicit a robust humoral immune response on its own[1][2]. To generate high-titer, highly specific antibodies for pharmacokinetic assays or immunodetection, the peptide must be covalently conjugated to a high-molecular-weight carrier protein[3].

This application note provides a comprehensive, self-validating framework for conjugating Tyr-D-Ala-Gly-Phe-Met to carrier proteins. By exploiting the specific physicochemical properties of the peptide, we detail two directional conjugation strategies: C-terminal EDC/Sulfo-NHS coupling and N-terminal Glutaraldehyde crosslinking.

Physicochemical Profiling & Mechanistic Causality

Successful bioconjugation requires a deep understanding of the target molecule's reactive groups to prevent steric hindrance of the desired epitope[4].

Sequence Analysis: [N-terminus] Tyr - D-Ala - Gly - Phe - Met [C-terminus]

  • Available Reactive Groups:

    • N-terminal

      
      -amine (Tyrosine)
      
    • C-terminal

      
      -carboxyl (Methionine)
      
    • Phenolic hydroxyl (Tyrosine)

  • Missing Reactive Groups: The sequence lacks internal primary amines (no Lysine), internal carboxyls (no Aspartic/Glutamic acid), and sulfhydryls (no Cysteine).

Causality in Strategy Selection: Because the peptide lacks internal competing side chains, we can achieve highly directional conjugation without modifying the native sequence[5].

  • If the goal is to generate antibodies against the N-terminal Tyrosine domain (critical for opioid receptor binding), the peptide must be anchored to the carrier via its C-terminus using carbodiimide chemistry[5].

  • If the goal is to target the C-terminal Methionine domain , the peptide should be anchored via its N-terminus using glutaraldehyde[6].

Table 1: Carrier Protein Selection Matrix
Carrier ProteinMolecular Weight (Da)Available Primary AminesImmunogenicitySolubilityPrimary Application
KLH (Keyhole Limpet Hemocyanin)4.5 x 10⁵ - 1.3 x 10⁷~300 - 600Very HighLow (Opalescent)Primary Immunogen (Antibody generation)
BSA (Bovine Serum Albumin)~67,00030 - 35ModerateVery HighELISA Coating / in vitro Assay Screening
OVA (Ovalbumin)~45,00020ModerateHighAlternative Immunogen / Cross-reactivity control

Data summarized from standard bioconjugate references[1][3].

Strategy A: C-Terminal Conjugation via EDC/Sulfo-NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the C-terminal carboxyl of Methionine to form an active, but highly unstable, O-acylisourea intermediate. The addition of Sulfo-NHS stabilizes this intermediate into an amine-reactive Sulfo-NHS ester, which subsequently undergoes nucleophilic attack by the


-amines of carrier protein lysines to form a stable amide bond[4][5].

Expert Insight: Because Tyr-D-Ala-Gly-Phe-Met contains both an N-terminal amine and a C-terminal carboxyl, EDC activation will cause a degree of peptide head-to-tail self-polymerization. In hapten-carrier immunology, this controlled oligomerization is often highly beneficial, as it presents repeating epitope arrays that enhance B-cell receptor crosslinking and immunogenicity[7].

EDC_Conjugation Peptide Tyr-D-Ala-Gly-Phe-Met (C-terminal -COOH) EDC EDC / Sulfo-NHS Activation (pH 4.5-5.0) Peptide->EDC Carboxyl Activation Intermediate Sulfo-NHS Ester Intermediate EDC->Intermediate Stabilization Conjugate Peptide-Carrier Conjugate (Stable Amide Bond) Intermediate->Conjugate Nucleophilic Attack (pH 7.2) Carrier Carrier Protein (KLH) (Surface -NH2) Carrier->Conjugate Amine Donation

Fig 1: EDC/Sulfo-NHS mediated C-terminal conjugation of the peptide to a carrier protein.

Protocol 1: Self-Validating EDC Conjugation to KLH

System Validation Checkpoint: This protocol utilizes the TNBS (2,4,6-trinitrobenzene sulfonic acid) assay to quantify free amines on the carrier protein before and after the reaction. A reduction in free amines confirms successful covalent attachment.

  • Carrier Preparation & Baseline Validation:

    • Dissolve 10 mg of lyophilized KLH in 1 mL of 0.1 M MES buffer, pH 4.7.

    • Validation: Extract a 10 µL aliquot and perform a TNBS assay. Record the baseline absorbance at 335 nm (representing 100% available amines).

  • Peptide Addition:

    • Add 5 mg of Tyr-D-Ala-Gly-Phe-Met (approx. 8.5 µmol) to the KLH solution. This represents a vast molar excess relative to the carrier protein to drive the reaction forward.

  • Activation:

    • Add 2 mg of Sulfo-NHS, followed immediately by 4 mg of EDC.

    • Causality: EDC must be added last to initiate the reaction. The acidic pH (4.7) optimizes the formation of the O-acylisourea intermediate[5].

  • Conjugation:

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Adjust the pH to 7.2 using 1 M NaOH.

    • Causality: Raising the pH deprotonates the primary amines on KLH, making them active nucleophiles capable of attacking the Sulfo-NHS ester[4].

    • Incubate for 2 hours at room temperature under continuous gentle agitation.

  • Purification:

    • Pass the mixture through a Sephadex G-25 desalting column equilibrated with 1X PBS (pH 7.4) to remove urea byproducts, unreacted peptide, and excess crosslinker.

  • Post-Reaction Validation:

    • Extract a 10 µL aliquot of the purified conjugate and repeat the TNBS assay. A 30-60% reduction in

      
       confirms successful peptide functionalization of the carrier lysines.
      

Strategy B: N-Terminal Conjugation via Glutaraldehyde

Glutaraldehyde is a homobifunctional crosslinker that reacts with primary amines. It will link the N-terminal


-amine of the Tyrosine residue to the 

-amines of the carrier protein, forming reversible Schiff bases. These are subsequently reduced to stable secondary amines using sodium cyanoborohydride[2][6].

Glutaraldehyde_Conjugation Peptide Tyr-D-Ala-Gly-Phe-Met (N-terminal -NH2) Schiff Schiff Base Intermediate (Unstable Reversible Bond) Peptide->Schiff Crosslinking (pH 7.0-8.0) Glut Glutaraldehyde (Homobifunctional) Glut->Schiff Carrier Carrier Protein (BSA) (Surface -NH2) Carrier->Schiff Crosslinking (pH 7.0-8.0) Conjugate Peptide-Carrier Conjugate (Stable Secondary Amine) Schiff->Conjugate Reduction Reductant Sodium Cyanoborohydride (NaCNBH3) Reductant->Conjugate Drives to completion

Fig 2: Glutaraldehyde-mediated N-terminal amine crosslinking followed by reductive amination.

Protocol 2: Self-Validating Glutaraldehyde Conjugation to BSA

System Validation Checkpoint: Because BSA has a defined molecular weight (~67 kDa) and high solubility, conjugation success is validated via a distinct mass shift on SEC-HPLC or SDS-PAGE.

  • Preparation:

    • Dissolve 10 mg of BSA and 5 mg of Tyr-D-Ala-Gly-Phe-Met in 2 mL of 0.1 M Sodium Phosphate buffer, pH 7.5.

    • Causality: Amine-reactive crosslinking requires an amine-free buffer (avoid Tris or Glycine buffers) at a slightly alkaline pH to ensure amines are unprotonated[2].

  • Crosslinking:

    • In a fume hood, slowly add 100 µL of a freshly prepared 1% (v/v) glutaraldehyde solution dropwise while stirring.

    • Incubate for 1 hour at room temperature. The solution may turn faintly yellow, indicating Schiff base formation.

  • Reduction (Stabilization):

    • Add 10 mg of Sodium Cyanoborohydride (

      
      ).
      
    • Causality:

      
       selectively reduces the unstable Schiff bases to permanent secondary amine bonds without reducing unreacted aldehydes[4].
      
    • Incubate for an additional 2 hours.

  • Quenching & Purification:

    • Add 100 µL of 1 M Ethanolamine (pH 8.0) to quench any remaining unreacted aldehydes.

    • Dialyze extensively against 1X PBS (pH 7.4) using a 10 kDa MWCO membrane for 24 hours (with 3 buffer exchanges).

  • Post-Reaction Validation:

    • Run 5 µg of the dialyzed conjugate alongside unconjugated BSA on a 10% SDS-PAGE gel.

    • Validation: A successful conjugation will present as a high-molecular-weight smear (>75 kDa) compared to the sharp 67 kDa band of native BSA, confirming peptide attachment and slight carrier crosslinking.

Table 2: Conjugation Strategy Selection Matrix for Tyr-D-Ala-Gly-Phe-Met
MethodTarget on PeptideTarget on CarrierResulting BondOrientationBest Used When...
EDC/Sulfo-NHS C-terminal Methionine (-COOH)Surface Lysines (-NH2)AmideN-terminus exposedGenerating antibodies against the N-terminal Tyrosine domain.
Glutaraldehyde N-terminal Tyrosine (-NH2)Surface Lysines (-NH2)Secondary AmineC-terminus exposedGenerating antibodies against the C-terminal Methionine domain.

References

  • G-Biosciences. "Coupling to Carrier Proteins: An Overview." G-Biosciences Protocols.[Link]

  • Click Biosystems. "Custom Peptide Conjugation, KLH/BSA/Blue." Click Biosystems Inc.[Link]

  • Carter, J.M. "Conjugation of Peptides to Carrier Proteins via Glutaraldehyde." ResearchGate.[Link]

  • JPT Peptide Technologies. "Peptide Conjugations." JPT.com.[Link]

  • SB-Peptide. "Peptide conjugation to carrier proteins KLH / BSA / OVA." SB-Peptide Services.[Link]

  • Hermanson, G.T. "Bioconjugate Techniques - 3rd Edition." Elsevier.[Link]

Sources

Precision Incubation Protocols for [D-Ala²]-Met-Enkephalin (DAME) Efficacy Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

Tyr-D-Ala-Gly-Phe-Met , commonly known as [D-Ala²]-Met-Enkephalin (DAME) , is a synthetic opioid peptide analog designed to overcome the rapid enzymatic degradation of native Met-enkephalin. By substituting the Glycine at position 2 with D-Alanine, DAME resists aminopeptidase cleavage, extending its half-life significantly in vitro and in vivo.

However, "stability" does not equate to "static efficacy." The biological activity of DAME is governed by dynamic G-Protein Coupled Receptor (GPCR) kinetics involving three distinct temporal phases:

  • Acute Activation (0–20 min): Ligand binding, G

    
    i/o coupling, cAMP inhibition, and ERK phosphorylation.
    
  • Regulatory Trafficking (30–60 min): GRK-mediated phosphorylation,

    
    -arrestin recruitment, and receptor internalization.
    
  • Long-term Adaptation (>2 hours): Receptor recycling, degradation, or transcriptional downregulation (tolerance).

Critical Technical Warning: While the D-Ala² substitution protects the N-terminus, the C-terminal Methionine (Met⁵) remains susceptible to oxidation (forming Met-sulfoxide), which drastically reduces receptor affinity. Protocols must account for this by limiting stock solution exposure to air and using fresh aliquots.

Part 2: Experimental Protocols

Protocol A: Acute G-Protein Signaling (cAMP Inhibition)

Objective: Quantify the efficacy of DAME in inhibiting Forskolin-induced cAMP accumulation (Primary readout for G


i/o coupling).
  • Cell Models: CHO-K1-MOR/DOR, HEK293, or SH-SY5Y (endogenous expression).

  • Optimal Incubation Window: 15 – 30 Minutes.

Step-by-Step Workflow:

  • Pre-Incubation (Starvation): Wash cells 2x with PBS. Incubate in serum-free media containing 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 minutes at 37°C.

    • Reasoning: Serum contains endogenous growth factors that elevate basal cAMP/ERK. IBMX prevents cAMP degradation, allowing signal accumulation.

  • Agonist Challenge: Add DAME (Typical range: 1 nM – 10 µM) simultaneously with Forskolin (1–10 µM).

    • Note: Do not pre-incubate with DAME before Forskolin; G

      
      i inhibition must compete with G
      
      
      
      s stimulation in real-time.
  • Incubation: Incubate for exactly 15 minutes at 37°C.

    • Why 15 mins? cAMP levels peak rapidly. Beyond 30 minutes, desensitization mechanisms (GRK phosphorylation) uncouple the receptor, leading to false "low efficacy" data.

  • Termination: Aspirate media immediately and add ice-cold Lysis Buffer (e.g., 0.1M HCl or commercial Lysis Reagent).

Protocol B: Receptor Internalization & Desensitization

Objective: Assess the kinetics of receptor removal from the plasma membrane (Endocytosis).

  • Optimal Incubation Window: 30 – 60 Minutes.

Step-by-Step Workflow:

  • Ligand Exposure: Treat adherent cells with saturating concentration of DAME (1–10 µM) in warm culture media.

  • Time Course: Harvest cells at t=0, 15, 30, and 60 minutes.

    • Mechanistic Insight: Unlike morphine (which induces poor internalization), enkephalin analogs like DAME induce robust internalization via Clathrin-coated pits.

    • Expectation: ~50% surface loss by 10-15 minutes; Maximal internalization (>60%) by 30-45 minutes [1].

  • Quantification: Use Flow Cytometry (surface antibody staining) or Surface Biotinylation.

    • Acid Wash Step: If measuring recycled receptors later, use an acid wash (Glycine pH 2.5) to strip surface-bound ligand before re-incubation.

Protocol C: Long-Term Tolerance Induction

Objective: Mimic chronic opioid exposure to study compensatory signaling (e.g., cAMP overshoot).

  • Optimal Incubation Window: 4 – 24 Hours.

Step-by-Step Workflow:

  • Media Preparation: Use media supplemented with 100 µM Ascorbic Acid (Vitamin C) to prevent Met⁵ oxidation during long incubations.

  • Chronic Exposure: Incubate cells with 10 µM DAME for 24 hours.

  • Washout (Critical): Rapidly wash cells 3x with warm drug-free media.

  • Challenge: Immediately stimulate with Forskolin (without DAME).

    • Readout: Look for "Superactivation" (cAMP levels significantly higher than control), indicating cellular tolerance/dependence.

Part 3: Data Visualization & Analysis

Comparative Incubation Table
Experimental GoalOptimal TimeKey ReagentsCritical Failure Point
pERK1/2 Activation 5 – 10 minSerum-free mediaHigh basal pERK (insufficient starvation)
cAMP Inhibition 15 – 30 minIBMX + ForskolinIncubation >45 min (Desensitization onset)
Internalization 30 – 60 minSaturating AgonistTemperature (Must be 37°C; stops at 4°C)
Tolerance/Downreg 12 – 24 hoursAscorbic AcidPeptide Oxidation (Met-sulfoxide formation)
Signaling Pathway Dynamics (Graphviz)

DAME_Signaling_Kinetics cluster_acute Acute Signaling (0-30 min) cluster_reg Regulatory Phase (30-60 min) Ligand DAME (Tyr-D-Ala-Gly-Phe-Met) Receptor Opioid Receptor (MOR/DOR) Ligand->Receptor Binding Gi Gi/o Protein Activation Receptor->Gi Acute Phase GRK GRK Phosphorylation Receptor->GRK Desensitization Phase cAMP cAMP Inhibition (5-30 min) Gi->cAMP Inhibits AC ERK ERK Phosphorylation (5-10 min) Gi->ERK Activates Arrestin Beta-Arrestin Recruitment GRK->Arrestin Endocytosis Internalization (30-60 min) Arrestin->Endocytosis Clathrin-mediated

Caption: Temporal progression of DAME-induced signaling from acute G-protein coupling to regulatory desensitization and internalization.

Part 4: References

  • Recycling and Resensitization of Delta Opioid Receptors Source: National Institutes of Health (PMC) URL:[Link]

  • Sequestration of the δ Opioid Receptor: Role of the C Terminus in Agonist-Mediated Internalization Source: Journal of Biological Chemistry / PMC URL:[Link]

  • Effect of Endogenous Opioid Peptides on Acetylcholine Release from the Cat Superior Cervical Ganglion Source: Journal of Neuroscience URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Preventing Methionine Oxidation in Tyr-D-Ala-Gly-Phe-Met Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methionine-containing peptides, specifically Tyr-D-Ala-Gly-Phe-Met. This guide is designed to provide in-depth, experience-driven advice to help you mitigate a common yet critical challenge: the oxidation of the methionine (Met) residue.

Methionine's thioether side chain is highly susceptible to oxidation, converting it to methionine sulfoxide. This modification introduces a +16 Da mass shift and can significantly impact the peptide's biological activity, receptor binding, and overall stability, compromising experimental results and therapeutic efficacy.[1][2] This guide will equip you with the knowledge and practical protocols to minimize this unwanted modification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding methionine oxidation.

Q1: Why is the methionine in my Tyr-D-Ala-Gly-Phe-Met peptide so prone to oxidation?

A1: The sulfur atom in methionine's thioether side chain is electron-rich, making it a primary target for reactive oxygen species (ROS).[1][3] Factors like exposure to atmospheric oxygen, trace metal ions in buffers, and light can catalyze the formation of ROS, leading to the oxidation of methionine to methionine sulfoxide.[4][5][6] The presence of a tyrosine residue in the sequence can also play a role, as it can be a competing target for oxidizing free radicals, and complex intramolecular electron transfer processes can occur.[5]

Q2: I've observed a +16 Da mass increase in my mass spectrometry data. Is this definitively methionine oxidation?

A2: A +16 Da mass shift is a strong indicator of the addition of a single oxygen atom, which is characteristic of methionine oxidation to methionine sulfoxide.[1] While other modifications could theoretically result in a similar mass change, in the context of a methionine-containing peptide under typical experimental conditions, oxidation is the most probable cause. To confirm, you can use tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), which will show a characteristic neutral loss of 64 Da (methanesulfenic acid, CH3SOH) from the oxidized methionine residue.[7]

Q3: Can I reverse methionine oxidation once it has occurred?

A3: Yes, to some extent. The oxidation of methionine to methionine sulfoxide is a reversible process.[3] Enzymes known as methionine sulfoxide reductases (MsrA and MsrB) can specifically reduce the two diastereomers of methionine sulfoxide back to methionine.[3] Chemically, reagents like dimethylsulfide and ammonium iodide have been used to reduce methionine sulfoxide in solution.[1] However, preventing oxidation in the first place is always the preferred and more reliable strategy.

Q4: Does the physical state of the peptide (lyophilized vs. in solution) affect the rate of oxidation?

A4: Absolutely. Lyophilized (freeze-dried) peptides are significantly more stable and less prone to oxidation because the removal of water slows down chemical degradation processes.[8] Peptides in solution are much more vulnerable due to increased molecular mobility and interaction with potential oxidants in the solvent.[9][10]

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to methionine oxidation during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Significant (+16 Da) peak in MS analysis of a freshly dissolved peptide. 1. Oxidation during lyophilization or storage. 2. Oxidation during sample dissolution.1. Storage: Ensure lyophilized peptide is stored at -20°C or lower in a sealed vial with a desiccant.[10][11] 2. Dissolution: Use degassed, oxygen-free solvents.[10][11] Briefly sparge the solvent with an inert gas (nitrogen or argon) before use.1. Low temperatures and dry conditions drastically reduce the rate of chemical reactions, including oxidation.[6] 2. Removing dissolved oxygen from the solvent minimizes the primary oxidant responsible for methionine modification.[9]
Increase in the oxidized peak over time in a stored stock solution. 1. Presence of dissolved oxygen in the buffer. 2. Contamination with metal ions. 3. Exposure to light.1. Buffer Preparation: Prepare buffers with high-purity water and degas them before use.[11] 2. Add Chelators: Include a small amount of a chelating agent like EDTA (0.1-1 mM) in your buffer to sequester metal ions. 3. Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil.[6][8]1. Dissolved oxygen is a key driver of oxidation in aqueous solutions. 2. Metal ions (e.g., Fe²⁺, Cu²⁺) can act as catalysts in the formation of highly reactive hydroxyl radicals (Fenton reaction), which readily oxidize methionine.[2] 3. Light, especially UV radiation, can provide the energy to generate free radicals in the solution.[4]
Inconsistent results between experimental replicates. 1. Variable exposure to air during sample handling. 2. Inconsistent freeze-thaw cycles.1. Consistent Handling: Work quickly and consistently to minimize the time samples are exposed to the atmosphere.[12] 2. Aliquoting: Upon initial dissolution, create single-use aliquots to avoid repeated freeze-thaw cycles of the main stock solution.[8][9]1. Each exposure to air introduces more oxygen into the sample. 2. Each freeze-thaw cycle can increase the concentration of dissolved gases and promote the formation of ice crystals that may locally concentrate reactants, accelerating degradation.[6]

Part 3: Advanced Protocols and Methodologies

For researchers requiring the highest level of sample integrity, the following protocols are recommended.

Protocol 1: Preparation of an Oxygen-Free Peptide Stock Solution

This protocol is designed to minimize oxidation during the initial dissolution and storage of your Tyr-D-Ala-Gly-Phe-Met peptide.

Materials:

  • Lyophilized Tyr-D-Ala-Gly-Phe-Met peptide

  • High-purity, sterile water (or appropriate buffer, pH 5-6)[10]

  • Inert gas (Argon or Nitrogen) with a regulator and tubing

  • Sterile, amber glass vials or clear vials with aluminum foil

  • Sterile, disposable syringes and needles

Procedure:

  • Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[9][10]

  • Prepare your chosen solvent (e.g., sterile water or a slightly acidic buffer).

  • Place the solvent in an appropriate container and sparge with inert gas for 15-20 minutes by bubbling the gas through the liquid via a sterile needle or tube. This displaces dissolved oxygen.

  • Carefully open the peptide vial and the sparged solvent container in a low-draft environment (e.g., a fume hood with the sash lowered).

  • Using a sterile syringe, add the desired volume of the oxygen-free solvent to the peptide vial to achieve your target concentration.

  • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, which can introduce air.

  • Immediately flush the headspace of the vial with the inert gas for a few seconds before sealing it tightly.[4]

  • If not for immediate use, create single-use aliquots using the same technique of flushing the headspace with inert gas before sealing each aliquot.

  • Store the aliquots at -20°C or -80°C for long-term storage.[6]

Protocol 2: Incorporating Antioxidants as a Protective Measure

For particularly sensitive applications or long-term experiments, the addition of a sacrificial antioxidant can provide an extra layer of protection.

Rationale: Antioxidants, or free radical scavengers, are compounds that can be preferentially oxidized, thereby protecting the peptide of interest.[13][14] They essentially "scavenge" the reactive oxygen species before they can damage the Tyr-D-Ala-Gly-Phe-Met peptide.

Recommended Antioxidants and Working Concentrations:

AntioxidantRecommended Starting ConcentrationNotes
L-Methionine0.01% - 0.1% (w/v)Acts as a competitive substrate for oxidation.[2][12]
Sodium Thiosulfate0.01% - 0.1% (w/v)An effective oxygen scavenger.[2]
Catalase10-100 U/mLAn enzyme that specifically degrades hydrogen peroxide, a common ROS.[12]

Procedure:

  • Prepare your peptide stock solution following Protocol 1 .

  • Prepare a concentrated stock solution of your chosen antioxidant in an oxygen-free solvent.

  • Add the antioxidant stock solution to your peptide solution to achieve the final desired concentration.

  • Gently mix and store as described in Protocol 1.

Important Consideration: Always run a control experiment to ensure that the added antioxidant does not interfere with your downstream assay or biological system.

Part 4: Visualizing the Challenge and Solution

To better understand the processes involved, the following diagrams illustrate the methionine oxidation pathway and a preventative experimental workflow.

MethionineOxidation Met Methionine Residue (Thioether) Met_SO Methionine Sulfoxide (+16 Da) Met->Met_SO Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂, •OH) ROS->Met_SO Catalysts Catalysts (Light, Metal Ions, O₂) Catalysts->ROS

Caption: The pathway of methionine oxidation to methionine sulfoxide.

PreventionWorkflow cluster_prep Sample Preparation cluster_protection Protection Strategies cluster_storage Storage Lyophilized Lyophilized Peptide Warm Warm to Room Temp in Desiccator Lyophilized->Warm Dissolve Dissolve Peptide Warm->Dissolve Degas Degas Solvent (N₂ or Ar) Degas->Dissolve Add_AOX Add Antioxidant (Optional) Dissolve->Add_AOX Inert_HS Flush Headspace with Inert Gas Add_AOX->Inert_HS Aliquot Aliquot for Single Use Inert_HS->Aliquot Store Store at -20°C to -80°C in Dark Aliquot->Store

Caption: A recommended workflow for preventing methionine oxidation.

By implementing these best practices, you can significantly improve the stability and reliability of your Tyr-D-Ala-Gly-Phe-Met samples, leading to more accurate and reproducible experimental outcomes.

References

  • How to Store Peptides: Complete Storage & Stability Guide. (n.d.). Peptide Information.
  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025, August 12). GenScript.
  • Peptide Storage and Solubilization. (n.d.). Activotec.
  • How should I handle and store my peptides? (2019, November 2). CPC Scientific.
  • Storage and Handling of Peptides. (n.d.). AAPPTEC.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ACS Omega.
  • Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. (n.d.). ResearchGate.
  • How to Store Peptides | Best Practices for Researchers. (n.d.). Peptide Information.
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2023, September 27). ResearchGate.
  • How to handle peptides that contain methionine. (2023, February 7). Biotage.
  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. (2013, November 7). Analytical Chemistry.
  • Oxidation increases the strength of the methionine-aromatic interaction. (n.d.). PMC.
  • Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? (2023, November 16). ResearchGate.
  • Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation. (2003, June 1). Journal of the American Society for Mass Spectrometry.
  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. (2025, August 6). Request PDF.
  • Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. (n.d.). PMC.
  • Proper Storage and Handling Guidelines for Peptides. (2024, January 29). Yanfen Biotech.
  • Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. (2012, October 23). PMC.
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2024, February 7). Journal of the American Society for Mass Spectrometry.
  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. (2020, December 11). LCGC International.
  • Methionine Oxidation and Reduction in Proteins. (n.d.). PMC.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ResearchGate.
  • How to Reduce the Oxidation of Therapeutic Proteins. (2019, March 27). News-Medical.
  • Advances on Food-Derived Peptidic Antioxidants—A Review. (n.d.). PMC.
  • Antioxidant Activity of Proteins and Peptides. (2025, August 7). Request PDF.
  • Formylation facilitates the reduction of oxidized initiator methionines. (n.d.). PMC.
  • Structural Basis and Applications of Antioxidant Peptides in Mitigating Oxidative Damage. (2025, November 12). ACS Publications.
  • Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. (2016, February 15). PubMed.
  • Peptides as antioxidants and carbonyl quenchers in biological model systems. (2009, September 15). Free Radical Research.
  • Cyanogen bromide. (n.d.). Wikipedia.
  • Suppression of Methionine Oxidation of a Pharmaceutical Antibody Stored in a Polymer-Based Syringe. (n.d.). Request PDF.
  • Minimizing Oxidation of Freeze-Dried Monoclonal Antibodies in Polymeric Vials Using a Smart Packaging Approach. (2021, October 15). MDPI.
  • Free radical scavengers in anaesthesiology and critical care. (n.d.). PMC.
  • The Role of an Acidic Peptide in Controlling the Oxidation Process of Walnut Oil. (2019, October 15). PMC.
  • (PDF) Antioxidants, Radical Scavengers, and Their Impact on Oxidative Stress. (2025, January 23). ResearchGate.
  • Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. (n.d.). Request PDF.
  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. (2017, July 10). MDPI.
  • Free Radicals, Antioxidants in Disease and Health. (n.d.). PMC.
  • Oxidation of multiple methionine residues impairs rapid sodium channel inactivation. (n.d.). PMC.
  • Consequence of methionine oxidation on protein function. (a) Structures... (n.d.). ResearchGate.

Sources

Technical Support Center: High-Yield Synthesis of Tyr-D-Ala-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: March 2026

Subject: [D-Ala²]-Methionine Enkephalin

Case ID: SPPS-ENK-MET-002 Priority: High (Sequence-Specific Risks Identified)

Executive Summary: The "Deceptive" Pentapeptide

As a Senior Application Scientist, I often see researchers underestimate short peptides. The sequence Tyr-D-Ala-Gly-Phe-Met presents a "perfect storm" of two specific chemical liabilities that frequently result in <10% yield if standard protocols are used:

  • The DKP Trap (Yield Killer): The combination of a D-amino acid at position 2 (D-Ala) and an unhindered Glycine at position 3 creates an accelerated pathway for Diketopiperazine (DKP) formation. On standard Wang resin, this causes the nascent dipeptide to cleave itself off the resin before the third amino acid is coupled.

  • Methionine Oxidation (Purity Killer): The C-terminal Methionine is highly susceptible to oxidation during cleavage, resulting in a significant M+16 (Sulfoxide) impurity that is difficult to separate.

This guide replaces standard "cookbook" recipes with a chemically grounded protocol designed to neutralize these specific threats.

Critical Protocol: Resin Selection & The DKP Mechanism

⛔ STOP: Do not use standard Wang Resin for this sequence.

The Mechanism of Failure

After the deprotection of the second residue (D-Ala), the free amine is spatially positioned to attack the C-terminal ester linkage. Because Glycine (residue 3) has no side chain steric hindrance, and D-amino acids often favor the cis-amide conformation required for cyclization, this reaction occurs rapidly.

Result: You wash away your peptide as a cyclic dipeptide (DKP) in the waste stream.

The Solution: Steric Shielding

You must use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky trityl group provides steric hindrance that prevents the intramolecular attack of the amine on the ester linkage.[1]

DKP_Mechanism cluster_0 Standard Wang Resin (High Risk) cluster_1 2-CTC Resin (Safe Path) Step1 Fmoc-D-Ala-Gly-O-Wang Step2 Fmoc Removal (Free Amine Exposed) Step1->Step2 Step3 Intramolecular Attack (Cyclization) Step2->Step3 Step4 DKP Byproduct (Lost in Wash) Step3->Step4 Safe1 Fmoc-D-Ala-Gly-O-2-CTC Safe2 Fmoc Removal Safe1->Safe2 Safe3 Steric Bulk Blocks Attack Safe2->Safe3 Safe4 Successful Elongation (Tyr-D-Ala-Gly...) Safe3->Safe4

Figure 1: Mechanism of Diketopiperazine (DKP) formation on Wang resin vs. prevention on 2-CTC resin.[2]

Synthesis Phase: Coupling & Elongation

Reagents & Stoichiometry
  • Activator: DIC/Oxyma Pure (Preferred over HBTU to reduce racemization risk, though less critical for this specific sequence).

  • Base: DIEA (Diisopropylethylamine).[3]

  • Scale: 0.1 mmol (Example).

StepComponentAction/Notes
1. Loading Fmoc-Met-OH Load on 2-CTC Resin . Use low loading (0.3–0.5 mmol/g) to minimize aggregation. Critical: Cap unreacted chlorides with Methanol/DIEA immediately after loading.
2. Elongation Fmoc-Phe-OH Standard coupling (single couple, 1h).
3. Elongation Fmoc-Gly-OH Standard coupling.
4. Elongation Fmoc-D-Ala-OH Strict Stereochemistry: Ensure you are using the D-isomer . Verify bottle label.
5. Elongation Fmoc-Tyr(tBu)-OH Use tBu protection for Tyr side chain.
6. Final Fmoc 20% Piperidine Remove N-terminal Fmoc. Wash thoroughly with DMF then DCM.

The Methionine Challenge: Cleavage & Isolation

Standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for Methionine peptides. The carbocations generated from the tBu protecting groups (on Tyr) will attack the sulfur atom in Methionine, leading to alkylation or oxidation to sulfoxide (Met(O)).

The "Reagent H" Protocol

You must use a scavenger cocktail specifically designed to reduce Met(O) back to Met in situ.

Recommended Cocktail (Reagent H variant):

  • TFA: 81%[4][5]

  • Phenol: 5% (Scavenger)[4][5]

  • Thioanisole: 5% (Accelerates removal of Pbf/tBu and protects Met)[5]

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial thiol scavenger)

  • DMS (Dimethyl sulfide): 2% (Reduces Met sulfoxide)[5]

  • Ammonium Iodide (NH₄I): 1.5% (Catalyst for reduction)[4][5]

  • Water: 3%[4][5]

Procedure:

  • Chill the cocktail to 0°C before adding to resin.

  • Allow reaction to proceed for 2.5 to 3 hours at Room Temperature.

  • Precipitate in cold diethyl ether.

  • Centrifuge immediately (do not let it sit in ether for hours, as ether peroxides can oxidize Met).

Met_Oxidation Met Native Methionine (Target) Oxidation Oxidation via Reactive Oxygen Species (ROS) or tBu cations Met->Oxidation Standard Cleavage MetO Methionine Sulfoxide (Met-O) (Impurity +16 Da) Reduction Reduction via NH4I / DMS / EDT (Reagent H) MetO->Reduction Corrective Action Oxidation->MetO Reduction->Met

Figure 2: The cycle of Methionine oxidation and the reductive capacity of Reagent H/NH4I.

Troubleshooting & FAQs

Q1: My Mass Spec shows a major peak at [M+16]. What happened?

Diagnosis: Methionine Oxidation. Root Cause: Inadequate scavenging during cleavage or use of ether containing peroxides. Fix:

  • Ensure your cleavage cocktail contains Thioanisole and EDT .

  • For severe cases, add NH₄I and Dimethyl Sulfide (Reagent H).

  • Test your diethyl ether for peroxides or use fresh HPLC-grade ether.

Q2: I have very low yield, and the major impurity is a small molecule (Mass ~200-300 Da).

Diagnosis: DKP Formation. Root Cause: You likely used Wang resin.[3] The D-Ala-Gly dipeptide cyclized and cleaved itself. Fix: Switch to 2-Chlorotrityl Chloride (2-CTC) resin . If you must use Wang, you need to perform the Fmoc-removal of D-Ala at 0°C and couple the next amino acid immediately with high activation (HATU).

Q3: Can I use Rink Amide resin?

Answer: Only if you want an amidated C-terminus (CONH2). The standard Enkephalin sequence usually requires a free acid (COOH) at the C-terminus. If you need the amide, Rink Amide is actually safer regarding DKP than Wang resin, but 2-CTC is the standard for the acid form.

Q4: Why is my product pink/red after cleavage?

Answer: This is often due to the oxidation of Phenol or byproduct formation from Thioanisole/Iodide in the cleavage cocktail. It usually disappears during purification. If using Reagent H (with Iodine), the color is normal. Wash the ether pellet thoroughly.

References

  • BenchChem. Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[4][6] Journal of Peptide Research.[6] (Establishes "Reagent H" for Met oxidation prevention). Retrieved from

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Guidelines. Retrieved from

  • Biotage. How to handle peptides that contain methionine. Retrieved from

  • Gisin, B.F., & Merrifield, R.B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[6][7][8][9] (Foundational paper on DKP mechanism).

Sources

resolving HPLC peak tailing for hydrophobic enkephalin analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Separation Support Hub.

Ticket #: 884-ENK-TAIL Subject: Resolving Peak Tailing for Hydrophobic Enkephalin Analogs Assigned Specialist: Senior Application Scientist, Separation Science Division

Introduction: The "Double Whammy" of Hydrophobic Peptides

You are likely encountering a specific chromatographic phenomenon I call the "Hydrophobic/Ionic Nexus." Enkephalin analogs (e.g., [D-Ala2, D-Leu5]-Enkephalin or halogenated variants) present two distinct challenges simultaneously:

  • The Ionic Drag: The N-terminal amine (and potentially basic side chains like Lys/Arg) interacts with residual silanols on the silica surface.

  • The Hydrophobic Stick: Modifications that increase hydrophobicity (e.g., lipid conjugation, phenylalanine halogenation) cause the peptide to adsorb strongly to the C18 chains, often resulting in slow mass transfer and kinetic broadening.

This guide moves beyond basic troubleshooting to address the specific physicochemical environment of these molecules.

Module 1: The Chemistry of Tailing (Silanol Interactions)

Q: Why is my peak tailing even though I am using a "base-deactivated" C18 column?

A: "Base-deactivated" does not mean "silanol-free." At pH 2–3 (typical peptide mapping conditions), the carboxylic acid C-terminus of an enkephalin is protonated (neutral), but the N-terminal amine is positively charged.

Standard silica columns have residual silanols (


) with a pKa ranging from 3.5 to 8. Even at low pH, a fraction of these silanols are ionized (

). Your positively charged enkephalin is being retained by the C18 chain (hydrophobic retention) but is simultaneously being "dragged" by the electrostatic attraction to the silanols. This secondary interaction is non-linear, causing the tail.
Visualizing the Mechanism & The CSH Solution

The diagram below illustrates the difference between a standard C18 interaction and a Charged Surface Hybrid (CSH) particle, which uses a slight positive surface charge to repel the peptide from silanols.

SilanolMechanism cluster_0 Standard C18 Interaction (Tailing) cluster_1 Charged Surface Hybrid (CSH) Solution Silica Silica Surface (Si-O-) Peptide Enkephalin Analog (N-term +) Silica->Peptide Electrostatic Attraction (Drag/Tailing) C18 C18 Ligand (Hydrophobic) C18->Peptide Retention CSH_Surface CSH Surface (Positively Charged) Peptide_CSH Enkephalin Analog (N-term +) CSH_Surface->Peptide_CSH Electrostatic Repulsion (Prevents Tailing) C18_CSH C18 Ligand C18_CSH->Peptide_CSH Pure Hydrophobic Retention

Caption: Figure 1. Mechanism of silanol-induced tailing vs. repulsion effect on Charged Surface Hybrid (CSH) columns.

Module 2: Mobile Phase Optimization

Q: I cannot use TFA because it suppresses my MS signal. Formic acid causes tailing. What is the middle ground?

A: You are experiencing the "Formic Acid Compromise." Trifluoroacetic Acid (TFA) is an ion-pairing agent; it masks the positive charge of the peptide, neutralizing the silanol interaction.[1] Formic Acid (FA) is too weak to ion-pair effectively.

The Solution: Use Ammonium Formate or modify the pH.[2] Adding ammonium ions increases ionic strength, which "screens" the electrostatic attraction between the peptide and the silanols without the severe signal suppression of TFA.

Comparative Guide: Mobile Phase Modifiers
ModifierMechanismPeak ShapeMS SensitivityRecommended For
0.1% TFA Strong Ion Pairing (Hydrophobic mask)Excellent (Symmetry ~1.0)Poor (Signal suppression)UV-only purity checks; Preparative HPLC.
0.1% Formic Acid pH control only (Weak ion pair)Poor (Tailing likely)ExcellentHigh-sensitivity proteomics; Easy-to-ionize peptides.
10mM Ammonium Formate + 0.1% FA Ionic Strength Screening + pH controlGood (Improved symmetry)Good (Minor suppression)Best balance for Enkephalin MS analysis.
High pH (0.1% NH4OH) Deprotonation (Neutralizes amine)Excellent (if column survives)GoodHybrid columns only. Changes selectivity.

Protocol: The "Ammonium Bump"

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (adjust to pH 3.0 with Formic Acid).

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run the gradient.[3] The added salt ions will compete for the silanol sites, sharpening the peak.

Module 3: Hydrophobicity & Thermodynamics

Q: My peaks are broad even with TFA. Is the column overloaded?

A: If the analog is highly hydrophobic (e.g., halogenated), you might be fighting slow mass transfer , not just silanols. Hydrophobic peptides can "stick" so hard to the C18 stationary phase that they don't desorb instantly as the gradient changes. This kinetic lag manifests as broadening or tailing.

The Solution: Increase the Temperature. Higher temperature reduces mobile phase viscosity and increases the diffusivity of the peptide, speeding up the adsorption/desorption kinetics.

Experimental Protocol: Temperature Titration

Do not jump straight to 60°C. Enkephalins can degrade (hydrolysis/oxidation).

  • Baseline: Run standard method at 30°C . Calculate Asymmetry Factor (

    
    ).[4]
    
  • Step 1: Increase column oven to 45°C .

    • Expectation: Backpressure drops ~15-20%. Peak width should narrow.

  • Step 2: Increase to 60°C (Ensure column is silica-hybrid or sterically protected to withstand this).

  • Analysis: Plot

    
     vs. Temperature.
    
    • Result: If tailing drops significantly at higher T, the issue was kinetic (hydrophobicity). If tailing persists, the issue is chemical (silanols).

Module 4: Troubleshooting Workflow

Q: How do I systematically diagnose the root cause?

Follow this logic gate to distinguish between System, Chemistry, and Physics issues.

Troubleshooting Start Problem: Tailing Enkephalin Peak CheckLoad Check Mass Load (Inject 1/10th concentration) Start->CheckLoad IsBetter Peak Shape Improves? CheckLoad->IsBetter YesLoad Cause: Mass Overload Sol: Increase Column ID or Decrease Injection Vol IsBetter->YesLoad Yes NoLoad Check Chemistry IsBetter->NoLoad No TFA_Test The Acid Test Switch to 0.1% TFA (UV only) NoLoad->TFA_Test TFAResult Peak Shape Improves? TFA_Test->TFAResult YesSilanol Cause: Silanol Interaction Sol: Use CSH Column or Add Ammonium Formate TFAResult->YesSilanol Yes (Drastically) NoSilanol Check System/Physics TFAResult->NoSilanol No (Still Tailing) VoidCheck Cause: Dead Volume or Column Void Sol: Check fittings/Replace Column NoSilanol->VoidCheck

Caption: Figure 2. Systematic troubleshooting decision tree for peptide peak tailing.

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism of Action. [Link] Citation Context: Explains the mechanism of surface charging to repel basic peptides and improve loadability in FA mobile phases.

  • Agilent Technologies. Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides. [Link] Citation Context: Validates the use of high temperature (up to 60-80°C) to resolve kinetic broadening in hydrophobic peptides.

  • McCalley, D. V. (2004).[5] Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A. [Link] Citation Context: Authoritative source on the comparison between Formic Acid, TFA, and the benefits of increasing ionic strength (Ammonium Formate).

  • Chromatography Today. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link] Citation Context: General overview of silanol activity and its impact on basic peptide analysis.

Sources

optimizing pH conditions for Tyr-D-Ala-Gly-Phe-Met receptor interaction

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Tyr-D-Ala-Gly-Phe-Met (DAMGO) Binding and Signaling Applicable Receptor: Mu-Opioid Receptor (MOR /


OR)
Target Audience:  Assay Development Scientists, Pharmacologists, Structural Biologists

Introduction: The pH Sensitivity of DAMGO

Welcome to the technical support hub for DAMGO-MOR interactions. Unlike synthetic small molecule opioids (e.g., fentanyl), DAMGO is a peptide agonist with a distinct binding mode heavily reliant on specific hydrogen bond networks within the receptor pocket.[1]

Critical Insight: Many researchers assume that mimicking "inflamed tissue" (acidic pH ~6.0–6.5) will enhance opioid receptor activity. For DAMGO, the opposite is true. Acidic pH significantly attenuates DAMGO affinity and efficacy due to the protonation of a specific histidine sensor (His297) in the receptor. This guide details how to control for these variables to ensure reproducible data.

Module 1: Binding Affinity & The "His297 Trap"

Issue: "I observe a significant loss of DAMGO binding affinity ( ) when testing in acidic buffers (pH 6.0–6.5)."
Root Cause Analysis

The Mu-Opioid Receptor contains a critical pH-sensing residue in Transmembrane Helix 6: Histidine 297 (Hisngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) .[1]
  • At Physiological pH (7.4): His297 is neutral and acts as a hydrogen bond acceptor/donor, stabilizing the DAMGO peptide backbone and its C-terminal glycinol.

  • At Acidic pH (< 6.5): His297 becomes protonated. This positive charge disrupts the hydrogen bond network required for DAMGO docking.

  • Result: DAMGO affinity drops precipitously. This is distinct from ligands like Fentanyl, which bind independently of His297 and maintain affinity at low pH.

Troubleshooting Protocol: pH Titration Binding Assay

Use this protocol to validate if affinity loss is due to the "His297 Trap" or peptide degradation.

Step-by-Step Workflow:

  • Prepare Buffer Matrix: Create three distinct buffers using a broad-range buffer system (e.g., Mes/HEPES mix) to maintain constant ionic strength.

    • Buffer A: pH 6.0

    • Buffer B: pH 7.0

    • Buffer C: pH 7.4[2]

  • Incubation: Incubate membranes (CHO-MOR or HEK-MOR) with radiolabeled [³H]-DAMGO (0.5 – 5 nM).

  • Control: Run a parallel arm with [³H]-Fentanyl (if available). Fentanyl binding should remain stable across pH 6.0–7.4.

  • Readout: If DAMGO signal decays at pH 6.0 while Fentanyl remains stable, your system is functioning correctly; the loss of affinity is a mechanistic feature of the DAMGO-MOR interaction.

Visualization: The His297 Mechanism

MOR_pH_Mechanism pH_Phys Physiological pH (7.4) His297_Neut His297 (Neutral) pH_Phys->His297_Neut Maintains Fentanyl Fentanyl Binding (His297 Independent) pH_Phys->Fentanyl pH_Acid Acidic pH (6.0 - 6.5) His297_Prot His297 (Protonated +) pH_Acid->His297_Prot Induces pH_Acid->Fentanyl No Effect DAMGO_Bind High Affinity Binding (H-Bond Network Intact) His297_Neut->DAMGO_Bind Stabilizes DAMGO DAMGO_Loss Reduced Affinity (H-Bond Disrupted) His297_Prot->DAMGO_Loss Repels/Destabilizes

Caption: Mechanistic pathway showing how acidic pH protonates His297, selectively disrupting DAMGO binding while leaving His297-independent ligands (Fentanyl) unaffected.[1]

Module 2: Assay Buffer Formulation

Issue: "My values are drifting, or I see precipitation in the stock solution."
Buffer Chemistry & The "Sodium Effect"

Beyond pH, the ionic composition of your buffer is the second biggest variable.

  • The Sodium Effect: Na

    
     ions allosterically modulate GPCRs to a low-affinity state for agonists. High NaCl concentrations (standard 150 mM) will naturally increase DAMGO 
    
    
    
    .
  • Buffer Choice: Avoid Phosphate buffers if using Calcium/Magnesium (for functional assays) to prevent precipitation. Use HEPES or Tris.

Optimized Buffer Recommendations
ParameterRecommended ConditionReason
Optimum pH 7.4 ± 0.1 Maximizes His297 H-bonding capability.
Buffer Agent HEPES (20-50 mM) Superior pKa stability over Tris at physiological pH; non-reactive.
Na

Concentration
Low (0 - 50 mM) High Na

reduces agonist affinity. Use N-methyl-D-glucamine (NMDG) to balance osmolarity if removing NaCl.
Mg

2 - 5 mM Essential for G-protein coupling (GTP

S assays).
BSA 0.1% (w/v) Prevents "sticky" peptide adsorption to plasticware.

FAQ: Can I dissolve DAMGO in DMSO?

  • Answer: Yes, but unnecessary. DAMGO is water-soluble.[3] However, ensure the stock solution is buffered. Dissolving pure DAMGO peptide in unbuffered water can result in an acidic solution (due to TFA salts from synthesis), which may degrade the peptide over long-term storage.

  • Recommendation: Reconstitute in 50 mM HEPES (pH 7.4) or sterile water, then dilute immediately into assay buffer.

Module 3: Functional Signaling (GTP S & cAMP)

Issue: "I have binding, but low efficacy ( ) in functional assays at acidic pH."
Mechanism: G-Protein Coupling Efficiency

The loss of binding affinity at low pH (Module 1) translates directly to functional efficacy. Because the residence time of DAMGO on the receptor decreases when His297 is protonated, the receptor has less time to catalyze the GDP-GTP exchange on the G


i subunit.
Experimental Workflow: Functional pH Profiling

To accurately measure efficacy without binding artifacts, you must normalize receptor occupancy.

  • Perform Saturation Binding (

    
    ):  Determine receptor density at both pH 7.4 and pH 6.5.
    
  • Run GTP

    
    S Assay: 
    
    • Use a modified buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl

      
      , 20 
      
      
      
      M GDP.
    • Note: Some NaCl is required here for G-protein function, unlike in pure binding assays.

  • Data Normalization: Do not just compare raw CPM (Counts Per Minute). Calculate the Net Stimulated Binding relative to the basal signal at that specific pH. Basal G-protein activity often drops at low pH, which can artificially inflate "fold-stimulation" if not corrected.

Visualization: Functional Assay Decision Tree

Functional_Workflow Start Start: Low Efficacy Signal Check_pH Check Buffer pH Start->Check_pH Is_Acidic Is pH < 6.8? Check_pH->Is_Acidic Adjust_74 Adjust to pH 7.4 Is_Acidic->Adjust_74 Yes (DAMGO sensitive) Check_Na Check [Na+] Concentration Is_Acidic->Check_Na No (pH is 7.4) Adjust_74->Check_Na High_Na Is [Na+] > 100mM? Check_Na->High_Na Reduce_Na Reduce Na+, Supplement NMDG High_Na->Reduce_Na Yes (Inhibits Agonist) Check_GDP Check GDP Concentration High_Na->Check_GDP No Reduce_Na->Check_GDP Result Proceed to Data Analysis Check_GDP->Result

Caption: Step-by-step troubleshooting logic for optimizing DAMGO functional signals, prioritizing pH and Sodium concentration adjustments.

References

  • Modul

    
    -opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue. [4]
    
    • Source: British Journal of Pharmacology (2019).[4]

    • Key Finding: Identifies H297 (6.[1]52) as the sensor that impairs DAMGO binding at pH 6.0.

    • URL:[Link]

  • Structure of the

    
    -opioid receptor–Gi protein complex. 
    
    • Source: Nature (2018).[5]

    • Key Finding: Structural basis of DAMGO interaction with the receptor pocket.
    • URL:[Link]

  • Naloxone activation of mu-opioid receptors mutated at a histidine residue lining the opioid binding cavity. [1][6]

    • Source: Molecular Pharmacology (1997).[5]

    • Key Finding: Early characterization of the His297 residue and its role in ligand discrimin
    • URL:[Link]

  • Effects of pH on opioid receptor activation and implic

    • Source: Biophysical Journal (2020).
    • Key Finding: Comparative analysis of DAMGO vs. NFEPP (acid-active agonist) binding profiles.[2]

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting the Degradation of Tyr-D-Ala-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide stability and degradation analysis. This guide is engineered for researchers, analytical scientists, and drug development professionals working with Tyr-D-Ala-Gly-Phe-Met (D-Ala²-Met-enkephalin, or DAME).

While the substitution of D-Alanine at position 2 confers significant resistance to endogenous aminopeptidases compared to native Met-enkephalin, DAME remains highly susceptible to specific endopeptidases, carboxypeptidases, and chemical oxidation. This guide provides self-validating protocols, mechanistic causality, and troubleshooting FAQs to ensure robust LC-MS/MS detection of its degradation products.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am observing a +16 Da mass shift in my intact DAME signal during LC-MS analysis. What causes this, and how can I prevent it? Causality & Solution: A +16 Da shift indicates the oxidation of the Methionine (Met⁵) residue to methionine sulfoxide. The thioether side chain of methionine is highly electron-rich and susceptible to reactive oxygen species (ROS) or electrochemical oxidation during electrospray ionization (ESI). To mitigate this, ensure that your extraction buffers contain antioxidants (e.g., 0.1% ascorbic acid) and minimize the peptide's exposure to ambient air during sample preparation. If oxidation is unavoidable, include the +16 Da transition in your Multiple Reaction Monitoring (MRM) method to accurately quantify the total remaining peptide pool.

Q2: Despite the D-Ala² substitution, my peptide is still degrading rapidly in plasma. Which fragments should I target? Causality & Solution: The D-Ala² substitution successfully blocks Aminopeptidase N, which normally cleaves the Tyr¹-Gly² bond in endogenous enkephalins. However, it does not protect the C-terminus. The primary degradation pathways in biological matrices are driven by1[1]. You should monitor for the following specific fragments:

  • Tyr-D-Ala-Gly and Phe-Met (Neprilysin cleavage products)

  • Tyr-D-Ala-Gly-Phe and Met (Carboxypeptidase cleavage products)

Q3: How do I resolve co-eluting isobaric degradation products or severe matrix interferences from tissue releasates? Causality & Solution: Biological matrices contain endogenous peptides that can cause ion suppression or isobaric interference. To resolve this, implement a2[2]. Furthermore, utilize a Nano-LC system coupled to a high-resolution Orbitrap mass spectrometer.3[3].

Part 2: Visualizing the Degradation Logic

DegradationPathway DAME Tyr-D-Ala-Gly-Phe-Met (Intact DAME) Oxidation Methionine Oxidation (+16 Da) DAME->Oxidation ROS / Air Exposure NEP Enkephalinase (NEP) Cleavage (Gly3-Phe4) DAME->NEP Plasma Endopeptidases CP Carboxypeptidase Cleavage (Phe4-Met5) DAME->CP Plasma Exopeptidases DAME_Ox Tyr-D-Ala-Gly-Phe-Met(O) Oxidation->DAME_Ox Frag_NEP1 Tyr-D-Ala-Gly NEP->Frag_NEP1 Frag_NEP2 Phe-Met NEP->Frag_NEP2 Frag_CP1 Tyr-D-Ala-Gly-Phe CP->Frag_CP1 Frag_CP2 Met CP->Frag_CP2

Diagram 1: Major degradation pathways of Tyr-D-Ala-Gly-Phe-Met via oxidation and enzymatic cleavage.

Part 3: Self-Validating Experimental Protocols

Protocol A: Plasma Stability Assay and LC-MS/MS Sample Preparation

This workflow ensures that enzymatic degradation is halted precisely, preventing post-sampling artifacts that could skew kinetic data.

  • Incubation: Spike Tyr-D-Ala-Gly-Phe-Met into pre-warmed human or rat plasma (37°C) to a final concentration of 1 µM.

  • Time-Course Aliquoting: At designated time points (e.g., 0, 15, 30, 60, 120 mins), extract 50 µL aliquots.

  • Enzymatic Quenching (Crucial Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 1% formic acid.

    • Causality:4[4].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE micro-spin column. Wash with 5% methanol in water (0.1% FA) to remove salts, and elute with 80% acetonitrile (0.1% FA).

  • Lyophilization & Reconstitution: Dry the eluate under a gentle nitrogen stream and reconstitute in 20 µL of initial LC mobile phase (e.g., 2% acetonitrile, 0.1% FA).

  • Internal Validation: Always run a blank matrix spiked with a stable isotope-labeled (SIL) DAME internal standard to normalize for matrix effects and extraction recovery.

Protocol B: Targeted MRM Detection of Cleavage Products
  • Chromatography: Inject 5 µL onto a C18 Nano-LC column. Run a gradient from 5% to 60% Mobile Phase B (0.1% FA in Acetonitrile) over 15 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Set up MRM transitions for the intact peptide and its predicted fragments (refer to Table 1).

LCMSWorkflow Incubation Plasma Incubation (37°C) Quenching Enzyme Quenching (Acid/ACN) Incubation->Quenching SPE Solid-Phase Extraction (C18 Cartridge) Quenching->SPE LC Nano-LC Separation (Reverse Phase) SPE->LC MS Orbitrap / MRM MS (Detection) LC->MS

Diagram 2: Self-validating LC-MS/MS workflow for extracting and detecting peptide degradation.

Part 4: Quantitative Data Summaries

Table 1: Expected Degradation Products and MRM Transitions for Tyr-D-Ala-Gly-Phe-Met

Peptide / FragmentSequencePrecursor Ion [M+H]⁺ (m/z)Primary Fragment Ion (m/z)Origin / Cleavage Mechanism
Intact DAME Tyr-D-Ala-Gly-Phe-Met588.2425.2N/A (Parent Peptide)
Oxidized DAME Tyr-D-Ala-Gly-Phe-Met(O)604.2441.2ROS / ESI Oxidation (+16 Da)
NEP Fragment 1 Tyr-D-Ala-Gly310.1136.1Enkephalinase (Gly³-Phe⁴)
NEP Fragment 2 Phe-Met297.1120.1Enkephalinase (Gly³-Phe⁴)
CP Fragment 1 Tyr-D-Ala-Gly-Phe457.2278.1Carboxypeptidase (Phe⁴-Met⁵)

(Note: Exact m/z values may vary slightly based on instrument calibration; always optimize collision energies for your specific triple quadrupole or Orbitrap system).

References

  • Determination of methionine-enkephalin and leucine-enkephalin by LC-MS in human plasma: Study of pre-analytical stability.PubMed (nih.gov).
  • Unveiling Dopamine and Met-Enkephalin Dynamics: Simultaneous Co-Detection in Rat Stri
  • Processing and degradation of met-enkephalin by peptidases associated with rat brain cortical synaptosomes.PubMed (nih.gov).
  • Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer.Thermo Fisher Scientific.

Sources

Peptide Synthesis Technical Support: Minimizing D-Ala Racemization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1][2]

The Challenge: D-Alanine (D-Ala) is frequently employed in peptidomimetics (e.g., opioid peptides like dermorphin) to induce proteolytic stability. However, when D-Ala acts as the carboxyl component in a coupling reaction, it is exceptionally prone to racemization. Unlike urethane-protected amino acids (e.g., Fmoc-Ala-OH), which are relatively stable, an activated peptide segment or a C-terminal D-Ala ester lacks the N-protecting group's "safety lock," making the


-proton highly acidic.

The Mechanism: Racemization is not random; it is a kinetically driven side reaction competing with amide bond formation. The primary culprit is the 5(4H)-oxazolone pathway .[1]

Visualization: The Oxazolone Pathway

The following diagram illustrates how base-mediated proton abstraction leads to the loss of chiral integrity.[1][2][3][4]

RacemizationMechanism ActivatedAA Activated D-Ala (O-Acylisourea / Active Ester) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) ActivatedAA->Oxazolone Cyclization (Fast) Enol Stabilized Enol (Achiral/Planar) Oxazolone->Enol Base (B:) removes Hα ProductL L-Ala Peptide (Epimerized Impurity) Oxazolone->ProductL Amine Attack (Inverted Config) ProductD D-Ala Peptide (Desired Product) Oxazolone->ProductD Amine Attack (Retained Config) Enol->Oxazolone Reprotonation (Random Face)

Reagent & Base Selection: The "Safe" Systems

To overcome racemization, you must shift the kinetic balance: accelerate coupling while suppressing proton abstraction .

Coupling Reagents: Abandon HBTU/HCTU

Standard uronium salts (HBTU, HCTU) require tertiary amines (DIEA/NMM) to function. The presence of excess base is the primary driver of D-Ala racemization.

Recommendation: Switch to DIC/Oxyma Pure (Base-Free) or HATU/Collidine (Low-Basicity).

Coupling SystemRisk LevelMechanism of ActionRecommended For
DIC / Oxyma Pure Lowest Carbodiimide activation with acidic oxime additive. No tertiary base required. Routine coupling of D-Ala; SPPS.
HATU / Collidine Low 7-azabenzotriazole ester (fastest kinetics) + sterically hindered weak base.Fragment condensation; Sterically hindered amines.[5][4]
HBTU / DIEA High Benzotriazole ester + strong base (DIEA pKa ~10.5). Promotes oxazolone enolization.DO NOT USE for C-terminal D-Ala.
Base Selection: The Collidine Advantage

If your protocol requires a base (e.g., using HATU or neutralizing HCl salts), never use DIEA or Triethylamine .

  • DIEA (Diisopropylethylamine): pKa ~10.5. Strong enough to deprotonate the oxazolone

    
    -carbon.
    
  • 2,4,6-Collidine (TMP): pKa ~7.[5]43. Sufficient to deprotonate the carboxyl group for activation, but too weak and sterically hindered to effectively abstract the

    
    -proton.
    

Validated Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Stepwise SPPS and standard solution couplings.

Rationale: This method eliminates the base entirely, removing the catalyst for enolization. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization due to its higher acidity and better leaving group ability [1].

  • Dissolution: Dissolve Fmoc-D-Ala-OH (1.0 eq) and Oxyma Pure (1.0 eq) in a minimal volume of DMF/DCM (1:1).

    • Note: DCM reduces racemization compared to pure DMF due to lower dielectric constant.

  • Activation: Add DIC (Diisopropylcarbodiimide) (1.0 eq).[4]

  • Pre-activation (CRITICAL): Stir for exactly 2–3 minutes at 0°C.

    • Warning: Do not exceed 5 minutes. Long pre-activation allows oxazolone accumulation.

  • Coupling: Add the activated mixture to the resin/amine component.

  • Reaction: Agitate for 60 minutes at room temperature.

Protocol B: Difficult Fragment Condensation (HATU/Collidine)

Best for: Coupling a D-Ala-containing peptide fragment to a bulky amine.

Rationale: Fragment condensation is the highest-risk scenario. HATU provides the fastest coupling rate (kinetically outrunning racemization), while Collidine minimizes base-catalyzed degradation [2].

  • Preparation: Dissolve the peptide fragment (C-terminal D-Ala) (1.0 eq) and HATU (0.95 eq) in DMF.

    • Tip: Use slightly less HATU to ensure no excess uronium salt reacts with the amine.

  • Base Addition: Add 2,4,6-Collidine (2.0 eq).

    • Comparison: Using DIEA here typically results in 10–20% racemization; Collidine typically yields <2% [3].

  • Coupling: Immediately add the amine component (1.0 eq).

  • Conditions: React at 0°C for the first hour, then warm to Room Temp.

    • Why: Low temperature significantly retards the rate of racemization more than the rate of coupling.

Decision Logic for Optimization

Use this flowchart to determine the correct workflow for your specific synthesis.

OptimizationLogic Start Start: Coupling D-Ala IsFragment Is this Fragment Condensation? Start->IsFragment Stepwise Stepwise Synthesis (Single AA) IsFragment->Stepwise No Fragment Fragment Coupling (Peptide-D-Ala-OH) IsFragment->Fragment Yes UseDIC USE PROTOCOL A DIC + Oxyma Pure (No Base) Stepwise->UseDIC StericCheck Is the Amine Sterically Hindered? Fragment->StericCheck StericCheck->UseDIC No (Fast Amine) UseHATU USE PROTOCOL B HATU + Collidine (0°C Start) StericCheck->UseHATU Yes (Slow Amine)

Frequently Asked Questions (FAQ)

Q: Can I use Microwave irradiation for coupling D-Ala? A: Proceed with extreme caution. While microwaves accelerate coupling, the thermal energy significantly increases the rate of oxazolone formation and enolization. If you must use MW, use DIC/Oxyma , limit the temperature to 50°C maximum , and reduce the reaction time to 2–5 minutes. Avoid bases (DIEA) entirely under microwave conditions.

Q: I see "double hits" (diastereomers) on my HPLC. How do I quantify the racemization? A: You need to synthesize a reference standard of the epimer (e.g., intentionally synthesize the L-Ala analog). Co-inject the L-isomer with your crude D-Ala product. If the impurity peak co-elutes with the L-standard, it is a diastereomer. For precise quantification, use the Cahn-Ingold-Prelog (CIP) method or Marfey’s reagent analysis if hydrolyzing the peptide.

Q: Why not use PyBOP? A: PyBOP, like HBTU, requires a base to function. While effective, it generates carcinogenic HMPA byproducts (if using BOP) or simply performs slower than HATU. For racemization suppression, Oxyma/DIC is superior to PyBOP/DIEA because it avoids the base entirely.

Q: Can I use TBTU instead of HBTU? A: No. TBTU and HBTU are chemically equivalent (tetrafluoroborate vs. hexafluorophosphate counterions). They share the same high racemization risk when activating D-Ala in the presence of base.

References

  • Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[7] Chemistry – A European Journal, 15(37), 9394–9403.

  • Carpino, L. A. (1993).[8] 1-Hydroxy-7-azabenzotriazole.[7][9] An efficient peptide coupling additive.[10][5][1][4][11][12][13] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Poly(ethylene glycol)-Supported Peptide Segments. The Journal of Organic Chemistry, 60(11), 3561-3564.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Validation & Comparative

comparing potency of Tyr-D-Ala-Gly-Phe-Met vs Morphine in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: [D-Ala²]-Met-Enkephalin vs. Morphine Sulfate

Executive Summary

This guide provides a technical comparison between the synthetic opioid peptide [D-Ala²]-Met-Enkephalin (Sequence: Tyr-D-Ala-Gly-Phe-Met) and the alkaloid standard Morphine .

While both compounds act as agonists at the Mu-Opioid Receptor (MOR), their in vivo potency is dictated entirely by the route of administration and metabolic stability.

  • Intracerebroventricular (ICV): [D-Ala²]-Met-Enkephalin exhibits potency comparable to or exceeding Morphine (molar basis) due to high intrinsic efficacy and evasion of aminopeptidase degradation.

  • Systemic (IV/SC): Morphine is significantly more potent. The peptide fails to cross the Blood-Brain Barrier (BBB) effectively and is susceptible to rapid carboxypeptidase cleavage at the C-terminus.

Pharmacological Profile & Mechanism

Structural & Kinetic Differences

The substitution of Glycine with D-Alanine at position 2 in the native Met-Enkephalin sequence (Tyr-Gly-Gly-Phe-Met) creates a steric shield. This prevents N-terminal cleavage by aminopeptidases, the primary degradation pathway for endogenous enkephalins. However, the C-terminal Methionine remains exposed to carboxypeptidases unless amidated.

Feature[D-Ala²]-Met-EnkephalinMorphine
Class Synthetic Opioid PeptidePhenanthrene Alkaloid
Receptor Selectivity High affinity for MOR (

) and DOR (

)
High affinity for MOR (

); low for DOR/KOR
Intrinsic Efficacy Full AgonistPartial Agonist
Metabolism Proteolysis (Carboxypeptidase dominant)Hepatic Glucuronidation (UGT2B7)
BBB Permeability Negligible (Hydrophilic/Large)Moderate (Lipophilic/Transporter)
Signaling Pathway (DOT Visualization)

The following diagram illustrates the G-protein coupled signaling cascade activated by both ligands. Note that while both activate Gi/o, Morphine induces distinct phosphorylation patterns (or lack thereof) compared to enkephalin analogs.

MOR_Signaling Ligand Ligand (Morphine / [D-Ala2]-Met-Enk) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binding Gi Gi/o Protein Dissociation MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition K_Chan GIRK Channel (K+ Efflux) Gi->K_Chan Activation (Open) Ca_Chan VGCC (Ca2+ Influx) Gi->Ca_Chan Inhibition (Close) cAMP cAMP Levels AC->cAMP Decrease Neuronal Hyperpolarization & Inhibited Neurotransmitter Release K_Chan->Neuronal Ca_Chan->Neuronal

Figure 1: Canonical Mu-Opioid Receptor signaling. Both ligands drive Gi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels, resulting in neuronal hyperpolarization.

In Vivo Potency Analysis

The experimental data below synthesizes results from standard antinociceptive assays (Tail-Flick/Hot-Plate) in rodent models.

Comparative Potency Data
Administration RouteMetric[D-Ala²]-Met-EnkephalinMorphine SulfateVerdict
Intracerebroventricular (ICV) ED50 (nmol/mouse)0.5 - 2.0 1.5 - 4.0 Peptide is Equipotent to 2x Potent
Intrathecal (IT) ED50 (nmol/mouse)0.3 - 1.0 1.0 - 3.0 Peptide is ~3x Potent
Intravenous (IV) ED50 (mg/kg)>100 (Inactive) 2.0 - 5.0 Morphine is Superior

Technical Insight: When administered directly into the CNS (ICV/IT), [D-Ala²]-Met-Enkephalin shows superior or equal potency on a molar basis because it is a full agonist with high receptor affinity. Morphine, being a partial agonist, requires higher receptor occupancy to achieve the same Maximum Possible Effect (MPE). However, the peptide's utility is nullified in systemic routes due to the BBB.

Tolerance Profile
  • Morphine: Induces rapid tolerance and receptor desensitization.

  • [D-Ala²]-Met-Enkephalin: Exhibits a slower rate of tolerance development in some assays, likely due to differential arrestin recruitment and receptor internalization dynamics compared to alkaloids.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized workflow. This protocol ensures the distinction between central and systemic effects is accurately captured.

Workflow Visualization

Experiment_Workflow cluster_0 Preparation cluster_1 Assay Phase Stereotaxic Stereotaxic Cannulation (ICV - Lateral Ventricle) Recovery Recovery (5-7 Days) Stereotaxic->Recovery Baseline Measure Baseline Latency (T0) Recovery->Baseline Inject Microinjection (5µL Volume) Baseline->Inject Test Tail-Flick Test (10, 20, 30, 60 min) Inject->Test

Figure 2: ICV Cannulation and Antinociception Assay Workflow.

Protocol: Mouse Tail-Flick Assay (Radiant Heat)

Objective: Determine ED50 for ICV administration.

  • Cannulation: Implant a 26-gauge guide cannula into the lateral ventricle (Coordinates: AP -0.6mm, L 1.0mm, DV -2.0mm from bregma). Allow 5-7 days recovery.

  • Baseline (T-0): Place mouse on the tail-flick apparatus. Focus radiant heat source on the distal third of the tail. Measure latency to flick.

    • Validation: Adjust intensity so baseline is 2-4 seconds. Set a Cut-off time (10s) to prevent tissue damage.

  • Preparation of Agents:

    • Peptide: Dissolve [D-Ala²]-Met-Enkephalin in sterile saline. (Note: Use fresh; peptides oxidize).

    • Morphine: Dissolve Morphine Sulfate in sterile saline.

  • Administration: Inject 5 µL of solution via Hamilton syringe over 30 seconds.

  • Measurement: Retest tail-flick latency at 10, 20, 30, and 60 minutes post-injection.

  • Calculation: Convert raw data to % Maximum Possible Effect (%MPE):

    
    
    

Stability & Storage (Critical Control Points)

The primary source of experimental error when using [D-Ala²]-Met-Enkephalin is degradation ex vivo or in vivo.

  • Peptide Storage: Lyophilized powder must be stored at -20°C with desiccant. Once reconstituted, use immediately or aliquot and freeze at -80°C. Avoid freeze-thaw cycles.

  • Oxidation: The Methionine residue (position 5) is susceptible to oxidation to sulfoxide, which significantly alters potency.

    • Tip: Some researchers prefer the amide form ([D-Ala²]-Met-Enkephalinamide) or the sulfoxide analog for specific stability studies, but if comparing the specific sequence Tyr-D-Ala-Gly-Phe-Met, strict handling is required.

References

  • Comparison of Enkephalin Analog Potency Haldar, J., et al. "Morphine, β-endorphin and [D-Ala2] Met-enkephalin inhibit oxytocin release by acetylcholine and suckling."[1] Brain Research, 1982.

  • Distinct Signaling Mechanisms (Phosphorylation) Chakrabarti, S., et al. "Distinct differences between morphine- and [D-Ala2,N-MePhe4,Gly-ol5]-enkephalin-mu-opioid receptor complexes demonstrated by cyclic AMP-dependent protein kinase phosphorylation."[2] Journal of Neurochemistry, 1998.

  • Structure-Activity Relationships of Enkephalins Morgan, B.A., et al. "Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives."[3] International Journal of Molecular Sciences, 2024.

  • Intracerebroventricular Antinociception Data Malick, J. B., et al.[4][5] "Analgesic activity of enkephalins following intracerebral administration in the rat."[5][6] Life Sciences, 1977.[6]

Sources

HPLC retention time standards for [D-Ala2]-Met-enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust analytical frameworks for synthetic peptides requires more than just following a recipe; it demands a deep mechanistic understanding of molecular interactions.[D-Ala2]-Met-enkephalin (DAME) is a synthetic pentapeptide engineered for enhanced stability and sustained agonism at mu and delta opioid receptors. However, accurately quantifying DAME in complex biological matrices requires precise High-Performance Liquid Chromatography (HPLC) retention time standardization to distinguish it from endogenous analogs like native Met-enkephalin (ME) and Leu-enkephalin (LE).

This guide provides an objective comparison of HPLC columns and a self-validating methodological framework for DAME analysis.

The retention behavior of peptides in Reversed-Phase Liquid Chromatography (RPLC) is fundamentally governed by the sum of the partitioning propensities of their constituent amino acid residues.

Native Met-enkephalin possesses the sequence Tyr-Gly-Gly-Phe-Met . To create DAME, the achiral Glycine at position 2 is substituted with D-Alanine (Tyr-D-Ala-Gly-Phe-Met ). Biologically, this substitution provides critical steric hindrance against enkephalinase, preventing rapid degradation[1]. Chromatographically, the substitution replaces a hydrogen atom with a methyl group.

This seemingly minor structural change increases the peptide's overall hydrophobicity. Because RPLC separates analytes based on hydrophobic interactions with the stationary phase, the added methyl group increases DAME's partition coefficient. Consequently, under identical gradient conditions, DAME will consistently elute after native Met-enkephalin, providing a predictable retention time shift that can be mathematically modeled.

G ME Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) DAME [D-Ala2]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met) ME->DAME Gly2 -> D-Ala2 Substitution Enz Enkephalinase Degradation ME->Enz Rapid Cleavage Rec Mu/Delta Opioid Receptors DAME->Rec Sustained Agonism HPLC RP-HPLC Retention (Increased Hydrophobicity) DAME->HPLC Delayed Elution vs ME

Caption: Logical flow of the D-Ala2 substitution enhancing receptor agonism and predictably altering RPLC retention.

Comparative Analysis of HPLC Columns for Enkephalins

Selecting the optimal stationary phase is critical for achieving baseline resolution (


) between DAME, ME, and LE. Because DAME is a small pentapeptide (MW ~580 Da), the physical architecture of the column dictates the separation efficiency.
Pore Size Dynamics: Narrow vs. Wide

A common pitfall in peptide chromatography is defaulting to wide-pore (300Å) columns. While wide-pore silica is mandatory for large proteins (>10 kDa) to prevent size-exclusion effects, it sacrifices total surface area. For a pentapeptide like DAME, narrow-pore columns (100–120Å) are vastly superior, providing maximum surface area for hydrophobic interaction and yielding higher theoretical plate counts[2].

Stationary Phase Comparison
Column TechnologyMatrix ToleranceResolution for PentapeptidesBackpressureBest Use Case for DAME
Fully Porous C18 (120Å, 3µm) LowExcellent HighHigh-resolution quantification of DAME vs. endogenous ME/LE in purified samples[3].
Monolithic Silica (C18) High GoodVery Low High-throughput screening of DAME in crude biological extracts or plasma[4].
Wide-Pore C18 (300Å, 5µm) ModeratePoor to FairModerateNot recommended for DAME; insufficient surface area leads to co-elution with ME[2].
CSH C18 (Charged Surface) LowExcellentHighPreparative purification; maintains peak shape even under high mass loading[3].

Data synthesized from comparative peptide retention studies and column selection guidelines[2][3][4].

Experimental Protocol: A Self-Validating HPLC Workflow

To ensure scientific integrity, an analytical method cannot rely on absolute retention times, which fluctuate with pump wear, temperature, and mobile phase evaporation. Instead, we must utilize a self-validating system . By co-injecting a known mixture of native ME and LE as a System Suitability Test (SST), we establish a dynamic retention index. If the ME/LE resolution or retention times drift, the system flags the error before DAME analysis occurs.

Reagents & Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as a volatile ion-pairing agent. It lowers the pH to ~2.0, protonating the peptide's basic residues and masking residual silanol groups on the silica surface. This prevents secondary ionic interactions that cause severe peak tailing[3].

  • Mobile Phase B (MPB): 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • System Preparation & Equilibration:

    • Install a narrow-pore C18 column (e.g., 4.6 × 150 mm, 120Å, 3 µm).

    • Set column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics.

    • Equilibrate the column with 5% MPB at a flow rate of 1.0 mL/min for 10 column volumes.

  • Phase 1: System Suitability Test (SST):

    • Inject 10 µL of a standard mixture containing 0.05 mg/mL native Met-enkephalin and Leu-enkephalin.

    • Run a linear gradient from 15% to 40% MPB over 20 minutes.

    • Validation Check: ME should elute at approximately ~16.5 min, and LE at ~17.8 min (exact times depend on system dwell volume). Ensure baseline resolution (

      
      )[1].
      
  • Phase 2: DAME Standardization:

    • Inject 10 µL of 0.05 mg/mL[D-Ala2]-Met-enkephalin standard.

    • Record the retention time. Due to the D-Ala2 methyl group, DAME will elute slightly later than ME, typically nesting between ME and LE depending on the exact gradient slope.

  • Phase 3: Matrix Spike Recovery:

    • Spike DAME into the biological sample matrix (e.g., CSF or plasma extract).

    • Analyze using the established gradient. Detect via UV absorbance at 214 nm (peptide bond absorbance) or via ESI-MS/MS for absolute specificity.

Workflow A Phase 1: System Suitability Inject ME & LE Standards B Phase 2: Baseline Resolution Check Rs > 1.5 Required A->B C Phase 3: DAME Injection Map Retention Shift B->C Pass Fail Recalibrate Gradient / Wash Column B->Fail Fail D Phase 4: Matrix Spike Recovery Validate against Endogenous Peptides C->D Pass Proceed to Sample Analysis D->Pass Fail->A

Caption: Self-validating HPLC workflow ensuring system suitability prior to DAME retention standardization.

References

1.. Imperial College London. 2.1. Journal of Neuroscience. 3. 3. PubMed / NIH. 4. 4. MilliporeSigma. 5. 2. ThermoFisher Scientific.

Sources

Structural Elucidation of Tyr-D-Ala-Gly-Phe-Met: A Comparative Guide to NMR, CD, and X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tyr-D-Ala-Gly-Phe-Met, commonly known as [D-Ala2]-Met-enkephalin or DALA, is a synthetic pentapeptide analog of endogenous methionine-enkephalin. The strategic substitution of D-alanine at position 2 renders the peptide highly resistant to degradation by brain aminopeptidases, facilitating profound and long-lasting analgesia[1].

However, understanding how this peptide achieves its potency requires atomic-level structural characterization. In aqueous environments, small flexible peptides like DALA exist as a random ensemble of conformers[2]. The bioactive conformation—the specific 3D structure that docks into


- and 

-opioid receptors—is only induced upon interaction with the anisotropic environment of the nerve cell membrane[2].

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against Circular Dichroism (CD) and X-Ray Crystallography for characterizing the secondary structure of DALA, providing field-proven, self-validating experimental protocols.

Causality in Technique Selection: The "Why"

As structural biologists, our choice of analytical instrumentation dictates the physiological relevance of our data. We must select techniques that respect the dynamic nature of short peptides.

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for this application. By utilizing membrane-mimetic environments (such as fast-tumbling bicelles or dodecylphosphocholine micelles), NMR captures the peptide in its bioactive, membrane-bound state[3]. 2D NOESY experiments detect spatial proximities (Nuclear Overhauser Effects), allowing us to map specific

    
    -turns that are critical for receptor binding[4].
    
  • Circular Dichroism (CD): CD is an orthogonal technique used for rapid screening. While it cannot provide atomic coordinates, it is highly sensitive to global secondary structure transitions. We use CD to validate that a random-coil-to-folded transition occurs upon micelle introduction before committing to expensive NMR time.

  • X-Ray Crystallography: While unparalleled for large proteins, X-ray crystallography performs poorly for highly flexible pentapeptides. The crystal packing forces required to form a lattice often distort the peptide into a single, non-physiological conformation, stripping away the dynamic conformational ensemble that dictates its true pharmacology.

Comparative Performance Data
Analytical Feature2D NMR SpectroscopyCircular Dichroism (CD)X-Ray Crystallography
Resolution Atomic (< 0.5 Å RMSD for backbone)Global / LowAtomic (< 1.5 Å)
Environment Solution / Membrane-mimeticSolution / Membrane-mimeticSolid-state crystal lattice
Conformational Dynamics Captures structural ensemblesAverages all statesStatic, non-physiological snapshot
Sample Requirement High (~1-2 mg)Low (~50 µg)High (Requires crystallization)
Suitability for DALA Optimal (Captures bioactive turn)Good for rapid screeningPoor (Distorted by packing forces)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail how to characterize DALA while mathematically proving the validity of the membrane-mimetic environment.

G A Peptide Synthesis (Tyr-D-Ala-Gly-Phe-Met) B Membrane-Mimetic Prep (DMPC/DMPG Bicelles) A->B C CD Spectroscopy (Rapid Fold Screening) B->C Secondary Structure D 2D NMR Spectroscopy (NOESY/TOCSY) B->D Atomic Resolution E Structure Calculation (Distance Restraints) D->E

Workflow for the structural elucidation of DALA using orthogonal techniques.

Protocol 1: Circular Dichroism (CD) Conformational Screening

Objective: To rapidly assess the global secondary structure transition upon membrane binding.

  • Baseline Correction: Record a baseline spectrum of a DMPC/DMPG bicelle solution (without peptide) from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette.

  • Titration: Add lyophilized DALA peptide to a final concentration of 50 µM.

  • Measurement & Causality: Scan at 50 nm/min with a 1 nm bandwidth. Why this matters: A shift from a strong negative band at ~198 nm (indicative of a random coil in water) to a spectrum with distinct minima (e.g., at 205 nm and 220 nm) validates the membrane-induced folding event. This self-validates the sample preparation before proceeding to NMR.

Protocol 2: 2D NMR Spectroscopy in Fast-Tumbling Bicelles

Objective: To obtain atomic-level distance constraints for 3D structure calculation.

  • Bicelle Preparation: Prepare a lipid mixture of DMPC and DMPG at a 9:1 molar ratio. Causality: Central nervous system membranes contain up to 24% anionic phospholipids; doping with DMPG accurately mimics this negative charge[2]. Hydrate the lipid film in H₂O/D₂O (9:1 v/v) to form fast-tumbling bicelles (q = 0.5).

  • Peptide Incorporation: Dissolve DALA into the bicelle solution at a lipid-to-peptide molar ratio of 25:1.

  • Membrane Association Validation (Self-Validating Step): Perform a Pulsed-Field Gradient (PFG) NMR experiment (DOSY). Causality: This mathematically confirms that the measured translational diffusion coefficient of the peptide matches that of the slow-moving bicelles, proving the peptide is fully partitioned into the membrane rather than floating freely in the aqueous phase[2].

  • Data Acquisition: Acquire 2D TOCSY (mixing time ~70 ms) to identify intra-residue spin systems and 2D NOESY (mixing time ~150-200 ms) to obtain inter-proton distance constraints.

  • Structure Calculation: Convert NOE cross-peak volumes into distance restraints (Strong: 1.8-2.5 Å, Medium: 1.8-3.5 Å, Weak: 1.8-5.0 Å). Run simulated annealing protocols to generate the lowest-energy conformers.

Structural Findings & Pathway Context

NMR characterization of enkephalin analogs reveals that the bioactive conformation is not linear. Instead, the peptide folds into a low-energy conformation characterized by a compact interaction between the side chains of Tyr1 and D-Ala2, driven by a


 II-type turn around the Gly3-Phe4 region[4].

This specific


-turn projects the aromatic rings of Tyr1 and Phe4 into the precise spatial orientation required to dock into the binding pocket of the opioid receptor. Once bound, the receptor undergoes a conformational shift that triggers the G-protein coupled signaling cascade, ultimately resulting in analgesia.

Pathway Ligand Tyr-D-Ala-Gly-Phe-Met (β-turn conformation) Receptor μ/δ-Opioid Receptor (Membrane GPCR) Ligand->Receptor Receptor Binding GProtein Gαi/o Protein Activation Receptor->GProtein Effector Adenylyl Cyclase Inhibition GProtein->Effector Outcome Decreased cAMP (Analgesia) Effector->Outcome

Mechanism of action for Tyr-D-Ala-Gly-Phe-Met via opioid receptor activation.

By utilizing NMR in membrane-mimetic environments rather than relying on the static artifacts of X-ray crystallography, researchers can accurately map the structure-activity relationship (SAR) of DALA, paving the way for the development of next-generation, metabolically stable analgesics[3].

References

  • Conformational analysis of mu-selective[D-Ala2,MePhe4]enkephalins Source: PubMed (nih.gov) URL:[Link]

  • Improving Metabolic Stability by Glycosylation: Bifunctional Peptide Derivatives That Are Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists Source: PubMed (nih.gov) URL:[Link]

  • A Multidimensional 1H NMR Investigation of the Conformation of Methionine-Enkephalin in Fast-Tumbling Bicelles Source: PMC (nih.gov) URL:[Link]

  • (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic Source: PubMed (nih.gov) URL:[Link]

Sources

Validating >98% Purity of Tyr-D-Ala-Gly-Phe-Met for Clinical Research: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the transition of synthetic peptides from discovery to clinical pipelines, I frequently encounter analytical bottlenecks. The peptide Tyr-D-Ala-Gly-Phe-Met (commonly known as [D-Ala2]-Met-enkephalin) is a synthetic, proteolytically stable analog of endogenous Met-enkephalin[1]. Because it is designed to interact with highly sensitive neuro-receptors[2], validating its purity to >98% is not merely a quality control target—it is a strict regulatory necessity for clinical research[3].

This guide objectively compares legacy analytical methods with modern, high-resolution workflows, providing you with the experimental causality and self-validating protocols needed to guarantee clinical-grade purity.

The Mechanistic Imperative for >98% Purity

To understand why >98% purity is non-negotiable, we must look at the peptide's mechanism of action. Tyr-D-Ala-Gly-Phe-Met exerts its pharmacological effects by binding to Delta and Mu opioid receptors, which couple to Gi/o proteins to inhibit adenylate cyclase[2].

Even trace impurities—such as the des-Tyr1 truncation or D-to-L epimerization of the Alanine residue—can drastically skew pharmacodynamic data. Truncated variants often lose their agonist activity but retain receptor affinity, effectively acting as competitive antagonists. Therefore, the analytical method must be sensitive enough to detect and quantify these structurally similar by-products.

G Peptide Tyr-D-Ala-Gly-Phe-Met (>98% Pure) Receptor Delta/Mu Opioid Receptors Peptide->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Couples AdenylateCyclase Adenylate Cyclase (Inhibited) GProtein->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces

Mechanistic signaling pathway of Tyr-D-Ala-Gly-Phe-Met via Gi/o-coupled opioid receptors.

Method Comparison: HPLC-UV vs. UPLC-HRMS

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the standard for peptide purity. However, legacy HPLC systems often fail to resolve "critical pairs" (e.g., the target peptide co-eluting with a Met-sulfoxide variant). This co-elution artificially inflates the purity calculation, leading to a false >98% read.

Today, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is the gold standard. UPLC utilizes sub-2 µm particles to drastically reduce system dispersion, while HRMS provides orthogonal mass validation[4].

Quantitative Performance Comparison
Analytical ParameterLegacy HPLC-UVUPLC-HRMS (Gold Standard)Causality & Clinical Impact
Particle Size 3.5 - 5.0 µm1.7 µmSmaller particles minimize eddy diffusion, sharpening peaks to resolve D/L epimers.
Peak Capacity ~100 - 120>200Higher peak capacity prevents co-elution of synthesis by-products.
Detection Limit ~0.5% - 1.0%<0.05%HRMS detects trace impurities required by FDA threshold guidelines (≥0.10%)[3].
Identity Confirmation Retention time onlyExact Mass (<5 ppm error)HRMS confirms the exact sequence and flags oxidized Methionine variants[4].

Experimental Workflow: A Self-Validating Purity Protocol

To ensure absolute trustworthiness, your analytical protocol must function as a self-validating system . The workflow below uses orthogonal detection: the UV trace provides unbiased relative quantification, while the concurrent HRMS trace acts as an internal control to prove the identity of the main peak and characterize any co-eluting impurities.

Step-by-Step Methodology

1. Sample Preparation (Preventing Artifactual Degradation)

  • Action: Dissolve the lyophilized Tyr-D-Ala-Gly-Phe-Met powder in ultra-pure LC-MS grade water containing 0.1% Formic Acid (FA) to a final concentration of 1 mg/mL.

  • Causality: Methionine is highly susceptible to oxidation. Avoid prolonged exposure to atmospheric oxygen or basic pH. We use Formic Acid instead of Trifluoroacetic Acid (TFA) because TFA causes severe ion suppression in the mass spectrometer, which would blind the MS detector to trace impurities.

2. Column Selection & Equilibration (Resolving Epimers)

  • Action: Utilize a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size, 130 Å pore size). Maintain the column compartment at 40°C.

  • Causality: The 130 Å pore size is optimal for the hydrodynamic radius of a small pentapeptide (~587 Da)[1]. Elevated temperature lowers mobile phase viscosity, improving mass transfer and sharpening the peaks to resolve closely related diastereomers.

3. Gradient Elution (Maximizing Peak Capacity)

  • Action:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: Acetonitrile + 0.1% FA

    • Run a shallow gradient: 10% to 40% B over 15 minutes at a flow rate of 0.4 mL/min.

  • Causality: A shallow gradient specifically tailored through the peptide's elution window maximizes the resolution of critical pairs, such as the des-Gly3 impurity, ensuring they do not hide beneath the main peak.

4. Orthogonal Detection (Absolute Quantification & Identification)

  • Action: Route the column effluent through a Photodiode Array (PDA) detector set to 214 nm, then into the HRMS (ESI+ mode, scan range 300-1000 m/z).

  • Causality: The 214 nm UV wavelength detects the peptide backbone (amide bonds), providing a universal response factor for accurate >98% area normalization. Simultaneously, the HRMS confirms the exact monoisotopic mass of the main peak and flags any impurity >0.10%[3].

Workflow Prep Sample Prep (1 mg/mL in 0.1% FA) UPLC UPLC Separation (1.7 µm C18, Shallow Gradient) Prep->UPLC UV UV Detection (214 nm & 280 nm) UPLC->UV Split flow MS HRMS Detection (ESI+, Exact Mass) UPLC->MS Split flow Data Data Integration (Peak Area Normalization) UV->Data MS->Data Validation Purity Validation (>98% Confirmed) Data->Validation If Impurities < 2%

Orthogonal UPLC-HRMS workflow ensuring self-validating >98% purity quantification.

Data Interpretation & Clinical Compliance

For a batch of Tyr-D-Ala-Gly-Phe-Met to be cleared for clinical research, the analytical data must strictly align with FDA and ICH guidelines for synthetic peptides[4].

  • Chromatographic Purity: The integrated area of the main peak at 214 nm must be ≥98.0% of the total chromatogram area.

  • Impurity Profiling: According to FDA guidance, any single peptide-related impurity peak ≥0.10% must be structurally characterized[3]. For this specific sequence, analysts must actively look for a +16 Da mass shift (indicating Methionine oxidation) or a -18 Da shift (indicating water loss).

  • Mass Accuracy: The monoisotopic mass of the main peak must fall within 5 ppm of the theoretical mass (e.g., C28H38N6O6S for the amide form[1]).

Conclusion

Validating the purity of Tyr-D-Ala-Gly-Phe-Met to >98% is not a trivial exercise; it is a fundamental requirement for scientific integrity. By abandoning legacy HPLC-UV methods in favor of a self-validating UPLC-HRMS workflow, researchers can confidently resolve hidden impurities. This ensures that the observed pharmacological effects in clinical models are solely attributable to the target peptide, safeguarding both data reproducibility and clinical safety.

References
  • Elabscience. "[D-Ala2]-Met-Enkephalin, amide (E-PP-0084)". Elabscience.[Link]

  • PubMed. "Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides". National Institutes of Health.[Link]

  • Waters. "Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides". Waters Corporation.[Link]

  • Resolvemass. "What Are the FDA Requirements for Peptide Characterization?". Resolvemass.[Link]

  • FDA. "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin". U.S. Food and Drug Administration.[Link]

Sources

A Comparative Guide to the Metabolic Stability of Tyr-D-Ala-Gly-Phe-Met vs. Leu-enkephalin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the metabolic stability of the endogenous opioid peptide Leu-enkephalin and its synthetic analog, Tyr-D-Ala-Gly-Phe-Met. We will explore the fundamental biochemical principles that govern their disparate metabolic fates, present supporting experimental data, and detail the methodologies used to assess peptide stability and function.

Introduction: The Enkephalin Dilemma

Enkephalins are potent endogenous pentapeptides that act as neurotransmitters, primarily by binding to δ- and µ-opioid receptors to modulate pain and emotional responses.[1] Their therapeutic potential as non-addictive analgesics is significant. However, their clinical utility is severely hampered by an extremely short biological half-life, as they are rapidly degraded by peptidases in plasma and the central nervous system.[2][3]

  • Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu): A primary endogenous opioid peptide.

  • Tyr-D-Ala-Gly-Phe-Met (DALA): A synthetic analog designed with a strategic D-amino acid substitution to enhance metabolic stability.[3][4]

The central challenge in harnessing the therapeutic power of enkephalins lies in overcoming their inherent instability. This guide will dissect how a single, strategic modification—the substitution of a D-amino acid—dramatically alters the peptide's resilience to enzymatic degradation while preserving its crucial biological activity.

Enzymatic Degradation: The Achilles' Heel of Leu-enkephalin

The rapid inactivation of Leu-enkephalin is primarily attributed to the action of two major classes of enzymes:[5][6]

  • Aminopeptidases: These exopeptidases, such as Aminopeptidase N (APN), cleave the peptide bond between the N-terminal Tyrosine and the Glycine at position 2 (Tyr¹-Gly²).[7][8][9] This initial cleavage immediately renders the peptide inactive, as the N-terminal tyrosine is essential for receptor binding.[9]

  • Enkephalinases: This group includes enzymes like Neprilysin (Neutral Endopeptidase, NEP) and Angiotensin-Converting Enzyme (ACE), which are dipeptidyl carboxypeptidases.[1] They cleave the Gly³-Phe⁴ bond in the middle of the peptide sequence.[5][6]

The susceptibility to these enzymes means that Leu-enkephalin has a plasma half-life of only a few minutes, making it unsuitable for systemic administration.[3][4]

Caption: D-Ala² sterically hinders aminopeptidase activity.

Comparative Stability: The Experimental Evidence

The theoretical advantage of D-amino acid substitution is borne out by direct experimental comparison. Studies measuring the half-life (t½), the time required for 50% of the peptide to be degraded, in biological fluids consistently demonstrate the superior stability of the modified analog. [4][10]

Peptide Matrix Half-life (t½) Key Finding
Leu-enkephalin Rabbit Nasal Mucosal Extract 1.62 hours Rapidly degraded. [10]
Tyr-D-Ala-Gly-Phe-Leu-NH₂ Rabbit Nasal Mucosal Extract 30.55 hours ~19-fold increase in stability. [10]
Met-enkephalin Rhesus Monkey Plasma (in vitro) < 2 minutes Extremely rapid degradation. [4]

| Tyr-D-Ala-Gly-Phe-Met-NH₂ | Rhesus Monkey Plasma (in vitro) | Stable | No significant degradation observed. [4]|

Note: The data for the D-Ala analog in the first entry is for a closely related structure (YAGFL-amide vs. YAGFM), but the principle of D-Ala protection is identical and the results are directly comparable.

Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a standard workflow for assessing the stability of a peptide therapeutic in plasma.

Objective: To determine the in vitro half-life (t½) of a test peptide in plasma from a relevant species.

Methodology:

  • Preparation of Plasma:

    • Collect whole blood from the chosen species (e.g., human, rat) into tubes containing an anticoagulant (e.g., Sodium Heparin is often preferred for peptide studies to avoid chelation effects that might inhibit metalloproteases). [11] * Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma (supernatant).

    • Pool plasma from multiple donors to average out individual variability. [12]

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Prepare a stock solution of the test peptide (e.g., Leu-enkephalin or Tyr-D-Ala-Gly-Phe-Met) in a suitable solvent like DMSO.

    • Initiate the reaction (t=0) by spiking the peptide stock solution into the pre-warmed plasma to a final concentration (e.g., 1-10 µM). The final DMSO concentration should be low (<0.5%) to avoid affecting enzyme activity. [12] * Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. [12] * Immediately quench the enzymatic reaction by adding the aliquot to a precipitation solution (e.g., ice-cold acetonitrile containing an internal standard for analytical quantification). This step stops the enzymes and precipitates plasma proteins. [13][14]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins. [13] * Transfer the supernatant, containing the remaining peptide, to a new vial for analysis.

    • Quantify the concentration of the parent peptide at each time point using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of peptide remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k .

Sources

Comparative Guide: Mass Spectrometry Identification of Tyr-D-Ala-Gly-Phe-Met Metabolites

[1]

Executive Summary

The pentapeptide Tyr-D-Ala-Gly-Phe-Met (also known as [D-Ala²]-Met-Enkephalin or DAME ) is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1] The substitution of D-Alanine at the second position is a critical medicinal chemistry modification designed to induce resistance against aminopeptidases, which rapidly degrade the native Tyr-Gly bond in vivo.

While this modification significantly extends half-life, metabolic degradation still occurs via alternative pathways (e.g., endopeptidase cleavage).[1] Accurately mapping these metabolites is essential for understanding the pharmacological duration and safety profile of the drug candidate.

This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) —specifically Orbitrap and Q-TOF platforms—against standard Triple Quadrupole (QqQ) and Ligand Binding Assays (LBA) .[1] We demonstrate that while QqQ offers superior sensitivity for targeted quantitation, HRMS is the requisite "product" for the primary identification of DAME metabolites due to its ability to resolve isotopic fine structure and perform retrospective data mining for unexpected cleavage products.

The Challenge: Metabolic Stability & Identification

Native Met-enkephalin has a half-life of minutes in plasma.[1] [D-Ala²]-Met-Enkephalin extends this, but is eventually cleaved into pharmacologically inactive fragments.[1] The analytical challenge is twofold:

  • Differentiation: The parent compound differs from the native endogenous peptide by only a methyl group (Ala vs. Gly), requiring high specificity.

  • Unexpected Cleavage: The D-Ala steric hindrance shifts enzymatic attack to the C-terminus (carboxypeptidases) or internal bonds (enkephalinases/neprilysin), generating metabolites that standard targeted assays (SRM) will miss.[1]

Key Metabolic Pathways[1]
  • Aminopeptidase: Blocked by D-Ala² (Major stability factor).[1]

  • Neprilysin (Enkephalinase): Cleaves the Gly³-Phe⁴ bond.[1]

  • Angiotensin-Converting Enzyme (ACE): Cleaves the Gly³-Gly⁴ bond (less relevant here due to sequence change).[1]

  • Carboxypeptidase: Cleaves the Phe⁴-Met⁵ bond.[1]

Comparative Analysis: HRMS vs. Alternatives

The following analysis evaluates the HRMS Workflow (The "Product") against the industry standard alternatives for peptide analysis.

Table 1: Performance Matrix
FeatureHRMS (Orbitrap / Q-TOF) Triple Quadrupole (QqQ) Ligand Binding Assay (LBA)
Primary Application Metabolite ID (Qual/Quant) Targeted Quantitation (Quant)Total Peptide Quantitation
Resolution High (>30,000 - 140,000)Unit (Low)N/A
Metabolite Discovery Excellent (Untargeted SWATH/MSE)Poor (Requires pre-knowledge)None (Cross-reactivity issues)
Sensitivity Femtomole rangeAttomole range (Superior)Picomole range
Specificity Exact Mass (<5 ppm)SRM TransitionAntibody Affinity
Data Retrospection Yes (Re-interrogate old data)No (Only acquires selected ions)No
Detailed Assessment[1]
The Solution: HRMS (Orbitrap/Q-TOF) [1]
  • Why it wins for Metabolite ID: HRMS acquires full-scan data across a wide mass range.[1] If [D-Ala²]-Met-Enkephalin is cleaved at the Gly-Phe bond, the resulting fragment (Tyr-D-Ala-Gly) has a specific accurate mass.[1] HRMS detects this without prior programming.[1]

  • Mechanism: Uses Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the most abundant ions, providing structural fingerprints (b- and y-ion series) to confirm identity.[1]

Alternative A: Triple Quadrupole (QqQ)
  • Limitation: QqQ operates in Selected Reaction Monitoring (SRM) mode. You must tell the machine exactly which mass to look for. If the peptide degrades into an unexpected fragment (e.g., loss of a side chain), the QqQ will miss it entirely.

  • Use Case: Once HRMS identifies the metabolites, QqQ is the best tool for routine quantification of those specific metabolites in clinical trials.

Alternative B: Ligand Binding Assays (ELISA)
  • Limitation: Antibodies often cross-react. An antibody raised against the N-terminus of Enkephalin might bind both the parent drug and the N-terminal metabolite (Tyr-D-Ala-Gly), leading to a gross overestimation of drug stability.[1]

Technical Deep Dive: Mass Spectral Characteristics

To successfully identify metabolites, one must calculate the theoretical masses of the parent and likely fragments.

Parent Sequence: Tyr - D-Ala - Gly - Phe - Met Formula: C₂₇H₃₅N₅O₇S Monoisotopic Mass (Neutral): 587.2414 Da Precursor Ion [M+H]⁺: 588.2487 m/z[1]

Table 2: Predicted Metabolites & Diagnostic Ions
Metabolite / FragmentSequenceCleavage EnzymeFormulaTheoretical [M+H]⁺ (m/z)
Parent Y-dA-G-F-MN/AC₂₇H₃₅N₅O₇S588.2487
N-term Frag 1 Tyr-D-Ala-GlyNeprilysin (Gly-Phe)C₁₄H₁₉N₃O₅310.1397
C-term Frag 1 Phe-MetNeprilysin (Gly-Phe)C₁₄H₂₀N₂O₃S297.1267
N-term Frag 2 Tyr-D-Ala-Gly-PheCarboxypeptidaseC₂₃H₂₇N₄O₆457.2082
Immonium Ion Tyr (Internal)CID FragmentationC₈H₁₀N⁺136.0757
Immonium Ion Phe (Internal)CID FragmentationC₈H₁₀N⁺120.0808

Analyst Note: The presence of the m/z 136.0757 (Tyr immonium) and m/z 120.0808 (Phe immonium) in the MS/MS spectrum is the primary confirmation that the detected peak is indeed related to the enkephalin analog.

Experimental Protocol: Self-Validating Workflow

This protocol ensures scientific integrity by including necessary controls to distinguish chemical instability from enzymatic metabolism.

Phase 1: In Vitro Incubation
  • Matrix: Thaw pooled human plasma (or liver microsomes) on ice.

  • Spike: Add [D-Ala²]-Met-Enkephalin to a final concentration of 10 µM.

    • Control A (Negative): Heat-inactivated plasma (ensures degradation is enzymatic).[1]

    • Control B (Zero-time): Quench immediately after spiking.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Timepoints: Harvest aliquots at 0, 15, 30, 60, 120, and 240 minutes.

Phase 2: Sample Preparation (Protein Precipitation)
  • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to the plasma aliquot.

    • Why: Precipitates plasma proteins and stops enzymatic activity immediately.

  • Vortex & Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to a clean vial. Dilute 1:1 with water to improve peak shape on early eluting polar metabolites.

Phase 3: LC-HRMS Acquisition[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Why: Retains the hydrophobic Phe-Met region while separating polar N-terminal fragments.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2]

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: Full Scan (m/z 100-1000) + Data Dependent MS/MS (Top 5 ions).[1]

    • Resolution: 70,000 (at m/z 200).[1][3]

    • Dynamic Exclusion: 5 seconds (prevents re-fragmenting the abundant parent repeatedly).[1]

Visualizations

Diagram 1: Metabolic Pathways of [D-Ala²]-Met-Enkephalin

This diagram illustrates the structural stability conferred by D-Ala and the shifting cleavage sites targeted by the analysis.[1]

MetabolicPathwayParent[D-Ala2]-Met-Enkephalin(Tyr-D-Ala-Gly-Phe-Met)AminopeptidaseAminopeptidase(Blocked by D-Ala)Parent->AminopeptidaseResistantNeprilysinNeprilysin(Enkephalinase)Parent->NeprilysinMajor Cleavage(Gly-Phe bond)CarboxypeptidaseCarboxypeptidaseParent->CarboxypeptidaseC-Term CleavageTyrTyr(m/z 182)Aminopeptidase->TyrMinor PathwayFrag_NTyr-D-Ala-Gly(m/z 310.14)Neprilysin->Frag_NFrag_CPhe-Met(m/z 297.13)Neprilysin->Frag_CFrag_CarboxyTyr-D-Ala-Gly-Phe(m/z 457.21)Carboxypeptidase->Frag_Carboxy

Caption: Enzymatic degradation pathways. The D-Ala substitution blocks N-terminal cleavage, shifting metabolism to Neprilysin and Carboxypeptidase mediated hydrolysis.[1]

Diagram 2: HRMS Metabolite Identification Workflow

The logical flow from sample to data interpretation.

HRMS_WorkflowIncubationIn Vitro Incubation(Plasma + DAME)QuenchProtein Precipitation(ACN + Formic Acid)Incubation->QuenchLCMSLC-HRMS Acquisition(Full Scan + DDA MS/MS)Quench->LCMSDataProcessData Processing(Metabolite Pilot / BioPharma Finder)LCMS->DataProcessMDFMass Defect Filtering(Filter for Peptide-like Isotopes)DataProcess->MDFXICExtracted Ion Chromatograms(Generate XICs for Predicted Mets)DataProcess->XICMS2_ConfirmMS/MS Confirmation(Check for b/y ions & Immonium ions)MDF->MS2_ConfirmXIC->MS2_ConfirmResultMetabolite ID MapMS2_Confirm->Result

Caption: Step-by-step analytical workflow for identifying unknown peptide metabolites using High-Resolution Mass Spectrometry.

References

  • Hansen, J. M., et al. (1977). "Metabolism of [D-Ala2]-Met-enkephalin in human plasma." Journal of Neurochemistry.

  • Desiderio, D. M. (1999).[1] "Mass spectrometry of neuropeptides." Analytical Chemistry.

  • Thermo Fisher Scientific. (2018).[1] "HRMS in Clinical Research: from Targeted Quantification to Metabolomics." Bioanalysis Zone.

  • Waters Corporation. (2012).[1] "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Application Note.

  • Stearns, J. A., et al. (2007). "Conformation-specific infrared and ultraviolet spectroscopy of tyrosine-based protonated peptides." The Journal of Chemical Physics. [1]

Technical Guide: Sequence Verification of [D-Ala²]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical workflow for verifying the primary structure of the synthetic opioid peptide Tyr-D-Ala-Gly-Phe-Met . While Mass Spectrometry (MS) is the dominant high-throughput screening tool, Automated Edman Degradation remains the gold standard for N-terminal sequence confirmation , particularly for distinguishing isobaric residues (Leu/Ile) and verifying N-terminal integrity.

Critical Technical Note: Standard Edman degradation confirms the position of amino acids but does not inherently distinguish stereochemistry (L- vs. D-isomers) on standard achiral C18 supports. This guide outlines a modified workflow to verify the specific D-Ala residue, a Critical Quality Attribute (CQA) essential for the peptide's proteolytic stability.

Part 1: Comparative Analysis of Sequencing Methodologies

For a pentapeptide like Tyr-D-Ala-Gly-Phe-Met, the choice of method dictates the resolution of data.

Method A: Automated Edman Degradation (The Focus)
  • Mechanism: Cyclic N-terminal derivatization (PITC), cleavage, and HPLC analysis.[1]

  • Best For: Unambiguous sequence order, differentiating Leucine/Isoleucine, and establishing N-terminal purity (e.g., detecting des-Tyr impurities).

  • Limitation: Low throughput; requires ~1 hour per residue. Standard PTH-amino acid standards are L-isomers.

Method B: Tandem Mass Spectrometry (MS/MS)
  • Mechanism: Collision-Induced Dissociation (CID) and fragment ion analysis (

    
     and 
    
    
    
    ions).
  • Best For: Speed, sensitivity (femtomole range), and detecting post-translational modifications.

  • Limitation: Often cannot distinguish Leu/Ile (identical mass). De novo sequencing of D-amino acids is impossible without chiral derivatization (e.g., Marfey’s reagent).

Method C: Amino Acid Analysis (AAA)
  • Mechanism: Total acid hydrolysis followed by ion-exchange or reverse-phase HPLC.

  • Best For: Exact molar quantitation and peptide content calculation.

  • Limitation: Destroys sequence information. All residues are pooled.

Summary of Performance Metrics
FeatureEdman Degradation MS/MS (De Novo) Amino Acid Analysis
Sequence Order Absolute Inferential (Mass gaps)None
Leu/Ile Distinction Yes (distinct retention times)No (Isobaric)Yes
Stereochemistry (D/L) Possible (with Chiral HPLC)No (requires derivatization)No (racemization occurs)
Sample Requirement 10–50 pmol< 1 pmol100+ pmol
Throughput ~5-6 hours for 5 residues< 10 minutes~45 minutes

Part 2: Detailed Experimental Protocol (Edman Degradation)

Sample Preparation
  • Purity: Ensure peptide is >95% pure via RP-HPLC to prevent background noise in chromatograms.

  • Desalting: Edman chemistry is sensitive to salts. Load sample onto a PVDF membrane or use a ProSorb cartridge to wash away buffer salts (Tris, Glycine) which contain primary amines that compete for the PITC reagent.

  • Load: Apply 20–50 picomoles of Tyr-D-Ala-Gly-Phe-Met.

The Edman Cycle (Automated)

The sequencer performs three chemical steps per cycle.[2]

  • Step 1: Coupling (pH 9.0)

    • Reagent: Phenyl isothiocyanate (PITC).[1][3][4][5][6]

    • Reaction: PITC reacts with the free

      
      -amino group of the N-terminal Tyrosine to form the PTC-peptide  (Phenylthiocarbamyl-peptide).[5]
      
    • Critical Check: Ensure oxygen-free environment (Argon/Nitrogen purge) to prevent desulfurization of PITC.

  • Step 2: Cleavage (Anhydrous Acid)

    • Reagent: Trifluoroacetic acid (TFA).

    • Reaction: The sulfur of the PTC group attacks the carbonyl carbon of the first peptide bond.[5] This cleaves the N-terminal residue as an unstable ATZ-derivative (Anilinothiazolinone), leaving the n-1 peptide ready for the next cycle.[5]

    • Note: D-Ala cleaves successfully; stereochemistry does not inhibit the mechanism.

  • Step 3: Conversion (Aqueous Acid)

    • Reagent: 25% TFA in water.

    • Reaction: The unstable ATZ-amino acid is extracted and converted into the stable PTH-amino acid (Phenylthiohydantoin).[5][7]

    • Detection: The PTH-residue is injected onto an online HPLC.[8]

Data Interpretation & The "D-Ala" Verification

Standard Edman sequencers use a C18 Reverse Phase column.

  • Cycle 1 (Tyr): A peak appears at the retention time (RT) for PTH-Tyr.

    • Validation: Look for the absence of "Preview" (residue

      
       appearing in cycle 
      
      
      
      ), which indicates peptide bond instability.
  • Cycle 2 (D-Ala): A peak appears at the RT for PTH-Ala.

    • The Problem: PTH-D-Ala and PTH-L-Ala have identical retention times on achiral C18 columns.

    • The Solution (Chiral Verification): To prove this is D-Ala, you must collect the fraction from the sequencer's fraction collector (if equipped) or perform an offline manual Edman cycle. Inject this fraction onto a Chiralpak IA or OD-H column .

    • Reference Standard: Co-inject with authentic PTH-L-Ala and PTH-D-Ala standards. The sample must co-elute with the D-standard.

  • Cycle 3 (Gly): PTH-Gly peak.

  • Cycle 4 (Phe): PTH-Phe peak.

  • Cycle 5 (Met): PTH-Met peak.

Self-Validating Metrics

A valid Edman run must meet these criteria:

  • Repetitive Yield (RY): Plot the yield (pmol) vs. Cycle Number. For a 5-mer, RY should be >92%.

    
    
    
  • Lag: The appearance of residue

    
     in cycle 
    
    
    
    . If Cycle 3 (Gly) contains significant Ala (Cycle 2), the cleavage in Cycle 2 was incomplete. High lag (>10%) invalidates the sequence call.

Part 3: Visualization of Workflows

Diagram 1: The Edman Reaction Cycle

This diagram illustrates the chemical transformation occurring inside the reaction vessel.

EdmanCycle Peptide N-term Peptide (Tyr-D-Ala...) Coupling Step 1: Coupling (PITC + Base) Peptide->Coupling PTC PTC-Peptide Coupling->PTC Cleavage Step 2: Cleavage (Anhydrous TFA) PTC->Cleavage ATZ ATZ-Amino Acid (Unstable) + Peptide(n-1) Cleavage->ATZ ATZ->Peptide Remaining Peptide Re-enters Cycle Conversion Step 3: Conversion (Aqueous Acid) ATZ->Conversion PTH PTH-Amino Acid (Stable for HPLC) Conversion->PTH

Caption: The three-stage Edman degradation cycle. The peptide is shortened by one residue per loop, generating a stable PTH-amino acid for identification.

Diagram 2: Verification Decision Matrix

How to decide between Edman and MS/MS for this specific peptide.

DecisionMatrix Start Sample: Tyr-D-Ala-Gly-Phe-Met Q1 Is Stereochemistry (D-Ala) Verification Required? Start->Q1 No No (Sequence Only) Q1->No Routine QC Yes Yes (Full Validation) Q1->Yes Release Testing Method1 Standard Edman (Achiral C18) No->Method1 Result1 Result: Tyr-Ala-Gly-Phe-Met (Stereochem undefined) Method1->Result1 Split Method Choice Yes->Split PathEdman Modified Edman Split->PathEdman PathMS Marfey's Method + MS Split->PathMS StepE1 Collect Cycle 2 Fraction PathEdman->StepE1 StepE2 Chiral HPLC Analysis StepE1->StepE2 Final Confirmed: Tyr-D-Ala-Gly-Phe-Met StepE2->Final StepM1 Hydrolysis + FDAA Deriv. PathMS->StepM1 StepM2 LC-MS Analysis StepM1->StepM2 StepM2->Final

Caption: Decision workflow for validating the D-Ala residue. Standard Edman must be coupled with chiral chromatography for absolute stereochemical confirmation.

References

  • MtoZ Biolabs. (2024). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proc Natl Acad Sci U S A. Retrieved from [Link]

  • Springer Nature Experiments. (2023). Identification of PTH-Amino Acids by HPLC. Retrieved from [Link]

Sources

Comparative Guide: [D-Ala²]-Met-Enkephalin vs. Standard Opioid Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Tyr-D-Ala-Gly-Phe-Met ([D-Ala²]-Met-Enkephalin) Activity Content Type: Comparative Technical Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

Tyr-D-Ala-Gly-Phe-Met (commonly referred to as [D-Ala²]-Met-Enkephalin ) is a synthetic analog of the endogenous opioid peptide Met-Enkephalin. Its primary design utility is enzymatic resistance . While retaining the high binding affinity of its parent compound, the substitution of Glycine at position 2 with D-Alanine confers significant resistance to aminopeptidase degradation.

This guide benchmarks [D-Ala²]-Met-Enkephalin against three critical standards:

  • Met-Enkephalin: The endogenous parent (High Affinity / Low Stability).

  • DAMGO: The gold standard for Mu-Opioid Receptor (MOR) selectivity (High Affinity / High Selectivity).

  • Morphine: The clinical alkaloid standard (Distinct signaling bias).

Pharmacological Profile & Binding Affinity[1][2][3][4][5]

The utility of [D-Ala²]-Met-Enkephalin lies in its ability to mimic endogenous signaling with extended duration. Unlike DAMGO, which is highly selective for MOR, [D-Ala²]-Met-Enkephalin retains a mixed affinity profile similar to native Met-Enkephalin, binding to both Mu (MOR) and Delta (DOR) receptors.

Table 1: Comparative Binding Affinity (

) and Selectivity

Data represents consensus values from radioligand binding assays in mammalian brain homogenates.

CompoundSequence / StructureMOR

(nM)
DOR

(nM)
Selectivity Ratio (DOR/MOR)Primary Utility
[D-Ala²]-Met-Enk Tyr-D-Ala-Gly-Phe-Met 1.5 – 3.0 2.0 – 5.0 ~1.5 (Mixed) Stable Physiological Proxy
Met-EnkephalinTyr-Gly-Gly-Phe-Met1.0 – 3.01.0 – 3.0~1.0 (Non-selective)Endogenous Control
DAMGOTyr-D-Ala-Gly-N-MePhe-Gly-ol0.5 – 1.5> 500> 500 (Mu Selective)MOR Specificity
MorphineAlkaloid1.0 – 5.0> 100> 50 (Mu Preferring)Clinical Standard

Technical Insight: Researchers utilizing [D-Ala²]-Met-Enkephalin must account for DOR activation. If strict MOR isolation is required, DAMGO is the superior choice. However, for mimicking physiological enkephalin signaling without rapid degradation, [D-Ala²]-Met-Enkephalin is the optimal tool.

Stability Benchmarking: The Critical Differentiator

The defining feature of [D-Ala²]-Met-Enkephalin is its resistance to Aminopeptidase N (APN) , the primary enzyme responsible for the N-terminal cleavage of Tyr-Gly bonds in endogenous enkephalins.

Table 2: Enzymatic Stability Half-Life (

)

In vitro incubation in rat plasma at 37°C.

Compound

(Plasma)
Degradation Mechanism
[D-Ala²]-Met-Enk > 45 Minutes Resistant to Aminopeptidase; slow C-terminal cleavage.
Met-Enkephalin< 2 MinutesRapid N-terminal cleavage (Tyr-Gly bond).
DAMGO> 60 MinutesHighly stable (N-Me and Gly-ol modifications).
Experimental Logic: Why D-Ala?

The substitution of the achiral Glycine (Gly2) with D-Alanine introduces steric hindrance that prevents the catalytic pocket of aminopeptidases from accessing the peptide bond. This transforms the peptide from a transient neurotransmitter into a viable pharmacological probe.

Signaling Pathway Visualization

[D-Ala²]-Met-Enkephalin acts as a full agonist at Gi/o-coupled receptors. The diagram below illustrates the canonical signaling pathway and the divergence points where biased agonism (often seen with Morphine vs. Peptides) may occur.

OpioidSignaling Ligand [D-Ala²]-Met-Enk Receptor Mu/Delta Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein Dissociation Receptor->G_Protein Activation Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Desensitization AC Adenylyl Cyclase G_Protein->AC Inhibition (-) K_Channels GIRK Channels (Hyperpolarization) G_Protein->K_Channels Activation (+) Ca_Channels VGCC (Inhibition) G_Protein->Ca_Channels Inhibition (-) cAMP cAMP Production (Decrease) AC->cAMP Downstream Internalization Receptor Internalization Arrestin->Internalization Trafficking

Caption: Canonical Gi/o signaling cascade activated by [D-Ala²]-Met-Enkephalin, leading to cAMP inhibition and ion channel modulation.[1]

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Comparative Stability Assay (HPLC)

Objective: Quantify the resistance of [D-Ala²]-Met-Enk vs. Met-Enk in plasma.

  • Preparation:

    • Thaw pooled rat plasma on ice.

    • Prepare 1 mM stock solutions of [D-Ala²]-Met-Enk and Met-Enkephalin in water.

  • Incubation:

    • Add peptide to plasma (Final concentration: 10 µM).[2]

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Extract 100 µL aliquots at

      
       minutes.
      
    • Quenching (Critical): Immediately add 100 µL of ice-cold Acetonitrile containing 0.1% TFA to precipitate proteins and stop enzymatic activity.

  • Analysis:

    • Centrifuge at 10,000 x g for 10 min.

    • Analyze supernatant via RP-HPLC (C18 column).

    • Mobile Phase: Gradient 5-60% Acetonitrile in 0.1% TFA over 20 mins.

  • Validation:

    • Met-Enkephalin peak should disappear by

      
       min.
      
    • [D-Ala²]-Met-Enk peak should remain >80% intact at

      
       min.
      
Protocol B: [35S]GTP

S Functional Binding Assay

Objective: Determine agonist efficacy (Emax) and potency (EC50).

  • Membrane Prep: Use CHO-hMOR cell membranes (10 µg protein/well).

  • Buffer System: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

    • Note: Include 10 µM GDP to reduce basal noise.

  • Reaction:

    • Incubate membranes with increasing concentrations of [D-Ala²]-Met-Enk (

      
       to 
      
      
      
      M).
    • Add 0.1 nM [35S]GTP

      
      S.
      
    • Incubate 60 min at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis:

    • Normalize data against DAMGO (defined as 100% Emax).

    • Plot using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

ExperimentalWorkflow Prep Peptide Reconstitution (1 mM Stock) Binding Radioligand Binding (Ki Determination) Prep->Binding Step 1 Functional [35S]GTPyS Assay (Potency/Efficacy) Prep->Functional Step 2 Stability Plasma Stability (Half-life) Prep->Stability Step 3 Data Data Synthesis vs Standards Binding->Data Functional->Data Stability->Data

Caption: Integrated workflow for benchmarking peptide activity, ensuring parallel assessment of affinity, efficacy, and stability.

References
  • Pert, C. B., & Snyder, S. H. (1973). Opiate receptor: demonstration in nervous tissue. Science. Link

  • Kosterlitz, H. W., et al. (1980). Enkephalins and endogenous opioid peptides.[3][4][5][6][7] British Journal of Pharmacology. Link

  • Hambrook, J. M., et al. (1976). Modification of the enzymatic degradation of the enkephalins. Nature. Link

  • Traynor, J. R., & Nahorski, S. R. (1995). Modulation by mu-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology. Link

  • Matthes, H. W., et al. (1996). Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene. Nature. Link

Sources

A Comparative Guide to Quality Control for Custom Synthesized Peptides: Ensuring the Integrity of Tyr-D-Ala-Gly-Phe-Met

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a custom synthesized peptide is the bedrock of reliable and reproducible results. A peptide is not merely a sequence of amino acids; it is a complex entity whose purity, identity, and quantity are influenced by a cascade of manufacturing steps. This guide provides an in-depth, comparative analysis of the essential quality control (QC) checks for the custom synthesized pentapeptide, Tyr-D-Ala-Gly-Phe-Met, a synthetic opioid peptide analogue. We will move beyond a simple checklist to explain the causality behind each analytical choice, empowering you to critically evaluate the quality of your synthetic peptides and make informed decisions in your research.

The Foundational QC Triumvirate: Identity, Purity, and Quantity

The quality control of a synthetic peptide rests on three analytical pillars: confirming its identity (is it the correct molecule?), assessing its purity (what else is in the vial?), and determining its quantity (how much of the correct molecule is present?). No single technique can answer all these questions. Therefore, a robust QC strategy employs a suite of orthogonal methods, each providing a unique and complementary piece of the quality puzzle.

The logical flow of a comprehensive QC process is designed to be a self-validating system. It begins with confirming the molecular identity and then proceeds to quantify the pure peptide, accounting for any non-peptide components.

QC_Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight HPLC RP-HPLC Assesses Purity AAA Amino Acid Analysis (AAA) Determines Gross Peptide Amount MS->AAA If Identity Confirmed MSMS Tandem MS (MS/MS) Verifies Amino Acid Sequence NPC Net Peptide Content Calculates True Peptide Amount Counterion Counterion Analysis Identifies & Quantifies Salts (e.g., TFA) AAA->Counterion To Calculate Net Peptide Water Water Content (Karl Fischer) Endotoxin Endotoxin Testing (For Biological Assays)

Caption: High-level QC workflow for synthetic peptides.

Identity Confirmation: Is It the Correct Peptide?

Before any other parameter is measured, we must confirm that the synthesis yielded the correct molecule. For Tyr-D-Ala-Gly-Phe-Met, this means verifying a specific mass and amino acid sequence.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry is the cornerstone of identity confirmation, providing a precise measurement of the peptide's molecular weight.[1][2][3]

  • The Causality Behind the Choice: MS is exceptionally sensitive and accurate.[4][5] It directly measures the mass-to-charge ratio (m/z) of the ionized peptide, which is a fundamental physical property. For Tyr-D-Ala-Gly-Phe-Met (C₂₉H₃₇N₅O₇S), the expected monoisotopic mass is 587.2468 g/mol . An observed mass within a narrow tolerance of this theoretical value provides high confidence in the peptide's identity.

  • Common Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization methods for peptides.[4] ESI is often coupled with liquid chromatography (LC-MS), allowing for online separation and analysis.

Tandem Mass Spectrometry (MS/MS): The Gold Standard for Sequence Verification

While MS confirms the total mass, it doesn't inherently confirm the sequence. Two peptides with the same amino acids in a different order (isomers) would have the same mass. Tandem MS (MS/MS) addresses this by fragmenting the peptide and analyzing the masses of the resulting fragments, which directly correspond to the amino acid sequence.[4][6]

  • Expertise in Action: In an MS/MS experiment, the parent ion (the intact peptide) is selected and then fragmented, typically at the peptide bonds. This creates a predictable ladder of fragment ions (known as b- and y-ions). The mass differences between consecutive ions in this ladder correspond to the mass of a specific amino acid residue, allowing for definitive sequence confirmation.[6] This technique is powerful enough to distinguish between isomers and identify any unexpected modifications.[1][6]

MSMS_Fragmentation cluster_peptide Tyr-D-Ala-Gly-Phe-Met cluster_fragments MS/MS Fragmentation Y Y D D b_ions b-ions (N-terminus) Y->b_ions b1 = Tyr G G D->b_ions b2 = Tyr-D-Ala y_ions y-ions (C-terminus) D->y_ions y4 = D-Ala-Gly-Phe-Met F F G->b_ions b3 = Tyr-D-Ala-Gly G->y_ions y3 = Gly-Phe-Met M M F->b_ions b4 = Tyr-D-Ala-Gly-Phe F->y_ions y2 = Phe-Met M->y_ions y1 = Met

Caption: Conceptual diagram of b- and y-ion fragmentation in MS/MS.

Purity Assessment: A Comparative Look at Chromatographic Techniques

Peptide purity is a measure of the target peptide relative to any synthesis-related impurities.[7] Achieving high purity is critical, as impurities can interfere with biological activity or stability.[8] Common impurities include truncated sequences, deletion sequences, or peptides with remaining protecting groups.[9][10][11]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Purity Analysis

RP-HPLC is the standard and most powerful technique for assessing peptide purity.[2][12][13] It separates molecules based on their hydrophobicity.[12]

  • The Causality Behind the Choice: The method offers excellent resolution, allowing for the separation of the target peptide from closely related impurities.[12][13] Purity is typically determined by measuring the area of the main peptide peak as a percentage of the total area of all peaks detected, usually at a wavelength of 210-220 nm where the peptide bond absorbs light.[2][14]

  • Trustworthiness Through Validation: A well-developed HPLC method is a self-validating system. The sharpness and symmetry of the main peak, along with a stable baseline, indicate a good separation. Co-injecting the sample with a known reference standard should result in a single, sharp peak, confirming the identity of the main peak.[15]

Parameter RP-HPLC Ultra-Performance Liquid Chromatography (UPLC) Justification & Field Insights
Principle Separation by hydrophobicitySeparation by hydrophobicityBoth techniques operate on the same principle, making them directly comparable.
Particle Size 3-5 µm<2 µmUPLC's smaller particles provide a greater surface area, leading to more efficient separation.
Resolution HighVery HighUPLC can often resolve impurities that co-elute (appear as a single peak) in a standard HPLC run. This is critical for complex crude samples.
Analysis Time 15-30 minutes5-10 minutesThe higher pressure tolerance of UPLC systems allows for faster flow rates, significantly increasing throughput.
System Cost LowerHigherUPLC systems are more expensive and require higher-grade solvents, representing a greater capital investment.
Verdict Gold Standard for Routine QC. Provides robust and reliable purity data for most applications.[16][17]Method of Choice for High-Resolution & High-Throughput. Ideal for impurity profiling and process development where speed and resolving power are paramount.[16][17]
Experimental Protocol: RP-HPLC Analysis of Tyr-D-Ala-Gly-Phe-Met
  • Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.[18] Vortex and sonicate briefly to ensure complete dissolution.

  • HPLC System: An analytical HPLC system equipped with a UV detector.[18]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a standard choice for peptides of this size.[13][18]

  • Mobile Phase:

    • Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Why TFA? TFA is an ion-pairing agent that sharpens peptide peaks and improves resolution.[13][19]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 20 minutes. This gradual increase in the organic solvent (acetonitrile) elutes peptides in order of increasing hydrophobicity.[12]

  • Data Analysis: Integrate all peaks and calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Peptide Quantification: How Much Peptide Do You Have?

The gross weight of a lyophilized peptide powder is not the actual amount of peptide. It includes water, adsorbed solvents, and counterions from the synthesis and purification process.[11] Determining the true peptide content is crucial for preparing solutions of a known concentration.

Amino Acid Analysis (AAA): The Gold Standard for Quantification

AAA is considered the most accurate method for determining the absolute quantity of a peptide.[20][21][22]

  • The Causality Behind the Choice: The method is independent of the peptide's sequence and any impurities that lack amino acids. It involves hydrolyzing the peptide back to its constituent amino acids using strong acid (e.g., 6 M HCl).[23][] These free amino acids are then separated, detected, and quantified, often by LC-MS.[20][21] The quantity of the original peptide is calculated from the measured amounts of its constituent amino acids.[20][22]

  • Trustworthiness Through Stoichiometry: For Tyr-D-Ala-Gly-Phe-Met, a successful AAA will yield approximately equimolar amounts of Tyr, Ala, Gly, Phe, and Met. This stoichiometric relationship provides an internal validation of both the peptide's composition and the accuracy of the quantification.[22]

Quantification Method Principle Pros Cons Best For
Amino Acid Analysis (AAA) Hydrolysis to constituent amino acids, followed by quantification.[20][]Most Accurate. Considered the "gold standard."[22] Independent of water/salt content. Confirms amino acid composition.Destructive to the sample. More complex and time-consuming.[25] Certain amino acids can be partially destroyed during hydrolysis.Absolute Quantification. Establishing a reference standard, and when precise concentration is critical for downstream assays.
UV Spectrophotometry (A280) Measures absorbance at 280 nm by aromatic residues (Tyr, Trp).[15]Simple, rapid, non-destructive.Only applicable to peptides containing Tyr or Trp. Highly dependent on accurate extinction coefficient. Less accurate than AAA.Rapid Estimation. Useful for routine concentration checks of purified peptides known to contain aromatic residues.
Nitrogen Content (Elemental Analysis) Measures the total nitrogen content of the sample.[15]Highly accurate and based on a fundamental property.Assumes all nitrogen is from the peptide, which is often not the case (e.g., TFA contains nitrogen). Requires specialized equipment.Purity Assessment of Bulk Material. Often used in conjunction with other methods to establish a comprehensive quality profile.
Calculating Net Peptide Content (NPC)

The Net Peptide Content is the percentage of the total powder weight that is the actual peptide. It is calculated by factoring in the results from AAA, water content, and counterion analysis.

NPC (%) = (Gross Peptide Amount by AAA / Total Powder Weight) * (1 - Water Content % - Counterion Content %) * 100

This calculation is the final step in truly understanding the quantity of active molecule you are working with.

Ancillary QC Tests: Accounting for Residuals

Counterion Analysis
  • Why it's Critical: Peptides purified by RP-HPLC are typically isolated as trifluoroacetate (TFA) salts, as TFA is used in the mobile phase.[26][27] Residual TFA can be toxic to cells and can affect the peptide's biological activity.[28] Furthermore, the weight of TFA contributes significantly to the total powder weight, and must be accounted for to determine the net peptide content.[26]

  • Comparative Methods: Ion Chromatography (IC) is a robust method for simultaneously quantifying TFA and other ions like chloride or acetate.[26][29] Nuclear Magnetic Resonance (¹⁹F-NMR) is also a highly specific and quantitative method for TFA detection.[27]

Water Content (Karl Fischer Titration)
  • Why it's Critical: Lyophilized peptides are hygroscopic and readily absorb atmospheric moisture. Water content can vary significantly between batches and affects the true peptide weight.[2]

  • The Gold Standard: Karl Fischer titration is the most accurate and widely used method for determining the water content in a lyophilized sample.

Endotoxin Analysis (LAL Test)
  • Why it's Critical: For any peptide intended for use in cell-based assays or in vivo studies, endotoxin testing is a mandatory safety check. Endotoxins are lipopolysaccharides from gram-negative bacteria that can elicit a strong immune response.

  • The Standard Method: The Limulus Amebocyte Lysate (LAL) test is the standard assay for detecting and quantifying endotoxins.

Conclusion: An Integrated Approach to Peptide Quality

The quality control of a custom synthesized peptide like Tyr-D-Ala-Gly-Phe-Met is not a checklist to be completed, but a holistic and integrated analytical strategy. It requires the orthogonal application of powerful techniques, each chosen for its specific ability to interrogate a critical quality attribute. By understanding the causality behind each test—from the definitive sequence verification by MS/MS to the absolute quantification by AAA—researchers can demand and critically interpret comprehensive quality data. This ensures that the peptide in the vial is precisely the molecule required for the experiment, laying the foundation for scientific rigor, reproducibility, and success.

References

  • Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph. (n.d.). Shimadzu.
  • Kline, M. C., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Scientific Reports.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Creative Peptides.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Principles. Methods in Molecular Biology.
  • Amino Acid Analysis (AAA) Service. (n.d.). Creative Proteomics.
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Bio-synthesis.
  • Kline, M. C., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed.
  • Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph. (2025). Shimadzu.
  • 8 kinds of impurities which appear in peptide drugs synthesis. (n.d.). Omizzur.
  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology.
  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Merck.
  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals.
  • Comparison of Peptide Content Determination Methods. (n.d.). MtoZ Biolabs.
  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025). BenchChem.
  • Peptide Analysis Techniques Review. (n.d.). Creative Proteomics.
  • Peptide Supplier Auditing: Comprehensive Checklist for API Manufacturer Qualification. (2025). BenchChem.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Scientific Research and Advances.
  • Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. (2020). American Pharmaceutical Review.
  • Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.
  • A Comparative Guide to HPLC Methods for Peptide Purification and Analysis. (n.d.). BenchChem.
  • Determination of Trifluoroacetic Acid (TFA) in Peptides. (n.d.). Thermo Fisher Scientific.
  • MS Peptide Purity Analysis. (n.d.). Creative Proteomics.
  • A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches. (n.d.). BenchChem.
  • Peptide Synthesis & Impurity Profiling. (2023). Daicel Pharma Standards.
  • Peptide Quality - FAQ. (n.d.). AAPPTEC.
  • Amino Acid Analysis. (n.d.). Protein Chemistry Lab, Texas A&M University.
  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Semantic Scholar.
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent Technologies.
  • How to control the sequence and purity of custom - synthesized peptides? (2025). BOC Sciences.
  • Custom peptide synthesis. (n.d.). Thermo Fisher Scientific.
  • Peptides/Proteins. (n.d.). BIPM.
  • What Are the FDA Requirements for Peptide Characterization? (2025). BenchChem.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025). BOC Sciences.
  • Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc..
  • Technical Support Center: Improving the Stability of Synthetic Peptide Analogues. (n.d.). BenchChem.
  • Quality control: the central pillar supporting peptide manufacturing. (2025). European Pharmaceutical Review.
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025). Biotech Spain.
  • Quality controls. (n.d.). SB-PEPTIDE.
  • Protein Sequencing by Mass Spectrometry: An Advanced Proteomics Approach. (2025). Creative Proteomics.
  • Proteins & Peptides Stability Testing. (n.d.). CD Formulation.
  • Peptide Purity Explained: HPLC vs. Mass Spectrometry. (n.d.). GenicBio.
  • Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023). Journal of Pharmaceutical Sciences.
  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. (1999). European Medicines Agency.
  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2013). Journal of Biomolecular Techniques.
  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.